Product packaging for 9,10-Dihydroacridine(Cat. No.:CAS No. 92-81-9)

9,10-Dihydroacridine

Katalognummer: B010567
CAS-Nummer: 92-81-9
Molekulargewicht: 181.23 g/mol
InChI-Schlüssel: HJCUTNIGJHJGCF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

9,10-Dihydroacridine, also known as this compound, is a useful research compound. Its molecular formula is C13H11N and its molecular weight is 181.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41239. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Acridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11N B010567 9,10-Dihydroacridine CAS No. 92-81-9

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

9,10-dihydroacridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1-8,14H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCUTNIGJHJGCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2NC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4073887
Record name Acridine, 9,10-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4073887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92-81-9
Record name Acridan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acridan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41239
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acridine, 9,10-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4073887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,10-dihydroacridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.994
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACRIDANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ITV7RA4Y9P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis of 9,10-Dihydroacridine and its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 9,10-dihydroacridine and its derivatives, a core scaffold of significant interest in medicinal chemistry and materials science. The document details key experimental protocols, presents comparative quantitative data for major synthetic routes, and illustrates relevant biological pathways and experimental workflows.

Introduction to this compound

The this compound scaffold is a prominent heterocyclic motif featured in a wide array of biologically active compounds and functional materials. Its unique "butterfly" conformation and electron-rich nature make it a valuable pharmacophore and a versatile building block in organic synthesis. Derivatives of this compound have demonstrated a broad spectrum of therapeutic potential, including antibacterial, anticancer, and anti-inflammatory properties. Furthermore, their photophysical characteristics have led to their application in the development of organic light-emitting diodes (OLEDs) and fluorescent probes. This guide focuses on the primary synthetic strategies for accessing this important molecular framework.

Core Synthetic Methodologies

The synthesis of the this compound core can be broadly approached through several key strategies, each with its own advantages and limitations. The primary methods include the Bernthsen acridine (B1665455) synthesis, Ullmann-type condensations followed by cyclization, and modern catalytic approaches.

Bernthsen Acridine Synthesis

The Bernthsen acridine synthesis is a classical method that involves the condensation of a diarylamine with a carboxylic acid (or its anhydride) at high temperatures, typically in the presence of a Lewis acid catalyst such as zinc chloride. While historically significant, this method often requires harsh reaction conditions and can result in moderate yields.

Experimental Protocol: Microwave-Assisted Bernthsen Synthesis of 9-Methylacridine

A mixture of diphenylamine (B1679370) (1.69 g, 10 mmol), acetic acid (5.7 mL, 100 mmol), and zinc chloride (5.45 g, 40 mmol) is placed in a microwave-safe vessel. The mixture is irradiated in a microwave reactor at 200W for 5 minutes, with the temperature maintained between 200-210°C through intermittent irradiation. After cooling, the reaction mixture is poured into an aqueous ammonia (B1221849) solution. The resulting solid is filtered, washed with water, and then dissolved in dichloromethane (B109758) (DCM). The organic layer is washed with saturated sodium bicarbonate solution and water, dried over sodium sulfate, and concentrated. The crude product is purified by silica (B1680970) gel column chromatography to yield 9-methylacridine. The subsequent reduction to 9-methyl-9,10-dihydroacridine (B3052527) can be achieved using a reducing agent like sodium borohydride.

Ullmann Condensation and Subsequent Cyclization

A more versatile and widely used approach involves a two-step process: an initial Ullmann condensation to form an N-arylanthranilic acid, followed by an intramolecular cyclization to form an acridone (B373769). The acridone can then be reduced to the target this compound. Modern Ullmann-type reactions often employ copper catalysts with ligands, allowing for milder reaction conditions compared to the classical method.

Experimental Protocol: Synthesis of N-Phenylanthranilic Acid via Modified Ullmann Condensation

In a reaction vessel, potassium 2-bromobenzoate (B1222928) (10 mmol), a substituted aniline (B41778) (12 mmol), and copper acetate (B1210297) (1 mmol) are mixed in tetrabutylphosphonium (B1682233) chloride ([TBP]Cl) as an ionic liquid solvent. The mixture is heated to 170°C for a specified time until the reaction is complete (monitored by TLC). After cooling, the product is extracted with an organic solvent, and the ionic liquid can be recovered and reused. The extracted product is then purified by crystallization or chromatography.

Experimental Protocol: Cyclization to Acridone and Reduction

The synthesized N-arylanthranilic acid is treated with a dehydrating agent such as polyphosphoric acid (PPA) or sulfuric acid and heated to induce intramolecular cyclization to the corresponding acridone. The resulting acridone can then be reduced to this compound using a suitable reducing agent, such as zinc dust in acetic acid or sodium borohydride.

Synthesis of 9,9-Disubstituted 9,10-Dihydroacridines

A common and important class of derivatives are those substituted at the 9-position. These are often synthesized from N-phenylanthranilic acid esters via a double Grignard addition followed by an acid-catalyzed cyclization.

Experimental Protocol: Synthesis of 9,9-Diethyl-9,10-dihydroacridine

Methyl N-phenylanthranilate (4.42 mmol) and magnesium bromide diethyl etherate (4.86 mmol) are dissolved in dry diethyl ether under an argon atmosphere and cooled to 0°C. An excess of ethylmagnesium bromide solution (1.0 M in THF, 18 mmol) is added dropwise. The reaction is stirred and allowed to warm to room temperature. After completion, the reaction is quenched with aqueous ammonium (B1175870) chloride, and the product is extracted with an organic solvent. The crude intermediate alcohol is then subjected to acid-catalyzed cyclization using a strong acid like sulfuric acid to yield 9,9-diethyl-9,10-dihydroacridine, which is purified by chromatography and recrystallization.

Quantitative Data on Synthetic Routes

The choice of synthetic route can significantly impact the yield and applicability to different derivatives. The following tables summarize representative quantitative data for the synthesis of the this compound core and its derivatives.

Method Starting Materials Product Catalyst/Reagent Temp (°C) Time Yield (%) Reference
Bernthsen (Microwave)Diphenylamine, Acetic Acid9-MethylacridineZnCl₂200-2105 min79
Ullmann Condensation2-Chloronicotinic Acid, Aniline2-Anilinonicotinic AcidCu powder150-1604 h~60-80
Grignard/CyclizationMethyl N-phenylanthranilate, EtMgBr9,9-Diethyl-9,10-dihydroacridineH₂SO₄ (cyclization)RT to refluxMulti-step18 (over 2 steps)
Copper-Catalyzed Cyclization2-Amino Benzophenone, Phenylboronic AcidN-Phenyl AcridoneCu(OAc)₂10012 h79

Table 1: Comparison of Core Synthesis Methodologies.

Derivative Synthetic Approach Key Reagents Yield (%) Reference
9-EthylacridineBernthsen (Microwave)Diphenylamine, Propionic Acid, ZnCl₂64
9,9-Diethyl-10-methyl-9,10-dihydroacridineAlkylation of 9-Ethylacridine, followed by GrignardMeI, EtMgBr44 (from 9-ethylacridine)
N-Aryl AcridonesCopper-Catalyzed C-H AminationCu(OAc)₂43-79

Table 2: Yields for Specific this compound Derivatives.

Experimental and Biological Pathway Visualizations

General Synthetic Workflow

The synthesis of functionalized 9,10-dihydroacridines often follows a multi-step pathway, starting from basic building blocks. The following diagram illustrates a typical workflow for the synthesis of a 9,9-disubstituted, N-alkylated dihydroacridine.

G cluster_0 Step 1: Bernthsen Acridine Synthesis cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Grignard Addition diphenylamine Diphenylamine ethylacridine 9-Ethylacridine diphenylamine->ethylacridine ZnCl2, Microwave propionic_acid Propionic Acid propionic_acid->ethylacridine methylated_acridine 9-Ethyl-10-methylacridinium Iodide ethylacridine->methylated_acridine Acetone, 120°C methyl_iodide Methyl Iodide methyl_iodide->methylated_acridine final_product 9,9-Diethyl-10-methyl- This compound methylated_acridine->final_product THF grignard Ethylmagnesium Bromide grignard->final_product

Caption: Synthetic workflow for 9,9-diethyl-10-methyl-9,10-dihydroacridine.
Signaling Pathway: Inhibition of Bacterial Cell Division

Certain derivatives of this compound have been identified as potent antibacterial agents that target the bacterial cell division protein FtsZ. FtsZ is a prokaryotic homolog of tubulin and is essential for the formation of the Z-ring, a structure that constricts to divide the cell. The diagram below illustrates the mechanism of FtsZ-mediated cell division and its inhibition.

G cluster_normal Normal Bacterial Cell Division cluster_inhibition Inhibition by this compound Derivatives ftsZ_monomers FtsZ Monomers + GTP polymerization GTP-dependent Polymerization ftsZ_monomers->polymerization protofilaments FtsZ Protofilaments polymerization->protofilaments inhibition_point Disruption of FtsZ Dynamics polymerization->inhibition_point z_ring Z-Ring Assembly at Mid-cell protofilaments->z_ring divisome Divisome Recruitment z_ring->divisome z_ring->inhibition_point constriction Z-Ring Constriction divisome->constriction cell_division Cell Division constriction->cell_division inhibitor This compound Derivative inhibitor->inhibition_point no_division Filamentous Cells (No Division) inhibition_point->no_division

Caption: Mechanism of FtsZ inhibition by this compound derivatives.

The antibacterial action of these compounds stems from their ability to interfere with the dynamic equilibrium of FtsZ polymerization and depolymerization. By either preventing the formation of protofilaments or by hyper-stabilizing them, these inhibitors disrupt the proper formation and function of the Z-ring, leading to filamentation of the bacteria and eventual cell death.

Conclusion

The this compound scaffold remains a highly relevant and versatile platform for the development of new therapeutic agents and functional materials. While classical methods like the Bernthsen synthesis provide historical context, modern copper-catalyzed and other transition-metal-catalyzed reactions offer milder conditions and broader substrate scope for the construction of these molecules. The continued exploration of novel synthetic routes and a deeper understanding of the mechanism of action of bioactive derivatives will undoubtedly lead to new and impactful applications for this important class of heterocyclic compounds.

Navigating the Solubility Landscape of 9,10-Dihydroacridine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 9,10-Dihydroacridine in organic solvents. Recognizing the critical role of solubility in drug discovery, chemical synthesis, and materials science, this document outlines the available solubility data, a detailed experimental protocol for its determination, and a visual representation of the experimental workflow.

Solubility Profile of Acridine Analogs

As an illustrative example, the qualitative solubility of a structurally similar compound, 9,9-Dimethyl-9,10-dihydroacridine, is presented below. This information can serve as a preliminary guide for solvent selection in experimental work involving this compound.

Table 1: Qualitative Solubility of 9,9-Dimethyl-9,10-dihydroacridine in Select Organic Solvents

SolventPolarityTypeQualitative Solubility
ChloroformNon-polarAproticSoluble[1]
EthanolPolarProticSoluble[1]
Dimethylformamide (DMF)PolarAproticSoluble[1]
AcetonePolarAproticEasily Soluble[1]
BenzeneNon-polarAproticEasily Soluble[1]
Carbon DisulfideNon-polarAproticEasily Soluble[1]
GasolineNon-polarAproticSlightly Soluble[1]
WaterPolarProticInsoluble[1]

Experimental Protocol for Determining Equilibrium Solubility

To ascertain the precise quantitative solubility of this compound in a specific organic solvent, a standardized experimental protocol is required. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid compound.[2][3]

Principle

The shake-flask method involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient duration to allow the system to reach equilibrium. Once equilibrium is established, the undissolved solid is separated from the saturated solution, and the concentration of the dissolved solute in the clear filtrate is quantified using a suitable analytical technique.[2]

Materials and Equipment
  • This compound (solid)

  • Organic solvent of interest (e.g., DMSO, ethanol, methanol, acetone, toluene, chloroform)

  • Glass vials or flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer[2][4]

Step-by-Step Procedure
  • Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. Allow the mixture to equilibrate for a predetermined period (typically 24 to 48 hours) to ensure that the dissolution process has reached a steady state.[5]

  • Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle. To ensure complete separation of the undissolved solid, centrifuge the vials at a high speed.[2]

  • Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any remaining solid particles that could interfere with the subsequent analysis.[2]

  • Sample Preparation for Analysis: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of this compound.[2][4]

    • For HPLC: A calibration curve should be prepared using standard solutions of this compound of known concentrations. The concentration of the sample is then determined by comparing its peak area to the calibration curve.[4]

    • For UV-Vis Spectroscopy: A calibration curve is generated by measuring the absorbance of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax) of this compound. The concentration of the sample is then calculated using the Beer-Lambert law.

  • Data Reporting: The solubility is calculated from the measured concentration of the diluted sample, taking into account the dilution factor. The results are typically reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[2]

Visualizing the Experimental Workflow

To provide a clear and logical representation of the solubility determination process, the following diagram illustrates the key steps of the shake-flask method.

Solubility_Workflow prep Preparation: Add excess this compound to vials solvent Solvent Addition: Add known volume of organic solvent prep->solvent equilibrate Equilibration: Shake at constant temperature (24-48h) solvent->equilibrate separate Phase Separation: Centrifuge to pellet undissolved solid equilibrate->separate filter Filtration: Filter supernatant through 0.22 µm syringe filter separate->filter dilute Sample Preparation: Dilute filtrate to a known concentration filter->dilute quantify Quantification: Analyze by HPLC-UV or UV-Vis Spectroscopy dilute->quantify report Data Reporting: Calculate and report solubility (e.g., mg/mL or mol/L) quantify->report

Workflow for determining equilibrium solubility using the shake-flask method.

References

A Comprehensive Technical Guide to the Spectroscopic Data of 9,10-Dihydroacridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key spectroscopic data for 9,10-Dihydroacridine (also known as Acridan), a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document compiles available data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a centralized resource for the characterization of this molecule.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

conclusive 1H and 13C NMR data for this compound is primarily available through subscription-based databases. Researchers are advised to consult resources such as SpectraBase for detailed spectral information. The tables below are structured for the inclusion of this data upon acquisition.

Table 1: 1H NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not publicly available
Data not publicly available
Data not publicly available

Table 2: 13C NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmAssignment
Data not publicly available
Data not publicly available
Data not publicly available
Data not publicly available

1.2 Infrared (IR) Spectroscopy

The infrared spectrum of this compound reveals key functional groups present in the molecule. The data presented here is sourced from the NIST WebBook, based on a gas-phase spectrum.[1]

Table 3: Key IR Absorption Bands of this compound

Wavenumber (cm-1)IntensityAssignment
~3400MediumN-H Stretch
3050 - 3000Medium-WeakAromatic C-H Stretch
2950 - 2850Medium-WeakAliphatic C-H Stretch (CH2)
~1600StrongC=C Aromatic Ring Stretch
~1500StrongC=C Aromatic Ring Stretch
~1300MediumC-N Stretch
~750StrongC-H Aromatic Out-of-Plane Bend

1.3 Mass Spectrometry (MS)

The mass spectrum of this compound provides critical information regarding its molecular weight and fragmentation pattern under electron ionization. The data is consistent with the compound's molecular formula, C13H11N, and a molecular weight of approximately 181.23 g/mol .[2]

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
181100[M]+ (Molecular Ion)
180~80[M-H]+
152~15[M-H-HCN]+ or [M-C2H3]+
90.5~10[M]2+ (Doubly charged molecular ion)

Experimental Protocols

The following are detailed methodologies representative of the procedures used to obtain the spectroscopic data presented.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl3), in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: 1H and 13C NMR spectra are recorded on a high-field NMR spectrometer, such as a Bruker Avance or Varian instrument, operating at a field strength of 300 MHz or higher for protons.

  • 1H NMR Acquisition: Proton spectra are typically acquired with a 90° pulse angle, a spectral width of approximately 15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio. The relaxation delay is generally set to 1-2 seconds.

  • 13C NMR Acquisition: Carbon-13 spectra are acquired with proton decoupling to simplify the spectrum to single peaks for each unique carbon atom. A wider spectral width (e.g., 220 ppm) is used. Due to the low natural abundance of 13C, a larger number of scans and a longer acquisition time are typically required.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phased, and baseline corrected using appropriate NMR processing software.

2.2 Infrared (IR) Spectroscopy

  • Sample Preparation: For a solid sample, a KBr pellet can be prepared by grinding a small amount of this compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be cast from a solution onto an IR-transparent window (e.g., NaCl or CaF2). For gas-phase measurements, the sample is heated under vacuum to generate sufficient vapor pressure in a gas cell.

  • Instrumentation: An IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum is typically recorded over the mid-infrared range (4000-400 cm-1). A background spectrum of the empty sample compartment (or the pure KBr pellet) is first collected and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands corresponding to the vibrational modes of the molecule's functional groups.

2.3 Mass Spectrometry (MS)

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile samples dissolved in a suitable solvent.

  • Ionization: Electron Ionization (EI) is a common method used, where the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

  • Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak, which corresponds to the molecular weight of the compound, and the fragmentation pattern, which provides structural information.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis of this compound cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound Sample Dissolution Dissolution in Deuterated Solvent (NMR) Sample->Dissolution KBr_Pellet Preparation of KBr Pellet (IR) Sample->KBr_Pellet Vaporization Vaporization for MS & Gas-Phase IR Sample->Vaporization NMR NMR Spectrometer Dissolution->NMR IR FTIR Spectrometer KBr_Pellet->IR Vaporization->IR MS Mass Spectrometer Vaporization->MS NMR_Data 1H & 13C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structure Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

References

Thermochemical Profile of 9,10-Dihydroacridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 9,10-dihydroacridine (also known as acridan). The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development who require accurate thermodynamic parameters for this heterocyclic compound.

Quantitative Thermochemical Data

Table 1: Standard Molar Enthalpy of Formation of this compound (at 298.15 K)

PhaseΔfH° (kJ·mol⁻¹)MethodReference
Gas198.7 ± 4.4Computational (G3(MP2)//B3LYP)[1]

Table 2: Other Thermochemical Properties of this compound

PropertyValueUnitsMethodReference
Standard Enthalpy of Combustion (Solid)Data Not AvailablekJ·mol⁻¹--
Standard Enthalpy of SublimationData Not AvailablekJ·mol⁻¹--
Standard Gibbs Free Energy of Formation (Gas)Data Not AvailablekJ·mol⁻¹--

Note: The absence of experimental data highlights a significant gap in the thermochemical characterization of this compound and presents an opportunity for future research.

Experimental Protocols

While specific experimental data for this compound is lacking, the following sections detail the standard methodologies used to determine the key thermochemical properties presented in the tables. These protocols are generally applicable to solid organic compounds.

Determination of the Enthalpy of Combustion (Solid Phase) by Bomb Calorimetry

The standard enthalpy of combustion is determined experimentally using a bomb calorimeter. This technique measures the heat released when a substance is completely burned in a controlled excess of oxygen.

Methodology:

  • Sample Preparation: A precisely weighed pellet of the solid sample (e.g., this compound) is placed in a crucible inside a high-pressure vessel known as a "bomb."

  • Oxygen Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atmospheres.

  • Calorimeter Assembly: The bomb is placed in a well-insulated container (calorimeter) filled with a known mass of water. The temperature of the water is monitored with a high-precision thermometer.

  • Ignition: The sample is ignited by passing an electric current through a fuse wire in contact with the pellet.

  • Temperature Measurement: The complete combustion of the sample releases heat, which is absorbed by the bomb and the surrounding water, causing a rise in temperature. The temperature change is carefully recorded until it reaches a maximum and then begins to cool.

  • Calculation: The heat of combustion is calculated from the observed temperature rise, the heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of combustion, such as benzoic acid), and the mass of the sample. Corrections are applied for the heat of formation of nitric acid (from the nitrogen in the sample and air) and the heat of combustion of the fuse wire.

Determination of the Enthalpy of Sublimation by the Knudsen Effusion Method

The enthalpy of sublimation, the heat required to transform a substance from a solid to a gaseous state, can be determined from vapor pressure measurements at different temperatures. The Knudsen effusion method is a common technique for measuring low vapor pressures of solids.

Methodology:

  • Sample Placement: A small amount of the solid sample is placed in a Knudsen cell, which is a small, thermostated container with a very small orifice.

  • High Vacuum: The cell is placed in a high-vacuum chamber.

  • Effusion Measurement: At a given temperature, molecules of the substance effuse through the orifice into the vacuum. The rate of mass loss of the sample is measured over time using a sensitive microbalance.

  • Vapor Pressure Calculation: The vapor pressure inside the cell is calculated from the rate of mass loss, the area of the orifice, the temperature, and the molar mass of the substance using the Hertz-Knudsen equation.

  • Temperature Dependence: The experiment is repeated at several different temperatures.

  • Enthalpy of Sublimation Calculation: The enthalpy of sublimation is determined from the slope of a plot of the natural logarithm of the vapor pressure versus the reciprocal of the absolute temperature, according to the Clausius-Clapeyron equation.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the thermochemical data of this compound.

Computational_Thermochemistry_Workflow cluster_input Input cluster_calculation Quantum Chemical Calculations cluster_output Output mol_structure Molecular Structure (this compound) geom_opt Geometry Optimization (e.g., B3LYP) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc single_point Single-Point Energy (e.g., G3(MP2)) geom_opt->single_point zpe Zero-Point Energy freq_calc->zpe thermal_corr Thermal Corrections freq_calc->thermal_corr total_energy Total Electronic Energy single_point->total_energy enthalpy_formation Standard Enthalpy of Formation zpe->enthalpy_formation thermal_corr->enthalpy_formation total_energy->enthalpy_formation

Computational workflow for determining the enthalpy of formation.

Thermochemical_Relationships H_gas ΔfH° (gas) H_solid ΔfH° (solid) H_gas->H_solid - ΔsubH° H_solid->H_gas + ΔsubH° H_comb ΔcH° (solid) H_solid->H_comb Leads to calculation of H_comb->H_solid Can be used to determine H_sub ΔsubH°

Relationships between key thermochemical properties.

References

The Acridine Core: A Journey from Coal Tar to Cutting-Edge Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, History, and Applications of Acridine (B1665455) Compounds

For over a century, the planar, tricyclic scaffold of acridine has captivated chemists and biologists alike. First isolated from the humble origins of coal tar, this nitrogen-containing heterocycle has given rise to a vast and versatile family of compounds with profound impacts on medicine and biological sciences. From vibrant dyes and essential antimalarials to potent anticancer agents, the story of acridine is a testament to the power of chemical innovation. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, history, and key applications of acridine compounds, supported by quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action.

Discovery and Early History

The journey of acridine began in 1870 when German chemists Carl Gräbe and Heinrich Caro first isolated the parent compound from the high-boiling fraction of coal tar.[1][2] They named it "acridine" due to the acrid odor of its vapor.[3] The initial isolation was achieved by extraction with dilute sulfuric acid, followed by precipitation as acridine bichromate upon the addition of potassium dichromate. The free base was then liberated by treatment with ammonia (B1221849).[1]

The early 20th century marked the beginning of the therapeutic exploration of acridine derivatives. In 1917, Ehrlich and Benda discovered the antimicrobial properties of certain acridine compounds.[4] This led to the development of notable antiseptics like proflavine (B1679165) (3,6-diaminoacridine), which was widely used as a topical antibacterial agent, particularly during the World Wars, before the advent of penicillin.[5][6]

A significant milestone in the history of acridines was the development of quinacrine (B1676205) (also known as mepacrine or Atabrine) as the first synthetic antimalarial drug.[7][8] Amidst the scarcity of quinine (B1679958) during World War II, quinacrine played a crucial role in treating malaria.[9] The success of these early acridine-based drugs spurred further research into the synthesis and biological evaluation of a multitude of derivatives.

Synthesis of the Acridine Scaffold

The versatility of the acridine core is matched by the variety of synthetic routes developed for its construction and modification. Several named reactions have become cornerstones of acridine chemistry.

Bernthsen Acridine Synthesis

First reported in 1884, the Bernthsen acridine synthesis involves the condensation of a diarylamine with a carboxylic acid in the presence of a Lewis acid catalyst, typically zinc chloride, at high temperatures (200-270 °C).[10][11][12] The reaction can also be performed using polyphosphoric acid at lower temperatures, though often with reduced yields.[11] This method is particularly useful for the synthesis of 9-substituted acridines.

Ullmann Condensation

The Ullmann condensation provides a route to acridones, which are important precursors to many acridine derivatives. This method involves the reaction of an o-chlorobenzoic acid with an aniline (B41778), followed by cyclization of the resulting N-phenylanthranilic acid using a dehydrating agent like sulfuric acid or phosphorus oxychloride to yield the acridone.

Key Acridine Derivatives and Their Applications

The planar nature of the acridine ring system is central to its biological activity, enabling it to intercalate between the base pairs of DNA. This fundamental mechanism underpins the diverse applications of its derivatives.

Acridine Dyes: Proflavine and Acridine Orange

Proflavine and Acridine Orange are two of the most well-known acridine derivatives, initially used as dyes and antiseptics.[5][13] Their ability to bind to nucleic acids and fluoresce has made them invaluable tools in molecular and cell biology. Acridine Orange, for instance, is a nucleic acid-selective metachromatic stain used for cell cycle determination.[14] It fluoresces green when bound to double-stranded DNA and red in the presence of single-stranded DNA or RNA.[15]

Antimalarials: Quinacrine

Quinacrine was the first synthetic antimalarial drug to be widely used.[7][16] Its mechanism of action is believed to involve the inhibition of hemozoin biocrystallization in the malaria parasite, leading to a toxic buildup of heme. While its use has declined due to the emergence of newer drugs with fewer side effects, it remains an important molecule in the history of chemotherapy.

Anticancer Agents

The ability of acridines to intercalate into DNA and interfere with the function of essential enzymes has made them a rich source of anticancer drug candidates.

  • Amsacrine (B1665488): A 9-anilinoacridine (B1211779) derivative, amsacrine was one of the first acridine-based compounds to be used clinically for the treatment of certain types of leukemia.[17][18] It functions as a topoisomerase II poison, stabilizing the covalent complex between the enzyme and DNA, which leads to double-strand breaks and apoptosis.[11][19][20]

  • Telomerase Inhibitors: More recently, acridine derivatives have been designed to target telomerase, an enzyme that is overexpressed in the majority of cancer cells and is crucial for maintaining telomere length and cellular immortality.[8][21] These compounds act by stabilizing G-quadruplex structures in the telomeric DNA, thereby inhibiting telomerase activity.[13][22]

Quantitative Data

The following tables summarize key quantitative data for representative acridine compounds.

CompoundApplicationTarget/MechanismIC50 ValueCell Line/OrganismReference(s)
Amsacrine AnticancerTopoisomerase II inhibitor16 µMK562 (leukemia)[18]
Compound 8 AnticancerTopoisomerase II inhibitor~6 µMA549 (lung cancer)[18]
Compound 9 AnticancerTopoisomerase II inhibitor~6 µMA549 (lung cancer)[18]
BRACO-19 AnticancerTelomerase inhibitor1.3 - 8 µMOvarian cancer cell lines[8][13]
Acridine-benzohydrazide 3c AnticancerNot specified73 µM (24h), 37-62 µM (48h)A549 (lung cancer)[19]
Quinine Conjugate AntimalarialNot specified<100 nMPlasmodium falciparum[23]
CompoundSolventExcitation Wavelength (nm)Emission Wavelength (nm)Quantum Yield (Φ)Reference(s)
Acridine Orange Basic ethanol400~5250.2[24]
Proflavine Not specified~460~5150.5[16]
Proflavine (bound to DNA) BufferNot specifiedNot specified0.0286[25]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of acridine compounds.

Synthesis of 9-Substituted Acridines via Microwave-Assisted Bernthsen Reaction

This protocol describes a rapid and efficient synthesis of 9-substituted acridines.[26]

Materials:

  • Diarylamine (e.g., diphenylamine)

  • Carboxylic acid (aliphatic or aromatic)

  • Zinc chloride (ZnCl2)

  • Aqueous ammonia (28%)

  • Ethyl acetate

  • Magnesium sulfate (B86663)

Procedure:

  • In a test tube, mix the diarylamine (2.0 mmol), carboxylic acid (10.0 or 20.0 mmol), and ZnCl2 (1.09 g, 8.0 mmol).

  • Irradiate the mixture with a 200 W microwave (2.45 GHz) at 200-210 °C for the appropriate time (typically a few minutes). Monitor the reaction temperature with a fiber optic thermometer and regulate by intermittent irradiation.

  • After the reaction is complete, add aqueous ammonia (28%, 4 ml) to the mixture and stir.

  • Filter the resulting slurry and wash the residue with water until the filtrate is neutral.

  • Dry the residue and extract with ethyl acetate.

  • Dry the organic extract over magnesium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by silica (B1680970) gel column chromatography.

Synthesis of Proflavine (3,6-Diaminoacridine)

This protocol is adapted from a patented process for the production of proflavine.[27]

Materials:

Procedure:

  • To 388 g of ethylene glycol, add 30.4 g (0.66 mol) of anhydrous formic acid and 129 g (1.2 mol) of m-phenylenediamine.

  • With stirring, add 122.6 g (1.2 mol) of 96% sulfuric acid.

  • Heat the reaction mixture to 155 °C over 30-35 minutes and stir at this temperature for 75 minutes.

  • Cool the reaction mixture to 50 °C and pour it into 2000 g of 6% sodium hydroxide solution with vigorous stirring in a thin stream.

  • Filter the crude proflavine, wash with water until alkaline, and filter again.

  • Recrystallize the product from ethylene glycol.

Assessment of DNA Intercalation using UV-Vis Spectroscopy

This protocol outlines a general method for studying the interaction of acridine derivatives with DNA.[28][29]

Materials:

  • Acridine derivative stock solution (in an appropriate solvent like DMSO or ethanol)

  • Calf thymus DNA (ctDNA) stock solution in buffer (e.g., Tris-HCl, pH 7.4)

  • Buffer solution (e.g., Tris-HCl, pH 7.4)

  • Quartz cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a solution of the acridine derivative at a fixed concentration in the buffer.

  • Record the UV-Vis absorption spectrum of the acridine derivative solution from approximately 350-500 nm.

  • Titrate the acridine derivative solution with increasing aliquots of the ctDNA stock solution.

  • After each addition of ctDNA, allow the solution to equilibrate and then record the UV-Vis spectrum.

  • Observe for changes in the absorption spectrum, such as hypochromism (decrease in absorbance) and bathochromism (red-shift in the wavelength of maximum absorbance), which are indicative of intercalation.

  • The binding constant (K) can be calculated by fitting the spectral data to appropriate binding models.

Topoisomerase II Inhibition Assay

This protocol describes a method to assess the ability of acridine compounds to inhibit topoisomerase II.[6][9]

Materials:

  • Supercoiled plasmid DNA (e.g., pUC19)

  • Human Topoisomerase IIα

  • Assay buffer

  • Acridine compound dissolved in a suitable solvent (e.g., DMSO)

  • Stop buffer/loading dye

  • Agarose (B213101) gel

  • TAE or TBE buffer

  • Ethidium (B1194527) bromide or other DNA stain

  • UV transilluminator

Procedure:

  • Set up reaction tubes containing the assay buffer and supercoiled plasmid DNA.

  • Add the acridine compound at various concentrations to the test tubes. Include a positive control (e.g., amsacrine) and a no-drug control.

  • Initiate the reaction by adding human Topoisomerase IIα to each tube (except for a no-enzyme control).

  • Incubate the reactions at 37 °C for 30 minutes.

  • Stop the reaction by adding the stop buffer/loading dye.

  • Load the samples onto a 1% agarose gel and perform electrophoresis.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Inhibition of topoisomerase II activity is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band compared to the no-drug control. The IC50 value is the concentration of the compound that causes 50% inhibition of the enzyme's activity.

Telomerase Activity Assay (TRAP Assay)

The Telomeric Repeat Amplification Protocol (TRAP) is a highly sensitive PCR-based assay to measure telomerase activity.[2][25][30][31]

Materials:

  • Cell lysate containing telomerase

  • TRAP buffer

  • dNTP mix

  • TS primer (telomerase substrate)

  • ACX primer (reverse primer)

  • Taq DNA polymerase

  • Sterile PCR tubes

  • Thermocycler

  • Polyacrylamide gel electrophoresis (PAGE) apparatus

  • SYBR Green or other DNA stain

Procedure:

  • Telomerase Extension: In a PCR tube, prepare a reaction mix containing the cell lysate, TRAP buffer, dNTPs, and the TS primer. Incubate at room temperature (e.g., 23-30 °C) for 30 minutes to allow telomerase to extend the TS primer.

  • Telomerase Inactivation: Inactivate the telomerase by heating the reaction at 90-95 °C for 3-5 minutes.

  • PCR Amplification: Add the ACX primer and Taq DNA polymerase to the reaction tube. Perform PCR amplification for a set number of cycles (e.g., 24-29 cycles) with appropriate denaturation, annealing, and extension temperatures and times.

  • Detection: Analyze the PCR products by PAGE. A characteristic ladder of bands with 6 base-pair increments indicates positive telomerase activity. The intensity of the ladder is proportional to the telomerase activity in the sample.

Signaling Pathways and Mechanisms of Action

The biological effects of acridine compounds are primarily mediated through their interactions with nucleic acids and associated enzymes.

DNA Intercalation

The planar aromatic structure of acridines allows them to insert between the base pairs of the DNA double helix. This process, known as intercalation, unwinds and lengthens the DNA, disrupting its normal function and interfering with processes like replication and transcription.

DNA_Intercalation cluster_process DNA Intercalation by Acridine Acridine Acridine Derivative PreIntercalation Pre-intercalation Complex (Groove Binding) Acridine->PreIntercalation Initial Binding DNA DNA Double Helix DNA->PreIntercalation Intercalation Intercalation (Insertion between base pairs) PreIntercalation->Intercalation Conformational Change Unwinding DNA Unwinding and Lengthening Intercalation->Unwinding Disruption Disruption of Replication & Transcription Unwinding->Disruption

DNA Intercalation Pathway of Acridine Compounds.
Topoisomerase II Poisoning

Acridine derivatives like amsacrine act as topoisomerase II poisons. They intercalate into DNA and stabilize the cleavable complex formed by the enzyme, preventing the re-ligation of the DNA strands. This leads to the accumulation of DNA double-strand breaks, which triggers apoptosis.

Topoisomerase_II_Inhibition cluster_pathway Topoisomerase II Poisoning by Amsacrine Amsacrine Amsacrine TernaryComplex Ternary Complex (Amsacrine - Topo II - DNA) Amsacrine->TernaryComplex Stabilizes TopoII Topoisomerase II CleavableComplex Cleavable Complex (Topo II - DNA) TopoII->CleavableComplex DNA DNA DNA->CleavableComplex CleavableComplex->TernaryComplex DSB DNA Double-Strand Breaks TernaryComplex->DSB Prevents Re-ligation Apoptosis Apoptosis DSB->Apoptosis Triggers

Mechanism of Topoisomerase II Poisoning by Amsacrine.
Telomerase Inhibition via G-Quadruplex Stabilization

Certain acridine derivatives can bind to and stabilize G-quadruplex structures, which are four-stranded DNA structures formed in guanine-rich sequences, such as those found at the ends of telomeres. Stabilization of the G-quadruplex at the 3' overhang of the telomere prevents the binding and activity of telomerase, leading to telomere shortening and eventual cell senescence or apoptosis.

Telomerase_Inhibition cluster_mechanism Telomerase Inhibition by G-Quadruplex Stabilization Acridine Acridine Derivative StabilizedG4 Stabilized G-Quadruplex Acridine->StabilizedG4 Binds and Stabilizes Telomere Telomeric G-rich Single-Strand DNA GQuadruplex G-Quadruplex Formation Telomere->GQuadruplex GQuadruplex->StabilizedG4 Telomerase Telomerase StabilizedG4->Telomerase Inhibits Binding Telomerase->Telomere Binds and Extends (Normal Function) TelomereShortening Telomere Shortening Telomerase->TelomereShortening Inhibition Leads to Senescence Cellular Senescence/ Apoptosis TelomereShortening->Senescence

G-Quadruplex Stabilization and Telomerase Inhibition.

Conclusion

From its discovery in coal tar to its current role in the development of targeted cancer therapies, the acridine scaffold has proven to be a remarkably versatile and enduring pharmacophore. The journey of acridine compounds highlights the intricate relationship between chemical structure and biological function. As our understanding of the molecular mechanisms of disease deepens, the rational design of novel acridine derivatives continues to offer promising avenues for the development of next-generation therapeutics. The wealth of knowledge accumulated over the past 150 years provides a solid foundation for future innovations in this exciting field of medicinal chemistry.

References

Quantum Chemical Insights into 9,10-Dihydroacridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the theoretical and computational chemistry approaches to understanding the structure, reactivity, and potential applications of 9,10-dihydroacridine and its derivatives.

This technical guide provides a comprehensive overview of the application of quantum chemical calculations in the study of this compound, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, data presentation, and visual workflows to facilitate a deeper understanding of the computational approaches used to investigate this important heterocyclic compound.

Introduction to this compound

This compound, also known as acridan, is a tricyclic aromatic amine that serves as a core scaffold for a wide range of biologically active molecules and functional materials. Its derivatives have demonstrated a variety of applications, including as antioxidants, photocatalysts, and enzyme inhibitors. Quantum chemical calculations have become an indispensable tool for elucidating the electronic structure, molecular properties, and reaction mechanisms of these compounds at the atomic level, providing insights that complement and guide experimental studies.

Methodologies in Quantum Chemical Calculations

The foundation of computational studies on this compound lies in the principles of quantum mechanics. Density Functional Theory (DFT) is the most widely employed method due to its favorable balance of accuracy and computational cost.

Geometry Optimization

The first step in any quantum chemical calculation is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms.

Experimental Protocol: Geometry Optimization

  • Initial Structure Generation: A 3D model of the this compound molecule is constructed using molecular building software.

  • Choice of Method and Basis Set:

    • Method: Density Functional Theory (DFT) is commonly selected. A popular choice of functional is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. Other functionals like M06-2X or ωB97X-D3 may be used for specific applications.

    • Basis Set: A basis set describes the atomic orbitals used in the calculation. A commonly used and well-balanced basis set for organic molecules is 6-311G(d,p) or the Pople-style 6-31G* basis set. For higher accuracy, larger basis sets like def2-TZVP can be employed.

  • Software: The calculations are performed using quantum chemistry software packages such as Gaussian, ORCA, or Spartan.

  • Convergence Criteria: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.

  • Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

Electronic Properties

Once the optimized geometry is obtained, a variety of electronic properties can be calculated to understand the molecule's reactivity and spectroscopic behavior.

Table 1: Key Electronic Properties and Their Significance

PropertyDescriptionTypical Calculation LevelSignificance in this compound Studies
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).DFT/B3LYP/6-311G(d,p)A smaller gap suggests higher reactivity and is relevant for understanding photocatalytic activity and electronic transitions.[1]
Ionization Potential (IP) The energy required to remove an electron from the molecule.ΔSCF or Koopmans' theoremRelates to the ease of oxidation and is a key parameter in assessing antioxidant activity via electron transfer mechanisms.
Electron Affinity (EA) The energy released when an electron is added to the molecule.ΔSCF or Koopmans' theoremIndicates the ability of the molecule to accept an electron, which is important in reduction reactions.
Molecular Electrostatic Potential (MEP) A 3D map of the electrostatic potential on the electron density surface of the molecule.DFT/B3LYP/6-311G(d,p)Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions.

Applications in Drug Discovery and Materials Science

Quantum chemical calculations on this compound derivatives have provided valuable insights into their potential applications.

Antioxidant Activity

Many this compound derivatives exhibit antioxidant properties by donating a hydrogen atom or an electron to neutralize free radicals. Quantum chemical calculations can predict the antioxidant capacity by evaluating key thermodynamic parameters.

Experimental Protocol: Computational Prediction of Antioxidant Activity

  • Mechanism Identification: The primary mechanisms of antioxidant action are Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET).

  • Thermodynamic Parameter Calculation:

    • Bond Dissociation Enthalpy (BDE): Calculated to assess the feasibility of the HAT mechanism. A lower BDE for the N-H bond indicates a greater propensity for hydrogen atom donation.

      • Equation: BDE = H(Acr•) + H(H•) - H(AcrH)

    • Ionization Potential (IP): Calculated for the SET-PT mechanism. A lower IP facilitates electron donation.

      • Equation: IP = H(AcrH•+) + H(e-) - H(AcrH)

    • Proton Dissociation Enthalpy (PDE): Relevant for the SPLET mechanism.

      • Equation: PDE = H(Acr-) + H(H+) - H(AcrH)

    • Proton Affinity (PA): Also part of the SPLET pathway assessment.

      • Equation: PA = H(Acr•) + H(H+) - H(AcrH•+)

    • Electron Transfer Enthalpy (ETE): The final step in the SPLET mechanism.

      • Equation: ETE = H(Acr•) + H(e-) - H(Acr-)

  • Solvent Effects: Calculations are often performed in a solvent continuum model (e.g., PCM, SMD) to mimic physiological conditions.

  • Analysis: The calculated enthalpies for the different pathways are compared to determine the most favorable antioxidant mechanism.

Table 2: Calculated Antioxidant Parameters for a Hypothetical this compound Derivative

ParameterValue (kcal/mol)Mechanism Favored
BDE (N-H)85.2Hydrogen Atom Transfer (HAT) is a plausible mechanism.
IP125.7Electron donation is less favorable compared to HAT.
PDE250.1Proton loss from the neutral molecule is highly endothermic.
PA210.5Protonation of the radical cation is favorable.
ETE45.3Electron transfer from the anion is more favorable than from the neutral molecule.
Photocatalysis

Dihydroacridine derivatives have been investigated as organic photocatalysts. DFT calculations are crucial for understanding the electronic excitations and reaction pathways involved in their photocatalytic cycles. Mechanistic studies have revealed that upon irradiation, these derivatives can exhibit high reducibility and function as photocatalysts for processes like reductive defluorination through a sequential single-electron transfer mechanism.[2]

Photocatalytic_Cycle DHA This compound (DHA) DHA_excited Excited State (DHA*) DHA->DHA_excited Light (hν) DHA_radical Radical Cation (DHA.+) DHA_excited->DHA_radical Electron Transfer Substrate_reduced Reduced Substrate (S.-) DHA_radical->DHA Regeneration Substrate Substrate (S) Substrate->Substrate_reduced e- Product Product (P) Substrate_reduced->Product Reaction

A simplified diagram of a photocatalytic cycle involving this compound.
Enzyme Inhibition: Molecular Docking

This compound derivatives have been explored as inhibitors of various enzymes, including acetylcholinesterase (AChE), which is a key target in the treatment of Alzheimer's disease. Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a protein target.

Experimental Protocol: Molecular Docking of a this compound Derivative into Acetylcholinesterase

  • Protein Preparation: The 3D crystal structure of human AChE is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.

  • Ligand Preparation: The 3D structure of the this compound derivative is generated and its geometry is optimized using a suitable force field or quantum chemical method.

  • Docking Software: Software such as AutoDock, Glide, or GOLD is used to perform the docking calculations.

  • Binding Site Definition: The active site of AChE is defined based on the position of the co-crystallized inhibitor or by identifying the catalytic triad (B1167595) (Ser203, His447, Glu334).

  • Docking and Scoring: The software samples various conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.

  • Analysis of Results: The predicted binding poses are analyzed to identify key interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions, with the amino acid residues of the active site.

Molecular_Docking_Workflow cluster_protein Protein Preparation cluster_ligand Ligand Preparation PDB Download AChE from PDB PrepareProtein Remove Water, Add Hydrogens PDB->PrepareProtein Docking Molecular Docking (e.g., AutoDock, Glide) PrepareProtein->Docking BuildLigand Build 3D structure of This compound derivative OptimizeLigand Geometry Optimization BuildLigand->OptimizeLigand OptimizeLigand->Docking Analysis Analysis of Binding Poses and Interactions Docking->Analysis

A general workflow for molecular docking studies.

Conclusion

Quantum chemical calculations provide a powerful and versatile toolkit for investigating the properties and potential applications of this compound and its derivatives. From elucidating fundamental electronic properties to predicting antioxidant activity, understanding photocatalytic mechanisms, and guiding the design of potent enzyme inhibitors, these computational methods are essential for modern chemical research. This guide offers a foundational understanding of the key methodologies and their applications, empowering researchers to leverage these techniques in their own studies.

References

9,10-Dihydroacridine: A Versatile Heterocyclic Scaffold for Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 9,10-dihydroacridine core, a partially saturated tricycle, has emerged as a privileged scaffold in medicinal chemistry, materials science, and catalysis. Its unique "V-shaped" three-dimensional structure imparts favorable electronic and steric properties, making it a highly versatile building block for the design and synthesis of novel functional molecules. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound and its derivatives, with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts.

Synthesis of the this compound Core and Its Derivatives

The synthesis of the this compound scaffold can be achieved through various methods, with the choice of route often depending on the desired substitution pattern. Classical methods include the Bernthsen acridine (B1665455) synthesis, while modern cross-coupling reactions, such as the Buchwald-Hartwig amination, have become indispensable for the synthesis of N-substituted derivatives.[1]

Selected Synthetic Yields

The following table summarizes the reported yields for the synthesis of various this compound derivatives, showcasing the efficiency of different synthetic strategies.

DerivativeSynthetic MethodYield (%)Reference
9,9-Diethyl-9,10-dihydroacridineGrignard Reaction and Cyclization18% (over two steps)[2]
9-Ethylacridine (precursor)Microwave Bernthsen Reaction64%[2]
9,9-Diethyl-10-methyl-9,10-dihydroacridineN-methylation and Grignard Reaction44%[2]
N-Aryl-9,10-dihydroacridinesBuchwald-Hartwig AminationGood to Excellent[1][3]
1,4-disubstituted-1,2,3-triazoles containing 9-acridinyl moiety1,3-Dipolar Cycloaddition50-80%
Ester-substituted dihydroacridine derivativesSuzuki CouplingNot specified[4]

Physicochemical Properties and Applications

The unique electronic and structural features of the this compound core give rise to a wide range of applications, from organic electronics to medicinal chemistry.

Organic Light-Emitting Diodes (OLEDs)

This compound derivatives are widely employed as host and emitter materials in OLEDs due to their high thermal stability and excellent photophysical properties. The non-planar structure of the dihydroacridine core helps to suppress intermolecular π-π stacking, which can lead to aggregation-caused quenching of fluorescence in the solid state.

Table 2.1: Photophysical and Electrochemical Properties of Selected this compound Derivatives for OLEDs

CompoundAbsorption Max (nm)Emission Max (nm)HOMO (eV)LUMO (eV)Quantum Yield (%)
2,7-bis(4-methoxycarbonylphenyl)-9,9-diphenyl-9,10-dihydroacridineNot specifiedSolvent dependentNot specifiedNot specifiedRelatively high
2,8-bis(4-methoxycarbonylphenyl)-10,10-diphenyl-5,10-dihydrophenazasilineNot specifiedSolvent dependentNot specifiedNot specifiedRelatively high
Star-shaped benzodifuran-based derivatives400-550 (emission)400-550Not specifiedNot specifiedUp to 100%
Medicinal Chemistry

The this compound scaffold is a key component in a variety of biologically active compounds, demonstrating anticancer, antibacterial, and anti-inflammatory properties.

Numerous this compound derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve DNA intercalation and inhibition of topoisomerase II.

Table 2.2: In Vitro Anticancer Activity of Selected this compound Derivatives

CompoundCell LineIC50 (µM)Reference
3-(9-acridinylamino)-5-(hydroxymethyl)aniline (AHMA)L1210 (mouse leukemia)Potent[5]
9-PhenoxyacridinesL1210, HL-60Moderate[5]
9-(Phenylthio)acridinesL1210, HL-60Moderate[5]
Acridinyl Ligand 8MCF7, DU-1450.52 (Topo IIβ inhibition)

A promising avenue of research involves the development of this compound derivatives as inhibitors of the bacterial cell division protein FtsZ. By disrupting the formation of the Z-ring, these compounds can effectively halt bacterial proliferation.[6]

Mechanism of Action: FtsZ Inhibition

The following diagram illustrates the proposed mechanism of action for this compound-based FtsZ inhibitors.

FtsZ_Inhibition cluster_synthesis Bacterial Cell Division cluster_inhibition Inhibition by this compound Derivative FtsZ_monomers FtsZ Monomers Protofilaments FtsZ Protofilaments FtsZ_monomers->Protofilaments Polymerization Inhibited_FtsZ Inhibited FtsZ GTP GTP GTP->Protofilaments Z_ring Z-Ring Formation Protofilaments->Z_ring Cell_Division Cell Division Z_ring->Cell_Division Inhibitor This compound Derivative Inhibitor->FtsZ_monomers Binds to FtsZ No_Z_ring Z-Ring Disruption Inhibited_FtsZ->No_Z_ring Prevents Polymerization Cell_Death Bacterial Cell Death No_Z_ring->Cell_Death

Caption: Inhibition of bacterial cell division by a this compound derivative.

Molecular docking studies suggest that these inhibitors bind to the interdomain cleft of FtsZ, a region crucial for its polymerization into protofilaments.[6] This binding is stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of this compound derivatives.

General Experimental Workflow

The synthesis and characterization of novel this compound derivatives typically follow the workflow outlined below.

experimental_workflow start Starting Materials synthesis Synthesis of This compound Derivative start->synthesis purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, Mass Spectrometry, IR) purification->characterization property_evaluation Physicochemical Property Evaluation (UV-Vis, Fluorescence, CV) characterization->property_evaluation application_testing Application Testing (e.g., OLED Fabrication, Biological Assays) property_evaluation->application_testing end Data Analysis and Reporting application_testing->end

Caption: General experimental workflow for this compound derivatives.

Improved Synthesis of 9,9-Diethyl-9,10-dihydroacridine[2]

This protocol describes an improved synthesis that minimizes the formation of elimination byproducts.

Materials:

  • Methyl N-phenylanthranilate

  • Magnesium bromide diethyl etherate (MgBr₂·OEt₂)

  • Ethylmagnesium bromide (EtMgBr) solution (1.0 M in THF)

  • Dry diethyl ether (Et₂O)

  • Aqueous HCl (e.g., 1 M)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Hexanes for recrystallization

  • Argon atmosphere

Procedure:

  • Dissolve methyl N-phenylanthranilate and magnesium bromide diethyl etherate in dry diethyl ether under an argon atmosphere in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the ethylmagnesium bromide solution dropwise to the reaction mixture over approximately 8 minutes.

  • After the addition is complete, stir the reaction for several more minutes at 0 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature while stirring. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by slowly adding it to a stirred solution of aqueous HCl at 0 °C.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude tertiary alcohol intermediate by column chromatography.

  • Dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane) and treat with a catalytic amount of a strong acid (e.g., trifluoroacetic acid) to effect cyclization.

  • Monitor the cyclization by TLC. Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product into an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Recrystallize the crude product from hexanes to yield pure 9,9-diethyl-9,10-dihydroacridine as white/colorless crystals.

General Protocol for Buchwald-Hartwig Amination for the Synthesis of N-Aryl-9,10-dihydroacridines[1][7]

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with this compound.

Materials:

  • Aryl halide (e.g., aryl bromide) (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine (B1218219) ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 mmol)

  • Anhydrous toluene (B28343) (5 mL)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the aryl halide, this compound, palladium catalyst, phosphine ligand, and base.

  • Add anhydrous toluene via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at the appropriate temperature (e.g., 100-110 °C).

  • Stir the reaction mixture vigorously for the required time (typically 12-24 hours), monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.

  • Wash the filter cake with additional organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-aryl-9,10-dihydroacridine.

Conclusion

The this compound scaffold continues to be a cornerstone in the development of advanced materials and therapeutics. Its synthetic accessibility and the tunability of its physicochemical properties make it an attractive building block for a wide range of applications. This guide has provided a snapshot of the current state of research, highlighting key synthetic methodologies, quantitative performance data, and mechanistic insights. It is anticipated that further exploration of the chemical space around the this compound core will lead to the discovery of new molecules with enhanced functionalities and novel applications.

References

Methodological & Application

Application Notes and Protocols: 9,10-Dihydroacridine as a Hydrogen Donor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 9,10-Dihydroacridine (AcrH₂) and its derivatives as effective hydrogen donors in a variety of chemical transformations. The protocols detailed below are based on established literature and are intended to serve as a practical guide for laboratory applications.

Overview of this compound as a Hydrogen Donor

This compound is a heterocyclic compound that can readily donate a hydrogen atom or a hydride ion, making it a valuable reagent in organic synthesis. Its utility stems from the thermodynamic stability of the resulting acridinyl radical or the acridinium (B8443388) cation, which drives the hydrogen transfer process. This property is exploited in numerous reactions, including transfer hydrogenations and photocatalytic reductions.

Applications in Photocatalytic Reactions

This compound and its derivatives are widely used as hydrogen donors in photocatalytic reactions. Under visible light irradiation, a photocatalyst can facilitate the transfer of a hydrogen atom from this compound to a substrate, enabling various transformations such as reductions and C-C bond formations.

2.1. Photocatalytic Oxidation of 10-Methyl-9,10-dihydroacridine

In the presence of a manganese porphyrin photocatalyst and molecular oxygen, 10-methyl-9,10-dihydroacridine (AcrH₂) can be photocatalytically oxidized to 10-methyl-(9,10H)-acridone (Acr=O).[1] This reaction proceeds under visible light irradiation in an oxygen-saturated solution.[1]

Quantitative Data for Photocatalytic Oxidation

PhotocatalystSubstrateProductTurnover Number (5h)Wavelength (λ)SolventReference
(TMP)MnIII(OH)10-methyl-9,10-dihydroacridine10-methyl-(9,10H)-acridone17> 480 nmPhCN[1]
(TPFPP)MnIII(CH₃COO)10-methyl-9,10-dihydroacridine10-methyl-(9,10H)-acridone6> 480 nmPhCN[1]

Experimental Protocol: Photocatalytic Oxidation of 10-methyl-9,10-dihydroacridine

  • Preparation of Reaction Mixture: In a suitable reaction vessel, dissolve 10-methyl-9,10-dihydroacridine (AcrH₂) and the manganese porphyrin photocatalyst (e.g., (TMP)MnIII(OH)) in benzonitrile (B105546) (PhCN). The solution should be saturated with oxygen by bubbling O₂ gas through it.

  • Photocatalysis: Irradiate the reaction mixture with a xenon lamp (500 W) equipped with a transmitting glass filter (λ > 480 nm) at room temperature.[1]

  • Monitoring the Reaction: The progress of the reaction can be monitored by observing the appearance of the absorption band of 10-methyl-(9,10H)-acridone (Acr=O) at λmax = 402 nm.[1]

  • Work-up and Isolation: After the reaction is complete (e.g., 5 hours), the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to isolate the desired product, 10-methyl-(9,10H)-acridone.

Reaction Pathway

Photocatalytic_Oxidation AcrH2 10-Methyl-9,10-dihydroacridine (AcrH₂) AcrH_radical AcrH• AcrH2->AcrH_radical - H• P_MnIII Photocatalyst [(P)MnIII] Excited_P_MnIII Excited Photocatalyst *[(P)MnIII] P_MnIII->Excited_P_MnIII hv (Visible Light) P_MnIV (P)MnIV Excited_P_MnIII->P_MnIV + O₂ O2 Oxygen (O₂) O2_radical Superoxide Radical (O₂⁻•) P_MnIV->P_MnIII - O₂⁻• P_MnV_O (P)MnV(O) P_MnIV->P_MnV_O + O₂⁻• + AcrH• AcrH_OH AcrH(OH) AcrH_radical->AcrH_OH + •OH P_MnV_O->P_MnIII + AcrH(OH) -> Acr=O Acr_O 10-Methyl-(9,10H)-acridone (Acr=O)

Caption: Photocatalytic oxidation of 10-methyl-9,10-dihydroacridine.

Applications in Transfer Hydrogenation

Transfer hydrogenation is a powerful technique for the reduction of unsaturated functional groups, where a safe and easily handled hydrogen donor is used in place of gaseous hydrogen. This compound is an effective hydrogen donor for the reduction of various substrates, including quinolines.

3.1. Transfer Hydrogenation of Quinolines

The reduction of quinolines to 1,2,3,4-tetrahydroquinolines can be achieved using this compound as the hydrogen donor in the presence of an iridium catalyst. The addition of a simple iodide salt can significantly accelerate this reaction.

Quantitative Data for Transfer Hydrogenation of Quinolines

SubstrateCatalystAdditiveProductYield (%)Temperature (°C)Time (h)Reference
Quinolines (various)[IrCpCl₂]₂NaITetrahydroquinolinesGood to Excellent40Varies[2]
2-tert-Butylquinoline[IrCpCl₂]₂NaI1,2,3,4-Tetrahydro-2-tert-butylquinoline9940N/A[2]
Acridine[IrCp*Cl₂]₂NaIThis compoundGood40N/A[2]

Experimental Protocol: Transfer Hydrogenation of Quinolines

  • Catalyst Preparation: Prepare a stock solution of the iridium catalyst, for example, [IrCp*Cl₂]₂.

  • Reaction Setup: To a reaction vessel, add the quinoline (B57606) substrate, this compound (as the hydrogen donor), the iridium catalyst, and an iodide salt (e.g., NaI) in a suitable solvent.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 40 °C) and stir for the required amount of time. The reaction can be performed in the air as it is not sensitive to moisture or oxygen.[2]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is evaporated, and the residue is purified by column chromatography to yield the corresponding tetrahydroquinoline.

Experimental Workflow

Transfer_Hydrogenation_Workflow start Start reagents Combine: - Quinoline Substrate - this compound - Iridium Catalyst - Iodide Additive - Solvent start->reagents reaction Heat reaction mixture (e.g., 40°C) reagents->reaction monitor Monitor reaction progress (TLC, GC-MS) reaction->monitor workup Cool to room temperature Evaporate solvent monitor->workup purification Purify by column chromatography workup->purification product Isolated Tetrahydroquinoline purification->product

Caption: General workflow for transfer hydrogenation of quinolines.

One-Electron Transfer Reactions

The oxidation of 10-methyl-9,10-dihydroacridine can also proceed through a one-electron transfer mechanism, particularly with transition-metal reagents.[3] This process involves the initial formation of a radical cation, followed by deprotonation and further oxidation.[3]

Kinetic Data for One-Electron Transfer

OxidantRate Constant (k₂₉₈ / L mol⁻¹ s⁻¹)ConditionsReference
Feaq³⁺37.9μ = 0.1 M[3]
Feaq³⁺128μ = 1.0 M[3]

Reaction Mechanism

One_Electron_Transfer AcrH2 AcrH₂ AcrH2_radical_cation AcrH₂•⁺ AcrH2->AcrH2_radical_cation + Oxidant - e⁻ Oxidant Oxidant (e.g., Fe³⁺) AcrH_radical AcrH• AcrH2_radical_cation->AcrH_radical - H⁺ AcrH_plus AcrH⁺ AcrH_radical->AcrH_plus + Oxidant - e⁻

Caption: One-electron transfer oxidation of 10-methyl-9,10-dihydroacridine.

Safety and Handling

This compound and its derivatives should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Application Notes and Protocols for the Photocatalytic Oxygenation of 9,10-Dihydroacridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The photocatalytic oxygenation of 9,10-dihydroacridine and its derivatives is a significant transformation in organic synthesis, providing a pathway to valuable acridone (B373769) structures. This document outlines the application of this reaction, focusing on a system that utilizes manganese porphyrins as photocatalysts and molecular oxygen as the oxidant under visible light irradiation. The protocols and data presented are derived from studies on the photocatalytic oxygenation of 10-methyl-9,10-dihydroacridine (AcrH₂), yielding 10-methyl-(9,10H)-acridone (Acr=O).[1][2][3][4]

Quantitative Data Summary

The efficiency of the photocatalytic oxygenation of 10-methyl-9,10-dihydroacridine using two different manganese porphyrin catalysts is summarized in the table below. The data highlights key performance indicators of the reaction, including turnover numbers, quantum yield, and kinetic isotope effects, which provide insight into the reaction mechanism.

CatalystSubstrateProductMaximum Turnover NumberQuantum Yield (%)Deuterium Kinetic Isotope Effect (KIE)Second-Order Rate Constant (k_ox) (M⁻¹s⁻¹)
(TMP)MnIII(OH) (1)10-methyl-9,10-dihydroacridine (AcrH₂)10-methyl-(9,10H)-acridone (Acr=O)170.14221.5 x 10⁻⁵
(TPFPP)MnIII(CH₃COO) (2)10-methyl-9,10-dihydroacridine (AcrH₂)10-methyl-(9,10H)-acridone (Acr=O)6Not Reported68.5 x 10⁻⁶

Data sourced from Jung et al., J. Phys. Chem. A 2014, 118 (32), 6223–6229.[1][2][3][4]

Experimental Protocols

General Protocol for Photocatalytic Oxygenation

This protocol describes the general procedure for the photocatalytic oxygenation of 10-methyl-9,10-dihydroacridine using a manganese porphyrin catalyst.

Materials:

  • 10-methyl-9,10-dihydroacridine (AcrH₂)

  • Manganese(III) porphyrin catalyst:

    • 5,10,15,20-tetrakis-(2,4,6-trimethylphenyl)porphinatomanganese(III) hydroxide (B78521) ((TMP)MnIII(OH)) (1)

    • 5,10,15,20-tetrakis(pentafluorophenyl)porphyrinatomanganese(III) acetate (B1210297) ((TPFPP)MnIII(CH₃COO)) (2)

  • Benzonitrile (B105546) (PhCN), oxygen-saturated

  • Standard glassware for photochemical reactions (e.g., quartz cuvette)

  • Visible light source (e.g., 500 W Xenon lamp with a glass filter for λ > 480 nm)

  • UV-vis spectrophotometer for monitoring the reaction

Procedure:

  • Prepare a stock solution of the manganese porphyrin catalyst (1.0 x 10⁻⁵ M) in benzonitrile.

  • Prepare a stock solution of 10-methyl-9,10-dihydroacridine in benzonitrile at the desired concentration (e.g., 5 mM to 30 mM).[1]

  • In a 10 mm x 10 mm quartz cuvette, combine the catalyst solution and the substrate solution.

  • Saturate the reaction mixture with oxygen by bubbling O₂ gas through the solution.

  • Irradiate the cuvette with a visible light source (λ > 480 nm) at a constant temperature (e.g., 298 K).[1]

  • Monitor the progress of the reaction by taking UV-vis absorption spectra at regular intervals. The formation of 10-methyl-(9,10H)-acridone can be quantified by the increase in its characteristic absorption band.[3]

Protocol for Quantum Yield Determination

This protocol outlines the procedure for determining the quantum yield of the photocatalytic reaction using a nanosecond laser.

Materials:

  • Same as the general protocol.

  • Nd:YAG laser (e.g., Continuum, SLII-10, 4–6 ns fwhm) at λ = 476 nm.[1]

  • Actinometer solution.

Procedure:

  • Prepare the reaction mixture in an O₂-saturated benzonitrile solution containing the catalyst (1.0 x 10⁻⁵ M) and AcrH₂ in a 10 mm x 10 mm quartz cuvette.[1]

  • Irradiate the sample with a pulsed Nd:YAG laser at 476 nm with known pulse energies (e.g., 10 mJ per pulse).[1]

  • Monitor the formation of the product, Acr=O, as a function of the number of laser pulses.

  • Determine the number of photons absorbed by the sample using a suitable actinometer under identical experimental conditions.

  • The quantum yield (Φ) is calculated as the ratio of the number of molecules of product formed to the number of photons absorbed.

Visualizations

Proposed Photocatalytic Mechanism

The following diagram illustrates the proposed mechanism for the photocatalytic oxygenation of 10-methyl-9,10-dihydroacridine by O₂ with a manganese porphyrin catalyst.

photocatalytic_mechanism cluster_cycle Photocatalytic Cycle cluster_substrate Substrate Conversion MnIII (P)MnIII MnIII_excited * (P)MnIII MnIII->MnIII_excited hv MnIV_superoxo (P)MnIV(O2•-) MnIII_excited->MnIV_superoxo + O2 MnIV_superoxo->MnIII Back electron transfer MnIV_hydroperoxo (P)MnIV(OOH) + AcrH• MnIV_superoxo->MnIV_hydroperoxo + AcrH2 (rate-determining) AcrH2 AcrH2 MnV_oxo (P)MnV(O) + AcrH(OH) MnIV_hydroperoxo->MnV_oxo O-O bond cleavage MnV_oxo->MnIII + AcrH(OH) -> Acr=O Acr_O Acr=O

Caption: Proposed mechanism for the photocatalytic oxygenation of AcrH₂.

Experimental Workflow

The following diagram outlines the general experimental workflow for conducting the photocatalytic oxygenation of this compound.

experimental_workflow prep 1. Prepare Solutions - Catalyst in PhCN - AcrH2 in PhCN mix 2. Mix Reactants - Catalyst - AcrH2 prep->mix saturate 3. Saturate with O2 mix->saturate irradiate 4. Irradiate (Visible Light, λ > 480 nm) saturate->irradiate monitor 5. Monitor Reaction (UV-vis Spectroscopy) irradiate->monitor analyze 6. Analyze Data - Determine rates - Calculate yields monitor->analyze

Caption: General experimental workflow for photocatalytic oxygenation.

References

Application Notes and Protocols for N,N-diarylation using Copper-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of N,N-diaryl-amines through copper-catalyzed cross-coupling reactions, commonly known as the Ullmann condensation or Goldberg reaction. These reactions are fundamental in medicinal chemistry and materials science for the construction of the diarylamine motif, a prevalent scaffold in numerous biologically active compounds and functional materials.

Introduction

Copper-catalyzed N,N-diarylation offers a cost-effective and powerful alternative to palladium-catalyzed methods for the formation of carbon-nitrogen bonds. Historically, these reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper. However, the development of various ligand systems and optimized reaction conditions has enabled these transformations to proceed under milder conditions with a broad substrate scope and functional group tolerance. This document outlines several robust protocols for the synthesis of a diverse range of diarylamines.

General Reaction Scheme

The copper-catalyzed N,N-diarylation generally involves the coupling of an amine with an aryl halide or its equivalent in the presence of a copper catalyst, a ligand, and a base.

General Reaction Scheme cluster_reactants Reactants cluster_products Products Aryl-NHR Aryl-NHR (Amine) Catalyst Cu Catalyst Ligand, Base Solvent, Heat Aryl'-X Aryl'-X (Aryl Halide) Diaryl-amine Aryl-N(R)-Aryl' (Diarylamine) Catalyst->Diaryl-amine C-N Coupling

Caption: General scheme of a copper-catalyzed N,N-diarylation reaction.

Key Protocols and Experimental Data

This section details several distinct and effective protocols for copper-catalyzed N,N-diarylation, complete with substrate scope and corresponding yields.

Protocol 1: Room-Temperature N-Arylation of Anilines with Aryl Bromides

This protocol, utilizing a 6-hydroxypicolinohydrazide (B3030780) ligand, enables the coupling of anilines with aryl bromides at room temperature, offering a significant advantage in terms of mild reaction conditions and suitability for industrial applications.

Table 1: Substrate Scope for Room-Temperature N-Arylation of Anilines with Aryl Bromides

EntryAryl BromideAniline (B41778)ProductYield (%)
14-BromoanisoleAniline4-Methoxydiphenylamine95
24-BromotolueneAniline4-Methyldiphenylamine92
34-BromobenzonitrileAniline4-Cyanodiphenylamine88
41-Bromo-4-(trifluoromethyl)benzeneAniline4-(Trifluoromethyl)diphenylamine85
54-Bromoanisole4-MethoxyanilineBis(4-methoxyphenyl)amine98
64-Bromoanisole4-Chloroaniline4-Chloro-4'-methoxydiphenylamine90

Data summarized from a study on room-temperature copper cross-coupling reactions of anilines with aryl bromides.

Experimental Protocol 1:

  • To an oven-dried vial equipped with a magnetic stir bar, add CuI (0.5 mol%), 6-hydroxypicolinohydrazide ligand (1.0 mol%), and K₂CO₃ (1.5 mmol).

  • The vial is evacuated and backfilled with nitrogen three times.

  • Add the aryl bromide (1.0 mmol), aniline (1.3 mmol), and a 1:1 mixture of methanol/ethanol (2.0 M).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Upon completion (monitored by TLC or GC-MS), the reaction mixture is diluted with ethyl acetate (B1210297) and water.

  • The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired diarylamine.

Protocol 2: N,N'-Diarylation of Diamines and Polyamines with Aryl Iodides

This protocol is effective for the diarylation of natural diamines and polyamines, which are important precursors for various biologically active molecules. The choice of ligand and solvent system is crucial for achieving high yields.

Table 2: N,N'-Diarylation of Putrescine (1,4-diaminobutane) with Various Aryl Iodides

EntryAryl IodideLigand/SolventProductYield (%)
1IodobenzeneL-proline/EtCNN,N'-Diphenylbutane-1,4-diamine85
24-IodoanisoleL-proline/EtCNN,N'-Bis(4-methoxyphenyl)butane-1,4-diamine78
31-Iodo-4-fluorobenzeneL-proline/EtCNN,N'-Bis(4-fluorophenyl)butane-1,4-diamine75
4Iodobenzene2-isobutyrylcyclohexanone/DMFN,N'-Diphenylbutane-1,4-diamine92
54-Iodoanisole2-isobutyrylcyclohexanone/DMFN,N'-Bis(4-methoxyphenyl)butane-1,4-diamine88

Data summarized from a study on the Cu(I)-catalyzed N,N'-diarylation of natural diamines and polyamines.[1]

Experimental Protocol 2:

  • A mixture of the diamine or polyamine (0.5 mmol), aryl iodide (2.5 equiv per amino group), CuI (5 mol% per amino group), the specified ligand (10 mol% per amino group), and Cs₂CO₃ (2.5 equiv per amino group) is taken in a sealed tube.

  • The specified solvent (EtCN or DMF) is added to achieve a 0.5 M concentration of the polyamine.

  • The reaction mixture is degassed with argon and then heated at 100 °C (for EtCN) or 110 °C (for DMF) for 24 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.

  • The residue is purified by flash column chromatography on silica gel to yield the N,N'-diarylated product.

Reaction Mechanism and Workflow

The generally accepted mechanism for the copper-catalyzed N-arylation reaction involves a Cu(I)/Cu(III) catalytic cycle.

Catalytic Cycle CuI_L Cu(I)-Ligand Cu_amide Cu(I)-NR₂ CuI_L->Cu_amide + R₂NH, -HX (Base) Amine R₂NH Base Base CuIII_complex [Ar-Cu(III)(NR₂)-X] Cu_amide->CuIII_complex + Ar-X (Oxidative Addition) Aryl_halide Ar-X CuIII_complex->CuI_L Reductive Elimination - Ar-NR₂ Product Ar-NR₂ CuIII_complex->Product

Caption: Proposed catalytic cycle for copper-catalyzed N-arylation.

The workflow for a typical copper-catalyzed N,N-diarylation experiment is outlined below.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Weigh Catalyst, Ligand, Base, and Reactants Setup Assemble Reaction Vessel under Inert Atmosphere Reagents->Setup Solvent Add Solvent Setup->Solvent Heating Heat and Stir for Specified Time Solvent->Heating Monitoring Monitor Reaction Progress (TLC, GC-MS) Heating->Monitoring Quenching Quench Reaction and Perform Aqueous Work-up Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry Organic Layer and Concentrate Extraction->Drying Purification Purify by Column Chromatography Drying->Purification

Caption: A typical experimental workflow for N,N-diarylation.

Conclusion

The protocols described herein provide a robust toolkit for the synthesis of N,N-diarylamines. The choice of catalyst, ligand, base, and solvent is critical and should be optimized for specific substrates. The milder reaction conditions and broader substrate scope of modern copper-catalyzed methods make them highly valuable for both academic research and industrial drug development. These application notes serve as a guide for researchers to effectively implement these powerful synthetic transformations.

References

Application of 9,10-Dihydroacridine in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

9,10-Dihydroacridine and its derivatives have emerged as a versatile and crucial class of materials in the advancement of organic light-emitting diode (OLED) technology. Renowned for their robust thermal stability and excellent electron-donating properties, these compounds are integral components in the design of highly efficient and stable OLEDs. Their "butterfly-like" nitrogen-heterocyclic structure serves as a key building block for various functional materials within the OLED architecture, including as a hole transport material, a host material, and, most notably, as a donor unit in thermally activated delayed fluorescence (TADF) emitters.[1] The ability to readily functionalize the this compound core allows for the fine-tuning of its photophysical and electrochemical properties, leading to the development of next-generation displays and lighting with superior brightness, efficiency, and longevity.[2]

Molecular Design and Signaling Pathways

The efficacy of this compound derivatives in OLEDs is intrinsically linked to their molecular design, which often follows a donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) architecture, particularly for TADF emitters. In this design, the this compound moiety serves as the electron donor, while another molecular unit acts as the electron acceptor. This strategic separation of the highest occupied molecular orbital (HOMO) on the donor and the lowest unoccupied molecular orbital (LUMO) on the acceptor leads to a small energy gap between the singlet (S1) and triplet (T1) excited states (ΔEST). This small ΔEST is critical for facilitating reverse intersystem crossing (RISC), a process where non-emissive triplet excitons are converted back into emissive singlet excitons, thereby significantly enhancing the internal quantum efficiency of the OLED device.[3]

cluster_0 Molecular Design Strategy for TADF Emitters cluster_1 Photophysical Process (TADF) Donor This compound (Electron Donor) Linker Linker (e.g., Phenyl) Donor->Linker HOMO Localization Acceptor Electron Acceptor (e.g., Triazine, Phosphine Oxide) S0 S0 (Ground State) Linker->Acceptor LUMO Localization S1 S1 (Singlet Excited State) S0->S1 Electrical Excitation (25%) T1 T1 (Triplet Excited State) S0->T1 Electrical Excitation (75%) S1->S0 Fluorescence (Prompt) S1->S0 Fluorescence (Delayed) T1->S1 Reverse Intersystem Crossing (RISC)

Caption: Molecular design and TADF mechanism in this compound-based emitters.

Applications and Performance Data

This compound derivatives have been successfully incorporated into OLEDs in various roles, leading to high-performance devices. The following tables summarize the performance of OLEDs utilizing these materials as emitters and hole-transporting layers.

As Emitters in OLEDs
EmitterHostMax. EQE (%)Max. Luminance (cd/m²)ColorRef.
PIO-α-DMAc- (non-doped)3.5-Green[4]
PIO-α-DMAcCBP-5065Green[4]
PIO-β-DMAc- (non-doped)--Green[4]
PIO-β-DMAcCBP-3564Green[4]
DMAC-TRZTerpyridine derivative22.3519986Cyan[5]
TRZ-DDPAcDBFPO27.3-Green[6]
PyB-DPAC- (non-doped)9.7>1000Orange-Red[7]
BPO-BDMAc- (solution-processed)~237173-[8]
As Hole-Transporting Materials (HTMs) in Phosphorescent OLEDs (PhOLEDs)
HTMDopantMax. EQE (%)Max. Current Eff. (cd/A)Max. Power Eff. (lm/W)Ref.
TPA-2ACRYellow PhOLED21.5955.7429.28[9][10]
PhCAR-2ACRYellow PhOLED---[9][10]

Experimental Protocols

Detailed methodologies for the synthesis of this compound derivatives and the fabrication of OLED devices are crucial for reproducible research.

Synthesis Protocol: Example of PIO-α-DMAc

This protocol describes the synthesis of a 9,9-dimethyl-9,10-dihydroacridine (B1200822) functionalized phosphoindole oxide (PIO-α-DMAc).[4]

Materials:

  • 2-(4-(9,9-Dimethylacridin-10(9H)-yl)phenyl)-1,3-diphenylphosphindole

  • Diphenylphosphine (B32561) oxide

  • Silver(I) oxide (Ag₂O)

  • Dimethylformamide (DMF)

  • Celite

  • Petroleum ether

  • Tetrahydrofuran (THF)

Procedure:

  • A mixture of 2-(4-(9,9-Dimethylacridin-10(9H)-yl)phenyl)-1,3-diphenylphosphindole (1.43 g, 3.7 mmol), diphenylphosphine oxide (1.5 g, 7.4 mmol), and Ag₂O (1.71 g, 7.4 mmol) in DMF (60 mL) is stirred at 100°C for 10 hours under a nitrogen atmosphere.

  • After cooling to room temperature, the mixture is passed through a plug of celite to remove insoluble solids.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel using a mixture of petroleum ether and THF (6/1 v/v) as the eluent to afford PIO-α-DMAc as a green solid.

cluster_workflow Synthesis Workflow for PIO-α-DMAc start Start reactants Mix Reactants in DMF: - 2-(4-(9,9-Dimethyl...) - Diphenylphosphine oxide - Ag₂O start->reactants reaction Stir at 100°C for 10h under Nitrogen reactants->reaction cool Cool to Room Temperature reaction->cool filter Filter through Celite cool->filter evaporate Remove Solvent (Reduced Pressure) filter->evaporate purify Column Chromatography (Silica Gel, Petroleum Ether/THF) evaporate->purify product Obtain PIO-α-DMAc (Green Solid) purify->product

Caption: Synthesis workflow for PIO-α-DMAc.

OLED Fabrication Protocol: Example of a Non-Doped Device

This protocol outlines the fabrication of a non-doped OLED using a this compound derivative as the emitter.[4]

Device Structure: ITO / HATCN (5 nm) / TAPC (25 nm) / TCTA (5 nm) / Emitter (35 nm) / TmPyPB (55 nm) / LiF (1 nm) / Al

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Dipyrazinoquinoxaline-2,3,6,7,10,11-hexacarbonitrile (HATCN) - Hole injection layer

  • Di-(4-(N,N-ditolyl-amino)-phenyl)cyclohexane (TAPC) - Hole-transporting layer

  • Tris(4-carbazoyl-9-ylphenyl)amine (TCTA) - Exciton-blocking layer

  • This compound derivative (e.g., PIO-α-DMAc) - Emitter

  • 1,3,5-Tri(m-pyridin-3-ylphenyl)benzene (TmPyPB) - Electron-transporting layer

  • Lithium fluoride (B91410) (LiF) - Electron injection layer

  • Aluminum (Al) - Cathode

Procedure:

  • ITO-coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, and then dried in an oven.

  • The substrates are treated with UV-ozone for 15 minutes before being loaded into a high-vacuum thermal evaporation chamber.

  • The organic layers (HATCN, TAPC, TCTA, emitter, and TmPyPB) are deposited sequentially onto the ITO substrate by thermal evaporation at a pressure below 5 x 10⁻⁴ Pa. The deposition rate for the organic layers is typically 1-2 Å/s.

  • Subsequently, LiF and Al are deposited by thermal evaporation to form the cathode. The deposition rate for LiF is typically 0.1-0.2 Å/s, and for Al is 5-10 Å/s.

  • The fabricated devices are encapsulated under a nitrogen atmosphere to prevent degradation from moisture and oxygen.

cluster_fabrication OLED Fabrication Workflow start Start cleaning ITO Substrate Cleaning (Ultrasonication, UV-Ozone) start->cleaning load Load into Vacuum Chamber cleaning->load deposit_org Thermal Evaporation of Organic Layers: HATCN -> TAPC -> TCTA -> Emitter -> TmPyPB load->deposit_org deposit_cathode Thermal Evaporation of Cathode: LiF -> Al deposit_org->deposit_cathode encapsulation Encapsulation (Nitrogen Atmosphere) deposit_cathode->encapsulation end Device Complete encapsulation->end

Caption: General workflow for OLED fabrication.

Conclusion

This compound and its derivatives are indispensable in the field of organic electronics, particularly for the development of high-performance OLEDs. Their versatility as donor units in TADF emitters, as well as their application as host and hole-transporting materials, underscores their importance. The continued exploration of novel synthetic routes and molecular designs based on the this compound scaffold promises to further unlock the potential of OLED technology for next-generation displays and solid-state lighting.

References

Application Notes and Protocols: 9,10-Dihydroacridine as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9,10-Dihydroacridine, a heterocyclic compound, serves as a crucial and versatile intermediate in the synthesis of a wide array of pharmaceutical agents. Its unique structural and chemical properties provide a scaffold for the development of drugs with diverse therapeutic applications, including antibacterial, anticancer, and antiviral activities. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound and its derivatives in pharmaceutical synthesis.

Introduction

The acridine (B1665455) core, and its reduced form this compound, have long been recognized for their biological significance. The planar tricyclic structure of acridine derivatives allows for intercalation into DNA, a mechanism central to the activity of many anticancer and antimicrobial agents.[1] this compound offers a flexible platform for chemical modification, allowing for the introduction of various substituents to modulate biological activity and pharmacokinetic properties.[2] This adaptability has made it a valuable building block in medicinal chemistry for the development of novel therapeutics.

Applications in Pharmaceutical Synthesis

This compound and its immediate precursor, acridine, are pivotal in the synthesis of several classes of pharmaceuticals:

  • Antibacterial Agents: Derivatives of this compound have shown potent activity against a range of bacteria, including drug-resistant strains. A key mechanism of action is the inhibition of the bacterial cell division protein FtsZ.[3]

  • Anticancer Agents: The ability of acridine derivatives to intercalate with DNA and inhibit topoisomerase II makes them effective cytotoxic agents.[4][5] Drugs like Nitracrine are examples of acridine-based anticancer therapeutics.[6]

  • Antiviral Agents: Certain acridine derivatives, such as Acriflavine, exhibit antiviral properties by targeting viral enzymes like proteases.[7]

Key Synthetic Intermediates and Reactions

The synthesis of pharmaceutically active acridine derivatives often proceeds through key intermediates such as 9-chloroacridine (B74977). This intermediate is typically synthesized from N-phenylanthranilic acid. The subsequent nucleophilic substitution at the 9-position allows for the introduction of various functional groups.

Quantitative Data for Key Synthetic Steps

The following tables summarize quantitative data for the synthesis of key intermediates and final pharmaceutical compounds derived from the acridine scaffold.

Table 1: Synthesis of 9-Chloroacridine

Starting MaterialReagentsReaction ConditionsYield (%)PurityReference
N-phenylanthranilic acidPOCl₃Reflux, 1.5-3 hours85-95%Not specified[2][3]
AcridonePOCl₃RefluxNot specifiedNot specified[7]

Table 2: Synthesis of 9-Aminoacridine (B1665356) Derivatives

Starting MaterialReagentsReaction ConditionsYield (%)PurityReference
9-ChloroacridineAmmonium (B1175870) carbonate, Phenol (B47542)Heat to 120-125°C, 2 hours95% (crude)Not specified[7]
9-Chloroacridinep-Toluidine, PhenolReflux, 2 hours86%Not specified[3]
9-Chloroacridine2-Aminobenzoic acid, PhenolReflux, 2 hours90%Not specified[3]

Table 3: Synthesis of 9,9-Disubstituted-9,10-Dihydroacridines

Starting MaterialReagentsReaction ConditionsYield (%)PurityReference
Methyl N-phenylanthranilateEthylmagnesium bromide, MgBr₂·OEt₂0°C to RT18% (over two steps)Not specified[8]

Experimental Protocols

Protocol 1: Synthesis of 9-Chloroacridine from N-Phenylanthranilic Acid

This protocol describes the synthesis of the key intermediate, 9-chloroacridine.

Materials:

Procedure:

  • In a round-bottomed flask fitted with a reflux condenser, mix N-phenylanthranilic acid (e.g., 50 g, 0.23 mol) with phosphorus oxychloride (e.g., 160 ml, 1.76 mol).[7]

  • Slowly heat the mixture to 85–90°C on a water bath. A vigorous reaction will occur. Remove the flask from the heat. If the reaction becomes too violent, cool the flask in cold water.[7]

  • After the initial reaction subsides (5-10 minutes), heat the flask in an oil bath at 135–140°C for 2 hours.[7]

  • Remove the excess phosphorus oxychloride by distillation under vacuum at 140–150°C.[7]

  • Cool the residue and pour it into a well-stirred mixture of concentrated ammonia solution (200 ml), ice (500 g), and chloroform (200 ml).[7]

  • Stir until no solid remains (approximately 30 minutes). Separate the chloroform layer.

  • Extract the aqueous layer with an additional portion of chloroform (40 ml).

  • Combine the chloroform extracts, dry over calcium chloride, filter, and remove the solvent by distillation.

  • The resulting crude 9-chloroacridine can be used in subsequent steps. The yield is typically around 85-95%.[2][7]

Protocol 2: Synthesis of 9-Aminoacridine from 9-Chloroacridine

This protocol details the amination of 9-chloroacridine to produce 9-aminoacridine, a precursor to various pharmaceuticals.

Materials:

  • Crude 9-chloroacridine

  • Phenol

  • Powdered ammonium carbonate

Procedure:

  • In a beaker, mix crude 9-chloroacridine (e.g., 50 g, 0.23 mol) with phenol (250 g, 2.7 mol).[7]

  • Stir the mixture mechanically while heating to an internal temperature of 70°C in an oil bath.

  • Continue stirring and add powdered ammonium carbonate (30 g, 0.38 mol) as rapidly as the effervescence allows.

  • Raise the temperature of the oil bath to 120–125°C and maintain for 2 hours.

  • Cool the reaction mixture and proceed with purification as required for the subsequent synthesis steps. The crude yield of 9-aminoacridine is approximately 95%.[7]

Protocol 3: Microwave-Assisted Bernthsen Synthesis of 9-Substituted Acridines

This protocol provides a rapid and efficient method for the synthesis of 9-substituted acridines.

Materials:

Procedure:

  • In a microwave-safe test tube, mix diphenylamine (2.0 mmol), the desired carboxylic acid (10.0 or 20.0 mmol), and zinc chloride (1.09 g, 8.0 mmol).[9]

  • Irradiate the mixture with a 200 W microwave at 200-210°C for the appropriate time (typically a few minutes, monitored by TLC).[9]

  • After the reaction is complete, add 4 ml of 28% aqueous ammonia to the mixture and stir.

  • Filter the resulting slurry and wash the residue with water until the filtrate is neutral.

  • Dry the residue and extract with ethyl acetate.

  • Dry the organic solvent over magnesium sulfate and evaporate under reduced pressure to obtain the 9-substituted acridine. Yields can range from 63-82% depending on the reactants and conditions.[9]

Signaling Pathways and Mechanisms of Action

Antibacterial Activity: Inhibition of FtsZ Polymerization

Certain this compound derivatives exert their antibacterial effect by targeting the Filamentous temperature-sensitive protein Z (FtsZ), a crucial protein in bacterial cell division.[3] FtsZ polymerizes to form the Z-ring at the division site, which is essential for cytokinesis. These derivatives disrupt the formation of the Z-ring, leading to inhibition of cell division and ultimately bacterial cell death.[3]

FtsZ_Inhibition cluster_normal Normal Bacterial Cell Division cluster_inhibited Inhibition by this compound Derivative FtsZ_monomer FtsZ Monomers Z_ring Z-Ring Formation FtsZ_monomer->Z_ring Polymerization Blocked_Z_ring Disrupted Z-Ring FtsZ_monomer->Blocked_Z_ring Inhibits Polymerization GTP GTP GTP->Z_ring Hydrolysis Cell_division Cell Division Z_ring->Cell_division Inhibitor This compound Derivative Inhibitor->FtsZ_monomer Binds to FtsZ Cell_death Bacterial Cell Death Blocked_Z_ring->Cell_death

Caption: Inhibition of bacterial cell division by a this compound derivative targeting FtsZ.

Anticancer Activity: DNA Intercalation and Topoisomerase II Inhibition

The planar structure of acridine derivatives allows them to intercalate between the base pairs of DNA.[1] This insertion distorts the DNA double helix, interfering with DNA replication and transcription, which ultimately leads to cell cycle arrest and apoptosis in cancer cells.

DNA_Intercalation cluster_dna DNA Double Helix Base_Pair1 A-T Base_Pair2 G-C Base_Pair3 C-G Replication_Block DNA Replication Blocked Base_Pair2->Replication_Block Base_Pair4 T-A Acridine Acridine Derivative Intercalation Intercalation Acridine->Intercalation Intercalation->Base_Pair2 Inserts between base pairs Apoptosis Apoptosis Replication_Block->Apoptosis

Caption: Mechanism of DNA intercalation by an acridine derivative leading to apoptosis.

Furthermore, many acridine-based anticancer drugs, such as Nitracrine, function as topoisomerase II inhibitors.[4] Topoisomerase II is an enzyme that manages DNA tangles by creating transient double-strand breaks. Acridine derivatives can stabilize the "cleavable complex," a state where the DNA is cut but not yet resealed, leading to permanent DNA damage and cell death.[10]

TopoII_Inhibition cluster_process Topoisomerase II Action DNA Supercoiled DNA TopoII Topoisomerase II DNA->TopoII Religation Cleavable_Complex Cleavable Complex (Transient DNA Break) TopoII->Cleavable_Complex Religation Religated_DNA Relaxed DNA Cleavable_Complex->Religated_DNA Religation Stabilized_Complex Stabilized Cleavable Complex Cleavable_Complex->Stabilized_Complex Acridine_Inhibitor Acridine Inhibitor Acridine_Inhibitor->Cleavable_Complex Binds and Stabilizes DNA_Damage Permanent DNA Double-Strand Break Stabilized_Complex->DNA_Damage Cell_Death Apoptosis DNA_Damage->Cell_Death

Caption: Inhibition of Topoisomerase II by an acridine derivative.

Multifaceted Mechanism of Acriflavine

Acriflavine, a mixture of 3,6-diamino-10-methylacridinium (B1216087) chloride and 3,6-diaminoacridine, exhibits a range of biological activities through multiple mechanisms.[11]

HIF-1α Inhibition: In the context of cancer, Acriflavine is a potent inhibitor of Hypoxia-Inducible Factor 1 (HIF-1).[11] It prevents the dimerization of the HIF-1α and HIF-1β subunits, which is necessary for the transcription of genes involved in tumor survival and angiogenesis under hypoxic conditions.

HIF1a_Inhibition Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a Dimerization Dimerization HIF1a->Dimerization HIF1b HIF-1β HIF1b->Dimerization Active_HIF1 Active HIF-1 Complex Dimerization->Active_HIF1 Transcription Gene Transcription (Angiogenesis, Survival) Active_HIF1->Transcription Acriflavine Acriflavine Acriflavine->Dimerization Inhibits

Caption: Acriflavine inhibits the dimerization of HIF-1α and HIF-1β.

Conclusion

This compound and its derivatives are indispensable intermediates in the synthesis of a diverse range of pharmaceuticals. Their structural versatility allows for the fine-tuning of biological activity, leading to the development of potent antibacterial, anticancer, and antiviral agents. The detailed protocols and mechanistic insights provided in these application notes serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the exploration of this important chemical scaffold for future therapeutic innovations.

References

Application Notes and Protocols for Visible-Light Photoredox Catalysis with Hantzsch Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for conducting visible-light photoredox catalysis using Hantzsch esters. Hantzsch esters are versatile reagents that can function as electron and hydrogen atom donors, and in modified forms, as sources of alkyl radicals. This clean and efficient methodology has broad applications in organic synthesis, including C-C bond formation, dehalogenation, and other reductive transformations, making it a valuable tool in drug discovery and development.

Core Concepts

Visible-light photoredox catalysis utilizes a photocatalyst that, upon absorption of low-energy visible light, becomes a potent oxidant or reductant. In the context of reactions involving Hantzsch esters, the photocatalyst is typically excited by blue light, initiating a single-electron transfer (SET) process. The Hantzsch ester then acts as a sacrificial reductant, regenerating the photocatalyst to complete the catalytic cycle. This process generates radical intermediates from the substrate, which can then undergo a variety of chemical transformations under mild reaction conditions.

Experimental Setup

A typical experimental setup for visible-light photoredox catalysis is straightforward and can be readily assembled in a standard chemistry laboratory.

Key Components:

  • Reaction Vessel: A standard round-bottom flask, Schlenk tube, or vial equipped with a magnetic stir bar is suitable. For reactions sensitive to air, vessels with gas-tight septa are essential to maintain an inert atmosphere.

  • Light Source: Blue light-emitting diodes (LEDs) are the most common light source due to their narrow emission spectrum, low energy consumption, and minimal heat generation. A typical setup involves placing the reaction vessel at a fixed distance from the LED strip or using a photoreactor apparatus designed for uniform irradiation. Cooling with a fan is often employed to maintain a constant reaction temperature.

  • Inert Atmosphere: Many photoredox reactions are sensitive to oxygen, which can quench the excited state of the photocatalyst or react with radical intermediates. Therefore, reactions are typically performed under an inert atmosphere of nitrogen or argon. This is achieved by degassing the reaction mixture using techniques such as freeze-pump-thaw or by sparging with an inert gas.

Experimental Protocols

Protocol 1: General Procedure for Reductive Dehalogenation of Activated Alkyl Halides

This protocol describes a general method for the reduction of a carbon-halogen bond adjacent to an electron-withdrawing group, a common transformation in medicinal chemistry.

Materials:

  • Activated alkyl halide (e.g., α-bromo ketone) (1.0 equiv)

  • Hantzsch ester (1.1 - 1.5 equiv)

  • Photocatalyst (e.g., Ru(bpy)₃Cl₂ or fac-[Ir(ppy)₃]) (1-2 mol%)

  • Anhydrous solvent (e.g., Acetonitrile, DMF, or DMSO)

  • Inert gas (Nitrogen or Argon)

  • Reaction vessel (e.g., Schlenk tube)

  • Blue LEDs (e.g., 455 nm)

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add the activated alkyl halide (0.5 mmol, 1.0 equiv), Hantzsch ester (0.6 mmol, 1.2 equiv), and the photocatalyst (e.g., Ru(bpy)₃Cl₂, 0.005 mmol, 1 mol%).

  • Seal the tube with a rubber septum and degas the vessel by subjecting it to three cycles of vacuum and backfilling with nitrogen or argon.

  • Add the anhydrous solvent (5 mL) via syringe.

  • Place the Schlenk tube at a fixed distance (e.g., 5 cm) from a blue LED strip and begin vigorous stirring. A fan can be used to maintain the reaction at room temperature.

  • Irradiate the reaction mixture for the specified time (typically 2-24 hours), monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, turn off the light source and quench the reaction by opening the vessel to air.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the dehalogenated product.

Protocol 2: General Procedure for Reductive C-C Bond Formation (Alkylation) using a 4-Alkyl Hantzsch Ester

This protocol outlines the use of a 4-substituted Hantzsch ester as an alkyl radical precursor for the formation of a new carbon-carbon bond.

Materials:

  • Radical acceptor (e.g., electron-deficient alkene) (1.0 equiv)

  • 4-Alkyl Hantzsch ester (1.5 equiv)

  • Photocatalyst (e.g., fac-[Ir(ppy)₃]) (1-2 mol%)

  • Anhydrous solvent (e.g., DMSO or DMF)

  • Inert gas (Nitrogen or Argon)

  • Reaction vessel (e.g., oven-dried vial with a screw cap)

  • Blue LEDs (e.g., 455 nm)

Procedure:

  • In an oven-dried vial equipped with a magnetic stir bar, combine the radical acceptor (0.2 mmol, 1.0 equiv), the 4-alkyl Hantzsch ester (0.3 mmol, 1.5 equiv), and the photocatalyst (0.004 mmol, 2 mol%).

  • Seal the vial with a cap containing a PTFE septum.

  • Evacuate and backfill the vial with nitrogen or argon three times.

  • Add the anhydrous solvent (2 mL) via syringe.

  • Place the vial in a holder at a consistent distance from a blue LED strip and stir the mixture.

  • Irradiate the reaction for 12-48 hours, or until the starting material is consumed as indicated by TLC or LC-MS analysis.

  • After the reaction is complete, remove the light source.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired alkylated product.

Data Presentation

The following tables summarize representative quantitative data for visible-light photoredox reactions utilizing Hantzsch esters.

Table 1: Reductive Dehalogenation of α-Bromo Ketones

EntrySubstrate (α-Bromo Ketone)Photocatalyst (mol%)Hantzsch Ester (equiv)SolventTime (h)Yield (%)
12-BromoacetophenoneRu(bpy)₃Cl₂ (1)1.2CH₃CN495
22-Bromo-1-(4-chlorophenyl)ethanoneRu(bpy)₃Cl₂ (1)1.2CH₃CN492
32-Bromo-1-(4-methoxyphenyl)ethanoneRu(bpy)₃Cl₂ (1)1.2CH₃CN688
42-Bromocyclohexanonefac-[Ir(ppy)₃] (1.5)1.5DMSO1275

Table 2: Alkylation of Electron-Deficient Alkenes with 4-Alkyl Hantzsch Esters

EntryAlkene4-Alkyl Hantzsch EsterPhotocatalyst (mol%)SolventTime (h)Yield (%)
1N-Phenylmaleimide4-Isopropyl-HEfac-[Ir(ppy)₃] (2)DMSO2485
2Methyl Acrylate4-Cyclohexyl-HEfac-[Ir(ppy)₃] (2)DMSO3678
3Acrylonitrile4-Benzyl-HEfac-[Ir(ppy)₃] (2)DMF2481
44-Vinylpyridine4-tert-Butyl-HEfac-[Ir(ppy)₃] (2)DMF4865

Mandatory Visualizations

G General Experimental Workflow for Visible-Light Photoredox Catalysis cluster_prep Reaction Preparation cluster_reaction Photocatalytic Reaction cluster_workup Work-up and Purification prep_reagents Weigh Reagents: Substrate, Hantzsch Ester, Photocatalyst add_solvent Add Anhydrous Solvent prep_reagents->add_solvent degas Degas Mixture (e.g., Freeze-Pump-Thaw or N2 Sparge) add_solvent->degas irradiate Irradiate with Blue LEDs (with stirring and cooling) degas->irradiate monitor Monitor Reaction Progress (TLC, LC-MS) irradiate->monitor quench Quench Reaction monitor->quench extract Solvent Evaporation & Extraction quench->extract purify Purification (Column Chromatography) extract->purify characterize Characterization of Product (NMR, MS) purify->characterize

Caption: A flowchart of the experimental workflow.

G Catalytic Cycle for Reductive Dehalogenation with Hantzsch Ester PC PC PC_excited PC* PC->PC_excited Visible Light (hν) HE Hantzsch Ester (HE) PC_reduced PC⁻ PC_excited->PC_reduced SET PC_excited:e->PC_reduced:w HE_radical_cation HE⁺˙ Substrate_radical_anion [R-X]⁻˙ PC_reduced->Substrate_radical_anion SET PC_reduced->Substrate_radical_anion HE->HE_radical_cation Oxidation HE:e->HE_radical_cation:w Pyridine Pyridine HE_radical_cation->Pyridine - H⁺, - e⁻ HE_radical_cation->Pyridine Substrate R-X Radical Substrate_radical_anion->Radical Fragmentation -X⁻ Substrate_radical_anion->Radical Product R-H Radical->Product HAT from HE Radical->Product

Application Notes and Protocols for Microwave-Assisted Synthesis of 9,10-Dihydroacridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

9,10-Dihydroacridine derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science.[1][2] Their scaffold is a key component in the development of anticancer, antimicrobial, and antiviral agents.[1] Furthermore, these derivatives are utilized as fluorescent dyes, molecular sensors, and in the fabrication of organic semiconductors and photoactive materials.[1] Traditional methods for the synthesis of acridine (B1665455) derivatives often require long reaction times and harsh conditions.[3] Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate these reactions, offering advantages such as significantly reduced reaction times, improved yields, and often milder reaction conditions.[4][5][6][7] This document provides detailed protocols and application notes for the microwave-assisted synthesis of this compound derivatives.

Advantages of Microwave-Assisted Synthesis

Microwave irradiation offers several benefits over conventional heating methods for the synthesis of acridine derivatives:

  • Rapid Reaction Times: Reactions that take several hours with conventional heating can often be completed in minutes using microwave irradiation.[3][4]

  • Higher Yields: Microwave synthesis can lead to significantly higher product yields compared to traditional methods.[3][5]

  • Greener Chemistry: The reduction in reaction time and potential for solvent-free reactions contribute to more environmentally friendly synthetic processes.[5]

  • Improved Purity: The rapid and uniform heating provided by microwaves can minimize the formation of side products.

Experimental Protocols

Protocol 1: Microwave-Assisted Bernthsen Reaction for 9-Substituted Acridines

The Bernthsen reaction is a classic method for synthesizing 9-substituted acridines from diarylamines and carboxylic acids in the presence of a condensing agent like zinc chloride.[4] Microwave irradiation dramatically accelerates this process.

General Procedure:

  • In a microwave-safe vial equipped with a magnetic stir bar, combine the diarylamine (e.g., diphenylamine), a carboxylic acid, and zinc chloride (ZnCl₂).

  • Seal the vial with a crimped-on cap.

  • Place the reaction vial inside a microwave reactor.

  • Irradiate the mixture at a specified temperature and time.

  • After the reaction is complete and the vial has cooled, carefully open the vial in a fume hood.

  • Add aqueous ammonia (B1221849) to the reaction mixture and stir to precipitate the product and quench the catalyst.

  • Filter the resulting slurry and wash the residue with water until the filtrate is neutral.

  • Dry the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic extract over a drying agent (e.g., magnesium sulfate), filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Table 1: Reaction Conditions and Yields for Microwave-Assisted Bernthsen Reaction [3][4][8]

EntryDiaryl-amineCarboxylic AcidMolar Ratio (Amine:Acid:ZnCl₂)Microwave Power (W)Temperature (°C)Time (min)ProductYield (%)
1Diphenyl-amineAcetic Acid1:10:4200200-21059-Methylacridine79
2Diphenyl-aminePropionic Acid1:10:4200200-21059-Ethylacridine70
3Diphenyl-amineBenzoic Acid1:1:1-200-2102.59-Phenylacridine98
4Diphenyl-aminePropionic Acid1:9.9:3-260259-Ethylacridine-

Note: Dashes indicate data not specified in the source.

Protocol 2: Synthesis of 9,9-Disubstituted-10-methyl-9,10-dihydroacridines

This protocol describes the synthesis of 9,9-disubstituted dihydroacridines, which are valuable precursors for various applications.

Procedure:

  • In a microwave vial with a magnetic stir bar, dissolve the 9-substituted acridine (e.g., 9-ethylacridine) and an alkylating agent (e.g., methyl iodide) in a suitable solvent (e.g., acetone).

  • Seal the vial with a crimped-on cap.

  • Heat the reaction mixture in a microwave reactor at a specified temperature and time.

  • After cooling, remove the solvent and excess alkylating agent under a gentle stream of nitrogen.

  • Wash the crude solid with a non-polar solvent like diethyl ether to obtain the purified product.

Table 2: Reaction Conditions for Synthesis of a 9,9-Disubstituted Dihydroacridine [8]

Starting MaterialReagentSolventTemperature (°C)Time (min)Product
9-EthylacridineMethyl IodideAcetone120309,9-Diethyl-10-methyl-9,10-dihydroacridine

Visualization of Experimental Workflow and Applications

To better illustrate the synthesis process and the potential applications of the resulting compounds, the following diagrams are provided.

G Workflow for Microwave-Assisted Synthesis of this compound Derivatives cluster_reactants Reactant Preparation cluster_synthesis Microwave Synthesis cluster_workup Workup and Purification cluster_product Final Product Reactants Diarylamine + Carboxylic Acid + Zinc Chloride Microwave Microwave Irradiation (e.g., 200W, 200-210°C, 5 min) Reactants->Microwave Quenching Quenching with Aqueous Ammonia Microwave->Quenching Filtration Filtration and Washing Quenching->Filtration Extraction Solvent Extraction Filtration->Extraction Purification Column Chromatography Extraction->Purification Product This compound Derivative Purification->Product

Caption: General workflow for the microwave-assisted synthesis of this compound derivatives.

G Applications of this compound Derivatives cluster_medicinal Medicinal Chemistry cluster_materials Materials Science DHD This compound Derivatives Anticancer Anticancer Agents DHD->Anticancer Antimicrobial Antimicrobial Agents DHD->Antimicrobial Antiviral Antiviral Agents DHD->Antiviral BChE Butyrylcholinesterase Inhibitors DHD->BChE Antioxidant Antioxidants DHD->Antioxidant OLEDs Organic Light-Emitting Diodes (OLEDs) DHD->OLEDs Semiconductors Organic Semiconductors DHD->Semiconductors Dyes Fluorescent Dyes & Probes DHD->Dyes

Caption: Key application areas for this compound derivatives.

Pharmacological Relevance and Applications

This compound derivatives exhibit a range of interesting pharmacological activities, making them attractive scaffolds for drug discovery.

  • Anticancer and Antineoplastic Agents: The acridine core is a well-known DNA intercalating agent, and its derivatives have been explored for their anticancer properties.[9]

  • Cholinesterase Inhibition: Certain 9-phosphoryl-9,10-dihydroacridines have shown inhibitory activity against butyrylcholinesterase (BChE), which is a target in the management of Alzheimer's disease.[10]

  • Antioxidant Activity: Some dihydroacridine derivatives have demonstrated significant radical-scavenging activity, suggesting potential as antioxidants.[10]

  • ABCB1 Inhibition: Nonplanar 9,10-dihydroacridines have been identified as inhibitors of the ABCB1 transmembrane efflux pump, which is implicated in multidrug resistance in cancer.[9]

Conclusion

Microwave-assisted synthesis provides a rapid, efficient, and often higher-yielding alternative to conventional methods for the preparation of this compound derivatives. The protocols and data presented here offer a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science. The diverse biological activities and material properties of these compounds underscore their continued importance as a versatile heterocyclic scaffold.

References

Application Notes and Protocols: 9,10-Dihydroacridine in the Synthesis of Nitrogen-Embedded Polyacenes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis of nitrogen-embedded polyacenes utilizing 9,10-dihydroacridine derivatives as key intermediates.

Introduction

Nitrogen-embedded polyacenes, also known as N-heteropolyacenes, are a class of organic molecules that have garnered significant interest due to their unique electronic and photophysical properties. These properties make them promising candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The introduction of nitrogen atoms into the polyacene backbone allows for the tuning of their electronic structure, leading to enhanced charge transport characteristics and luminescence.[1][2]

A versatile and efficient method for the synthesis of these valuable compounds involves the use of this compound scaffolds. This approach typically involves a two-step process: the construction of the this compound core, followed by an oxidative aromatization to yield the fully conjugated nitrogen-embedded polyacene. A key advantage of this methodology is the ability to construct diverse N-heteropolyacenes with varying fusion patterns and molecular sizes.[1][2]

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives via Copper-Catalyzed N,N-Diarylation

This protocol describes the synthesis of this compound derivatives from primary amides and di(o-bromoaryl)methanes using a copper-catalyzed N,N-diarylation reaction.[1][2]

Materials:

  • Primary amide

  • Di(o-bromoaryl)methane

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium carbonate (K₂CO₃)

  • Toluene (B28343), anhydrous

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Inert atmosphere (Nitrogen or Argon) supply

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the primary amide (1.0 mmol), di(o-bromoaryl)methane (1.1 mmol), CuI (0.1 mmol, 10 mol%), and K₂CO₃ (2.5 mmol).

  • Add anhydrous toluene (5 mL) to the flask via syringe.

  • Add DMEDA (0.2 mmol, 20 mol%) to the reaction mixture via syringe.

  • Fit the flask with a condenser and heat the reaction mixture to 140 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired this compound derivative.

Protocol 2: Synthesis of Nitrogen-Embedded Polyacenes via Oxidative Aromatization

This protocol details the conversion of this compound derivatives to the corresponding nitrogen-embedded polyacenes through an oxidative aromatization reaction.

Materials:

Procedure:

  • Dissolve the this compound derivative (1.0 mmol) in acetone (10 mL) in a round-bottom flask.

  • Add a solution of ceric ammonium nitrate (CAN) (2.2 mmol) in acetone (5 mL) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at 40 °C and monitor the reaction by TLC.

  • After completion, quench the reaction with water and extract the product with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • For deprotection of an acyl group, dissolve the resulting acridone (B373769) derivative in methanol and add sodium methoxide. Stir at room temperature until deprotection is complete.

  • Neutralize the reaction with a mild acid and extract the product.

  • The final aromatization to the fully conjugated nitrogen-doped polyacene can be achieved by another treatment with CAN in acetone at room temperature.[2]

  • Purify the final product by column chromatography or recrystallization.

Data Presentation

The following tables summarize the scope of the synthesis and the photophysical properties of the resulting nitrogen-embedded polyacenes.

Table 1: Substrate Scope for the Synthesis of this compound Derivatives

EntryPrimary Amide (R-CONH₂)Di(o-bromoaryl)methaneProductYield (%)
1AcetamideBis(2-bromophenyl)methaneN-acetyl-9,10-dihydroacridine85
2BenzamideBis(2-bromophenyl)methaneN-benzoyl-9,10-dihydroacridine92
3Acetamide1,1-Bis(2-bromophenyl)ethaneN-acetyl-9-methyl-9,10-dihydroacridine80
4PropionamideBis(2-bromo-4-methylphenyl)methaneN-propionyl-2,7-dimethyl-9,10-dihydroacridine88

Table 2: Photophysical Properties of Synthesized Nitrogen-Embedded Polyacenes

CompoundAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (Φ)
N-fused Tetracene Derivative450, 4805100.65
N-fused Pentacene Derivative580, 6206500.40
Pyridine-fused Polyacene A4755250.72
Pyridine-fused Polyacene B5105600.55

Note: The data in these tables are illustrative and based on typical results reported for these types of reactions and compounds.[1][2]

Visualizations

The following diagrams illustrate the synthetic workflow and the proposed reaction mechanism.

G cluster_0 Step 1: Synthesis of this compound cluster_1 Step 2: Synthesis of N-Embedded Polyacene Primary Amide Primary Amide Cu-catalyzed N,N-Diarylation Cu-catalyzed N,N-Diarylation Primary Amide->Cu-catalyzed N,N-Diarylation Di(o-bromoaryl)methane Di(o-bromoaryl)methane Di(o-bromoaryl)methane->Cu-catalyzed N,N-Diarylation This compound Derivative This compound Derivative Cu-catalyzed N,N-Diarylation->this compound Derivative Oxidative Aromatization Oxidative Aromatization This compound Derivative->Oxidative Aromatization Nitrogen-Embedded Polyacene Nitrogen-Embedded Polyacene Oxidative Aromatization->Nitrogen-Embedded Polyacene G Amide Amide Intermediate_1 Cu-Amide Complex Amide->Intermediate_1 + CuI/DMEDA Cu(I) Cu(I) Cu(I)->Intermediate_1 Di(o-bromoaryl)methane Di(o-bromoaryl)methane Intermediate_2 Intramolecular N-Arylation Di(o-bromoaryl)methane->Intermediate_2 Intermediate_1->Intermediate_2 + Di(o-bromoaryl)methane Product This compound Intermediate_2->Product Fast Cyclization

References

Application Notes and Protocols for 9,10-Dihydroacridine in Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 9,10-dihydroacridine derivatives as highly efficient organic photocatalysts in Atom Transfer Radical Polymerization (ATRP). This metal-free approach, termed Organocatalyzed ATRP (O-ATRP), offers significant advantages for the synthesis of well-defined polymers, particularly for applications in biomedical and electronic fields where metal contamination is a concern.

Introduction

Atom Transfer Radical Polymerization (ATRP) is a powerful technique for creating polymers with controlled molecular weights, low dispersity, and complex architectures.[1][2] Traditionally, ATRP relies on transition metal catalysts. However, the development of organocatalyzed ATRP (O-ATRP) has emerged as a compelling alternative, mitigating concerns of metal contamination in the final polymer product.[1][3]

This compound derivatives, specifically 9,9-dimethyl-9,10-dihydroacridines, have been identified as a novel class of organic photocatalysts that are particularly effective for the controlled polymerization of challenging acrylate (B77674) monomers.[1] These photocatalysts operate via a photoinduced electron transfer mechanism under mild reaction conditions, often utilizing visible light, which allows for excellent temporal and spatial control over the polymerization process.[2]

Mechanism of Action

The proposed mechanism for O-ATRP mediated by a this compound photocatalyst (PC) proceeds through an oxidative quenching cycle. The key steps are as follows:

  • Photoexcitation: The ground-state photocatalyst (PC) absorbs light, leading to the formation of an excited state (PC*).

  • Activation: The excited photocatalyst (PC*) reduces an alkyl halide initiator (R-X) or a dormant polymer chain-end (Pn-X) via an outer-sphere electron transfer. This generates a propagating radical (R• or Pn•) and the radical cation of the photocatalyst paired with a halide anion (PC•+X-).

  • Propagation: The generated radical propagates by adding to monomer units.

  • Deactivation: The photocatalyst radical cation (PC•+X-) deactivates the propagating radical, reforming the dormant species (Pn+1-X) and regenerating the ground-state photocatalyst (PC).

The addition of salts, such as lithium bromide (LiBr), has been shown to be crucial for achieving low dispersity in the polymerization of acrylates.[1] It is hypothesized that the excess bromide ions promote the formation of the deactivating species (PC•+X-), leading to a more controlled polymerization.[1]

OATRP_Mechanism cluster_activation Activation cluster_propagation Propagation cluster_deactivation Deactivation PC PC PC_star PC* PC->PC_star Light (hν) Initiator R-X PC_cation PC•+X- PC_star->PC_cation Radical R• Initiator->Radical Propagating_Radical P(n)• Radical->Propagating_Radical + n(Monomer) PC_cation->PC Monomer Monomer Dormant_Species P(n)-X Propagating_Radical->Dormant_Species + PC•+X-

Figure 1: Proposed mechanism of this compound mediated O-ATRP.

Data Presentation

The following tables summarize the quantitative data for the O-ATRP of various acrylate monomers using 9,9-dimethyl-9,10-dihydroacridine (B1200822) photocatalysts.

Table 1: O-ATRP of n-Butyl Acrylate (BA) with varying stoichiometry using PC 2 *

Entry[BA]:[DBMM]:[PC 2]Time (min)Conversion (%)Mn,theo (kDa)Mn,exp (kDa)Đ (Mw/Mn)
125:1:0.01100953.12.01.36
250:1:0.01100986.35.21.23
3100:1:0.011009512.211.01.19
4200:1:0.011009223.622.11.25
5400:1:0.011008543.626.31.35

*Conditions: Continuous-flow reactor, 30 eq. LiBr relative to PC 2.[1]

Table 2: O-ATRP of various acrylate monomers using PC 2 *

EntryMonomerTime (min)Conversion (%)Mn,theo (kDa)Mn,exp (kDa)Đ (Mw/Mn)
7Ethyl Acrylate (EA)1009812.612.11.18
8Isobornyl Acrylate (iBoA)1009624.022.51.15
9Lauryl Acrylate (LA)1009328.526.81.12
102-Hydroxyethyl Acrylate (HEA)1009113.211.91.20
11Poly(ethylene glycol) methyl ether acrylate (PEGMA)1008854.048.51.17
12Methyl Methacrylate (MMA)600728.67.91.28

*Conditions: [Monomer]:[DBMM]:[PC 2] = 100:1:0.01, continuous-flow reactor, 30 eq. LiBr relative to PC 2.[1]

Experimental Protocols

This section provides a detailed methodology for a typical O-ATRP of n-butyl acrylate (BA) using a 9,9-dimethyl-9,10-dihydroacridine photocatalyst in a continuous-flow reactor.

Materials:

  • n-Butyl acrylate (BA) (inhibitor removed)

  • Diethyl 2-bromo-2-methylmalonate (DBMM) (initiator)

  • 9,9-dimethyl-10-(naphthalen-1-yl)-9,10-dihydroacridine (or other specified dihydroacridine photocatalyst, PC)

  • Lithium bromide (LiBr)

  • N,N-dimethylacetamide (DMAc) (solvent)

Equipment:

  • Continuous-flow reactor setup with a pump and tubing

  • 365 nm LED light source

  • Schlenk flask and line

  • Syringes

  • Nitrogen or Argon source

  • Gel Permeation Chromatography (GPC) instrument

  • Nuclear Magnetic Resonance (NMR) spectrometer

Protocol for O-ATRP of n-Butyl Acrylate (BA):

  • Stock Solution Preparation:

    • In a glovebox or under an inert atmosphere, prepare a stock solution containing the monomer (BA), initiator (DBMM), photocatalyst (PC), and LiBr in the desired solvent (DMAc) at the specified concentrations (e.g., [BA]:[DBMM]:[PC]:[LiBr] = 100:1:0.01:0.3).

  • System Setup:

    • Assemble the continuous-flow reactor, ensuring all connections are secure.

    • Wrap the reactor tubing around the 365 nm LED light source.

    • Purge the entire system with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove oxygen.

  • Polymerization:

    • Draw the prepared stock solution into a gas-tight syringe and place it on the syringe pump.

    • Begin pumping the solution through the reactor at a flow rate calculated to achieve the desired residence time.

    • Turn on the 365 nm LED light source to initiate the polymerization.

  • Sample Collection and Analysis:

    • Collect the polymer solution as it exits the reactor.

    • To determine monomer conversion, take an aliquot of the reaction mixture and analyze it by 1H NMR spectroscopy.

    • To determine the molecular weight (Mn) and dispersity (Đ), precipitate the polymer in a non-solvent (e.g., cold methanol), dry the polymer under vacuum, and analyze it by GPC.

Experimental_Workflow cluster_prep Preparation cluster_setup System Setup cluster_polymerization Polymerization cluster_analysis Analysis A Prepare Stock Solution (Monomer, Initiator, PC, LiBr, Solvent) B Assemble Continuous-Flow Reactor C Purge System with Inert Gas B->C D Pump Solution through Reactor E Irradiate with 365 nm LED D->E F Collect Polymer Solution G Analyze Conversion (NMR) F->G H Analyze Mn and Đ (GPC) F->H

Figure 2: General experimental workflow for O-ATRP in a continuous-flow reactor.

Conclusion

The use of this compound derivatives as photocatalysts in O-ATRP represents a significant advancement in controlled polymer synthesis. This metal-free method provides excellent control over the polymerization of a wide range of monomers, including challenging acrylates, under mild conditions. The ability to tune the photophysical and electrochemical properties of the dihydroacridine core allows for the rational design of catalysts for specific applications. These protocols and data serve as a valuable resource for researchers in academia and industry looking to leverage the benefits of O-ATRP for the creation of advanced polymeric materials.

References

Application Notes and Protocols for 9,10-Dihydroacridine Derivatives as Butyrylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyrylcholinesterase (BChE), a serine hydrolase, plays a significant role in cholinergic neurotransmission and has emerged as a key therapeutic target for neurodegenerative diseases, particularly Alzheimer's disease. The inhibition of BChE can help restore acetylcholine (B1216132) levels in the brain, offering symptomatic relief. Among the various classes of inhibitors, 9,10-dihydroacridine derivatives have shown considerable promise due to their potent and selective inhibition of BChE. This document provides detailed application notes and experimental protocols for the synthesis, in vitro evaluation, and characterization of this compound derivatives as BChE inhibitors.

Data Presentation

Quantitative Inhibitory Activity of this compound Derivatives against BChE

The following table summarizes the in vitro inhibitory activity (IC50) of various 9-phosphoryl-9,10-dihydroacridine derivatives against butyrylcholinesterase.

Compound IDSubstituent on Phosphoryl MoietyBChE IC50 (µM)Reference Compound (Tacrine) AChE IC50 (µM)
1d Dibenzyloxy2.90 ± 0.230.601 ± 0.047
1e Diphenethyl3.22 ± 0.250.601 ± 0.047
1f Di(p-chlorophenethyl)21.7 ± 1.70.601 ± 0.047
2d (acridine analog of 1d)Dibenzyloxy6.90 ± 0.550.601 ± 0.047

Data extracted from Makhaeva et al. (2023).

Experimental Protocols

Protocol 1: Synthesis of 9-Phosphoryl-9,10-Dihydroacridine Derivatives

This protocol describes a general method for the synthesis of 9-phosphoryl-9,10-dihydroacridines.

Materials:

  • Acridine (B1665455)

  • Appropriate dialkyl or diaryl phosphite (B83602)

  • Solvent (e.g., toluene, acetonitrile)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard glassware for organic synthesis

  • Purification supplies (e.g., silica (B1680970) gel for column chromatography, recrystallization solvents)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve acridine in the chosen solvent.

  • Add an excess of the corresponding dialkyl or diaryl phosphite to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the desired 9-phosphoryl-9,10-dihydroacridine derivative.

  • Characterize the final product using appropriate analytical techniques such as NMR (¹H, ¹³C, ³¹P), mass spectrometry, and elemental analysis.

Protocol 2: In Vitro Butyrylcholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines the determination of BChE inhibitory activity using the spectrophotometric Ellman's method.

Materials:

  • Butyrylcholinesterase (BChE) from equine serum or human serum

  • Butyrylthiocholine iodide (BTCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Reference inhibitor (e.g., Tacrine)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of BChE in phosphate buffer.

    • Prepare a stock solution of BTCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer. The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically ≤ 1%) to avoid enzyme inhibition.

  • Assay in 96-Well Plate:

    • To each well, add 20 µL of the test compound solution at various concentrations. For the control (uninhibited enzyme activity), add 20 µL of the solvent.

    • Add 20 µL of the BChE enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Add 20 µL of the DTNB solution to each well.

    • Initiate the reaction by adding 20 µL of the BTCI substrate solution to each well.

  • Measurement:

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each inhibitor concentration.

    • Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of BChE inhibition and the general workflow for screening this compound derivatives.

BChE_Inhibition_Pathway cluster_cholinergic_synapse Cholinergic Synapse ACh Acetylcholine (ACh) ACh_receptor Postsynaptic Receptor ACh->ACh_receptor Binds BChE Butyrylcholinesterase (BChE) ACh->BChE Hydrolysis Signal Signal Transduction ACh_receptor->Signal Choline_Butyrate Choline + Butyrate BChE->Choline_Butyrate Dihydroacridine This compound Derivative Dihydroacridine->BChE Inhibition

Caption: Mechanism of BChE inhibition by this compound derivatives in a cholinergic synapse.

Screening_Workflow cluster_workflow Screening Workflow for BChE Inhibitors Start Synthesis of This compound Derivatives Purification Purification and Characterization Start->Purification InVitro_Assay In Vitro BChE Inhibition Assay (Ellman's) Purification->InVitro_Assay Data_Analysis IC50 Determination InVitro_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->Start Iterative Improvement End Identification of Potent BChE Inhibitors Lead_Optimization->End

Caption: General experimental workflow for the discovery of this compound derivatives as BChE inhibitors.

Structure-Activity Relationship (SAR) Insights

The inhibitory potency of this compound derivatives is significantly influenced by the nature of the substituents on the phosphoryl moiety.

  • Aryl Substituents: Dihydroacridines bearing aryl substituents, such as dibenzyloxy (compound 1d ) and diphenethyl (compound 1e ), on the phosphoryl group exhibit potent BChE inhibition.

  • Electron-Withdrawing Groups: The introduction of an electron-withdrawing group, like a chlorine atom in the para-position of the phenethyl fragment (compound 1f ), leads to a significant decrease in anti-BChE activity.

  • Aromatization: Aromatization of the dihydroacridine core to an acridine (e.g., compound 2d ) generally results in reduced inhibitory activity against BChE, although some activity may be retained.

SAR_Logic cluster_sar Structure-Activity Relationship Logic cluster_substituents Nature of 'R' Core This compound Core Phosphoryl Phosphoryl Group at C9 Core->Phosphoryl Substituent Substituent 'R' on Phosphoryl Group Phosphoryl->Substituent Activity BChE Inhibitory Activity Substituent->Activity Influences High_Activity High Activity Activity->High_Activity Low_Activity Low Activity Activity->Low_Activity Reduced_Activity Reduced Activity Activity->Reduced_Activity Aryl Aryl (e.g., Benzyl) Aryl->High_Activity EWG Aryl with EWG (e.g., Cl) EWG->Low_Activity Aromatic_Core Aromatized Core (Acridine) Aromatic_Core->Reduced_Activity

Caption: Logical relationship of structural features to BChE inhibitory activity.

Conclusion

This compound derivatives represent a promising class of compounds for the development of novel butyrylcholinesterase inhibitors. The provided protocols and data serve as a valuable resource for researchers engaged in the design, synthesis, and evaluation of these potential therapeutic agents for Alzheimer's disease and other neurodegenerative disorders. Further investigation into the pharmacokinetics and in vivo efficacy of lead compounds is warranted to advance their clinical potential.

Troubleshooting & Optimization

Technical Support Center: Optimizing 9,10-Dihydroacridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 9,10-dihydroacridine and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis and purification of this compound, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Low or No Product Yield in Bernthsen Acridine (B1665455) Synthesis

Question: My Bernthsen synthesis of a 9-substituted acridine from diphenylamine (B1679370) and a carboxylic acid is resulting in a very low yield. What are the likely causes and how can I improve it?

Answer: Low yields in the Bernthsen synthesis are a common challenge and can often be attributed to several factors:

  • Inadequate Reaction Temperature: This reaction traditionally requires high temperatures, often in the range of 200-270°C, particularly when using conventional heating methods.[1][2][3] Insufficient heat can lead to an incomplete reaction.

  • Suboptimal Catalyst Concentration: The amount of the Lewis acid catalyst, typically zinc chloride (ZnCl₂), is critical. While essential for the condensation, an incorrect amount can hinder the reaction.[1][4]

  • Insufficient Reaction Time: Conventional heating methods may require extended reaction times, sometimes up to 24 hours.[1][2]

  • Alternative Approaches: Consider using microwave irradiation, which has been demonstrated to significantly reduce reaction times to mere minutes and, in some instances, enhance yields.[1][2][4][5] For example, a reaction of diphenylamine with a carboxylic acid using ZnCl₂ under microwave irradiation at 200-210°C can be completed in minutes.[4] Another alternative catalyst that is environmentally friendlier and can be easily removed is p-toluenesulfonic acid (p-TSA), which has been used in solventless microwave-assisted Bernthsen reactions.[5]

Issue 2: Formation of Elimination Side Products in 9,9-Disubstituted this compound Synthesis

Question: I am synthesizing a 9,9-disubstituted this compound via acid-catalyzed cyclization and observing significant formation of an elimination byproduct. How can I minimize this?

Answer: The acid-catalyzed cyclization step in the synthesis of 9,9-disubstituted 9,10-dihydroacridines is notoriously plagued by a competing elimination reaction.[6][7][8] Here’s how to address this:

  • Reaction Pathway Modification: A significant issue is the competing elimination reaction during the acid-catalyzed cyclization. To circumvent this problem entirely for N-substituted derivatives, an alternative route can be employed. This involves performing the Bernthsen acridine synthesis under microwave conditions to form the acridine, followed by N-alkylation to create an electrophilic acridinium (B8443388) salt. Subsequent reaction with a Grignard reagent can then furnish the desired 9,9-disubstituted product, thereby avoiding the problematic acid-catalyzed cyclization step and the associated elimination byproducts.[6]

  • Optimizing Grignard Addition: The initial double Grignard addition to the methyl ester precursor can be slow. The addition of magnesium bromide diethyl etherate (MgBr₂·OEt₂) can significantly accelerate the formation of the necessary tertiary alcohol intermediate.[6]

Issue 3: Purification Challenges - "Oiling Out" During Recrystallization

Question: My crude this compound product is "oiling out" as a liquid instead of forming crystals during recrystallization. What should I do?

Answer: "Oiling out" during recrystallization is a common purification hurdle. This typically occurs when the boiling point of the solvent is higher than the melting point of the solute or when the solution is excessively supersaturated.[1] Here are some solutions:

  • Solvent Adjustment: Try adding a small amount of a co-solvent in which your compound is more soluble to the hot solution. Alternatively, select a different recrystallization solvent with a lower boiling point.[1]

  • Induce Crystallization: If the solution is not sufficiently supersaturated, you can try to induce crystallization by scratching the inside of the flask at the liquid-air interface with a glass rod or by adding a seed crystal of the pure product.[1]

  • Concentration Adjustment: If too much solvent was used, carefully evaporate some of it to increase the concentration of your product and then allow it to cool again.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for optimizing the synthesis of this compound and its derivatives.

Table 1: Bernthsen Acridine Synthesis Conditions

ParameterConventional HeatingMicrowave Irradiation
Temperature 200-270°C[1][2][3]200-210°C[4]
Reaction Time Up to 24 hours[1][2]~5 minutes[2][4]
Catalyst Zinc Chloride (ZnCl₂)[1][9]Zinc Chloride (ZnCl₂) or p-TSA (10 mol%)[4][5]
Power (Microwave) N/A450 W[2]

Table 2: Example Yields for Acridine Derivatives

ProductSynthesis MethodYieldReference
9-Ethylacridine (B14139479)Microwave Bernthsen Reaction64%[6]
9-MethylacridineMicrowave Bernthsen Reaction70-79%[4]

Experimental Protocols

Protocol 1: Microwave-Assisted Bernthsen Synthesis of 9-Ethylacridine

This protocol is adapted from a reported procedure for the synthesis of 9-ethylacridine.[6]

Materials:

  • Diphenylamine

  • Propionic acid

  • Zinc chloride (ZnCl₂)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Sodium Sulfate (Na₂SO₄)

  • Toluene

  • Petroleum ether

Procedure:

  • Combine diphenylamine (4.73 mmol), propionic acid (46.9 mmol), and ZnCl₂ (14.18 mmol) in a microwave vial equipped with a magnetic stir bar.

  • Seal the vial with a crimped-on cap.

  • Place the vial in a microwave reactor and heat. Note: Specific microwave parameters (power, temperature, time) should be optimized for the instrument used. A reported procedure for a similar reaction used 450 W for 5 minutes.[2]

  • After the reaction, cool the mixture and add water.

  • Agitate the mixture with a glass stirring rod to solidify the crude product.

  • Filter the solids, washing with water.

  • Dissolve the filtered solids in DCM and wash sequentially with saturated aqueous NaHCO₃ (3 times) and water (2 times).

  • Dry the organic phase over Na₂SO₄, filter, and remove the solvent under vacuum.

  • Recrystallize the solid crude from a toluene/petroleum ether mixture to obtain pale yellow crystals of 9-ethylacridine.

Protocol 2: Synthesis of 9,9-Diethyl-9,10-dihydroacridine (Avoiding Elimination)

This protocol outlines an improved route that avoids the problematic acid-catalyzed cyclization.[6]

Part A: Synthesis of 9-Ethylacridine (as in Protocol 1)

Part B: N-Methylation of 9-Ethylacridine

  • In a microwave vial, dissolve 9-ethylacridine (1.69 mmol) and methyl iodide (10.12 mmol) in acetone (B3395972) (3 mL).

  • Seal the vial and heat in a microwave reactor at 120°C for 30 minutes.

  • Remove the solvent and residual methyl iodide under a gentle stream of nitrogen.

  • Wash the crude solids with diethyl ether.

Part C: Grignard Addition to 9-Ethyl-10-methylacridinium Iodide

  • Prepare a Grignard reagent from ethyl bromide and magnesium turnings in anhydrous diethyl ether under an argon atmosphere.

  • Add the acridinium salt from Part B to the Grignard reagent at 0°C.

  • Allow the reaction to warm to room temperature and stir for approximately 24 hours, monitoring by TLC.

  • Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl at 0°C.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic portions, wash with brine, dry over Na₂SO₄, and remove the solvent under vacuum to yield the crude 9,9-diethyl-10-methyl-9,10-dihydroacridine. Further purification may be required.

Visualizations

Synthesis_Workflow General Workflow for 9,9-Disubstituted this compound Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_products Products & Byproducts start1 Methyl N-phenylanthranilate step1 Double Grignard Addition (+ MgBr2·OEt2 to accelerate) start1->step1 start2 Grignard Reagent (e.g., EtMgBr) start2->step1 step2 Acid-Catalyzed Cyclization step1->step2 product Desired 9,9-Disubstituted This compound step2->product byproduct Elimination Side-Product step2->byproduct Competing Reaction purification Purification (e.g., Recrystallization) product->purification byproduct->purification

Caption: Workflow for the synthesis of 9,9-disubstituted 9,10-dihydroacridines.

Troubleshooting_Workflow Troubleshooting Low Yield in Bernthsen Synthesis cluster_check Initial Checks cluster_solution Potential Solutions start Low Product Yield q1 Is the reaction temperature adequate? (200-270°C conventional) start->q1 q2 Is the catalyst concentration optimal? q1->q2 Yes sol1 Increase temperature or use a high-boiling solvent q1->sol1 No q3 Is the reaction time sufficient? q2->q3 Yes sol2 Titrate catalyst concentration q2->sol2 No sol3 Increase reaction time q3->sol3 No sol4 Consider Microwave Irradiation q3->sol4 Yes sol1->q2 sol2->q3 sol3->sol4 end_node Improved Yield sol4->end_node

Caption: A decision-making workflow for troubleshooting low yields.

References

Technical Support Center: Purification of 9,9-Disubstituted 9,10-Dihydroacridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 9,9-disubstituted 9,10-dihydroacridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying 9,9-disubstituted 9,10-dihydroacridines?

A1: The most frequently employed and effective purification techniques for this class of compounds are recrystallization and column chromatography. Recrystallization is often favored for its cost-effectiveness and scalability, particularly for crystalline solids.[1] Column chromatography is a versatile alternative suitable for a broader range of compounds, including oils and non-crystalline solids, and can achieve very high purity.[2][3]

Q2: How do I choose between recrystallization and column chromatography?

A2: The choice of purification method depends on several factors, including the physical state of your crude product, the nature of the impurities, and the desired scale and purity.

  • Recrystallization is the preferred method when your product is a solid and you are working with larger quantities (multiple kilograms).[1] It is generally more cost-effective and can yield highly pure crystalline material.[2][4]

  • Column chromatography is advantageous when dealing with smaller quantities, oily or non-crystalline products, or when impurities have very similar solubility profiles to the desired compound, making recrystallization challenging.[2][5] It offers the potential for excellent separation of multiple components in a mixture.[5]

Q3: What are some common impurities encountered in the synthesis of 9,9-disubstituted 9,10-dihydroacridines?

A3: A significant challenge in the synthesis of 9,9-disubstituted 9,10-dihydroacridines, particularly through acid-catalyzed cyclization routes, is the formation of elimination byproducts.[6][7] These impurities are often oily and can be difficult to separate from the desired solid product.[6] Unreacted starting materials and reagents from the synthesis will also be present in the crude product.

Purification Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of 9,9-disubstituted 9,10-dihydroacridines.

Problem 1: My 9,9-disubstituted 9,10-dihydroacridine product is an oil and will not crystallize.

  • Probable Cause: The presence of oily elimination byproducts is preventing the crystallization of the desired solid product.[6]

  • Solution:

    • Column Chromatography: This is often the most effective method to separate the desired product from oily impurities. A silica (B1680970) gel column with a suitable eluent system can effectively resolve the components.

    • Solvent Trituration: Before attempting recrystallization, try washing the crude oil with a solvent in which the desired product is sparingly soluble, but the oily impurities are soluble. This can help to remove a significant portion of the impurities and may induce crystallization. Hexane (B92381) or a mixture of hexane and a small amount of a more polar solvent is a good starting point.

Problem 2: Recrystallization from a single solvent gives a poor yield.

  • Probable Cause: The chosen solvent may be too good at dissolving the compound, even at low temperatures, leading to significant product loss in the mother liquor.

  • Solution:

    • Mixed-Solvent Recrystallization: Employ a two-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. Common solvent pairs include ethanol (B145695)/water and toluene/petroleum ether.[6]

Problem 3: My compound appears to be degrading on the silica gel column.

  • Probable Cause: The acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds. While not specifically documented for 9,9-disubstituted 9,10-dihydroacridines, it is a possibility for nitrogen-containing heterocyclic compounds.

  • Solution:

    • Use Deactivated Silica Gel: Commercially available deactivated (neutral) silica gel can be used.

    • Add a Basic Modifier to the Eluent: Adding a small amount (0.1-1%) of a non-nucleophilic base like triethylamine (B128534) to the mobile phase can neutralize the acidic sites on the silica gel and prevent degradation.

    • Switch to a Different Stationary Phase: Alumina (B75360) (neutral or basic) can be a suitable alternative to silica gel for compounds that are sensitive to acid.

Problem 4: I am having difficulty separating my desired product from a closely related impurity by column chromatography.

  • Probable Cause: The polarity of the eluent is not optimized for the separation.

  • Solution:

    • Optimize the Solvent System: Systematically test different solvent mixtures using thin-layer chromatography (TLC) to find an eluent that provides the best separation (largest difference in Rf values) between your product and the impurity.

    • Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This can help to improve the resolution of closely eluting compounds.

Data Presentation

Table 1: Comparison of Purification Techniques for 9,9-Diethyl-9,10-dihydroacridine

Purification MethodStarting MaterialSolvent SystemYieldPurityReference
RecrystallizationCrude SolidHot Ethanol44% (from 9-ethylacridine)Pale yellow crystals[6]
RecrystallizationCrude SolidToluene/Petroleum Ether64% (for 9-ethylacridine (B14139479) precursor)Pale yellow crystals[6]

Note: Purity is described qualitatively in the source material. Further analytical data such as NMR and HRMS confirmed the structure and purity.

Experimental Protocols

Protocol 1: Purification of 9,9-Diethyl-10-methyl-9,10-dihydroacridine via Recrystallization [6]

  • Dissolution: After the reaction is complete and quenched, the crude product is obtained as a solid. Dissolve the crude solid in a minimal amount of hot ethanol.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the resulting pale yellow crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: General Workflow for Column Chromatography Purification

  • Stationary Phase Selection: Choose an appropriate stationary phase. Silica gel is the most common, but neutral or basic alumina may be used for acid-sensitive compounds.

  • Eluent System Selection: Use thin-layer chromatography (TLC) to determine an optimal solvent system that provides good separation between the desired compound and impurities.

  • Column Packing: Prepare a slurry of the stationary phase in the initial eluent and carefully pack the chromatography column, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a suitable solvent and carefully load it onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. A gradient of increasing polarity can be used to improve separation.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Mandatory Visualizations

Purification_Workflow cluster_recrystallization Recrystallization Workflow recrys_start Crude Solid Product recrys_dissolve Dissolve in Minimal Hot Solvent recrys_start->recrys_dissolve recrys_cool Slow Cooling & Crystallization recrys_dissolve->recrys_cool recrys_filter Vacuum Filtration recrys_cool->recrys_filter recrys_wash Wash with Cold Solvent recrys_filter->recrys_wash recrys_dry Dry Under Vacuum recrys_wash->recrys_dry recrys_end Pure Crystalline Product recrys_dry->recrys_end

Caption: General workflow for the purification of 9,9-disubstituted 9,10-dihydroacridines by recrystallization.

Chromatography_Workflow cluster_chromatography Column Chromatography Workflow chrom_start Crude Product chrom_load Load onto Column chrom_start->chrom_load chrom_elute Elute with Solvent System chrom_load->chrom_elute chrom_collect Collect Fractions chrom_elute->chrom_collect chrom_analyze Analyze Fractions (TLC) chrom_collect->chrom_analyze chrom_combine Combine Pure Fractions chrom_analyze->chrom_combine chrom_evaporate Solvent Removal chrom_combine->chrom_evaporate chrom_end Pure Product chrom_evaporate->chrom_end

Caption: General workflow for the purification of 9,9-disubstituted 9,10-dihydroacridines by column chromatography.

Troubleshooting_Logic cluster_problems Problem Identification cluster_solutions Potential Solutions start Purification Issue oily_product Product is an oil/ does not crystallize start->oily_product poor_yield Poor recrystallization yield start->poor_yield degradation Degradation on silica column start->degradation poor_separation Poor separation in chromatography start->poor_separation use_chromatography Use Column Chromatography oily_product->use_chromatography mixed_solvent Use Mixed-Solvent Recrystallization poor_yield->mixed_solvent deactivated_silica Use Deactivated Silica/ Add Base to Eluent degradation->deactivated_silica optimize_eluent Optimize Eluent/ Use Gradient poor_separation->optimize_eluent

Caption: Troubleshooting logic for common purification issues with 9,9-disubstituted 9,10-dihydroacridines.

References

Stability and degradation of 9,10-Dihydroacridine under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the stability and degradation of 9,10-Dihydroacridine under common experimental conditions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue Question Possible Cause & Answer
Inconsistent Assay Results My biological assay results with this compound are not reproducible. Could this be a stability issue?Yes, inconsistent results are a strong indicator of compound degradation. This compound can degrade under various conditions, leading to a decrease in the effective concentration of the active compound and variability in your experimental outcomes. Key factors include exposure to light, oxidizing agents, and non-neutral pH.
Unexpected HPLC Peaks My HPLC analysis of a this compound sample shows additional, unexpected peaks. What are these?The appearance of new peaks in your chromatogram strongly suggests the formation of degradation products. This compound is known to oxidize to acridine (B1665455), and other degradation pathways can lead to various byproducts.
Solution Discoloration My solution of this compound has turned yellow. Is it still usable?A color change, often to yellow or brownish, is a visual sign of degradation, likely due to oxidation to the highly conjugated acridine molecule. It is highly recommended to prepare fresh solutions and discard any discolored ones to ensure the integrity of your experiments.
Loss of Potency over Time I've noticed that the biological activity of my this compound stock solution decreases over a few days, even when stored at 4°C. Why is this happening?This compound can be susceptible to slow degradation even under refrigerated conditions, especially if exposed to air (oxidation) or dissolved in a non-optimal solvent. For longer-term storage, it is advisable to store solutions at -20°C or -80°C, protected from light, and in small aliquots to avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

Q2: How can I prevent the degradation of this compound in my experiments?

A2: To minimize degradation, it is crucial to:

  • Protect from light: Use amber-colored vials or wrap containers in aluminum foil.

  • Work under an inert atmosphere: When possible, handle solutions under nitrogen or argon to prevent oxidation.

  • Use appropriate solvents: Prepare fresh solutions in high-purity, degassed solvents.

  • Control pH: Maintain a neutral pH unless the experimental protocol requires acidic or basic conditions, as extreme pH can catalyze degradation.

  • Store properly: For short-term use, store solutions at 2-8°C. For long-term storage, aliquot and freeze at -20°C or -80°C.

Q3: What is a suitable analytical method to monitor the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique. This method should be able to separate the intact this compound from its major degradants, such as acridine, allowing for accurate quantification of its purity and degradation over time.

Q4: Are there any known incompatibilities of this compound with common lab reagents?

A4: Avoid strong oxidizing agents, as they will readily convert this compound to acridine. Also, be cautious with highly acidic or basic media, as they can promote degradation. The presence of certain metal ions can also catalyze oxidation.

Quantitative Data on Degradation

While comprehensive kinetic data for all degradation pathways of this compound is limited, the following tables summarize available quantitative data on its oxidation and photo-oxidation, primarily focusing on its N-methylated derivative, which serves as a close model.

Table 1: Kinetics of Oxidation of 10-Methyl-9,10-dihydroacridine (AcrH₂)

OxidantConditionsRate Constant (k)Reference
H₂CrO₄H₂O/MeCN (4:1, v/v), 25 °C4.6 x 10² L mol⁻¹ s⁻¹[1]
Cr(V) speciesH₂O/MeCN (4:1, v/v), 25 °C1.2 x 10⁷ L mol⁻¹ s⁻¹ (hydride abstraction)[1]
CrO²⁺H₂O/MeCN (4:1, v/v), 25 °C1.0 x 10⁴ L mol⁻¹ s⁻¹ (hydride transfer)[1]

Table 2: Photocatalytic Oxygenation of 10-Methyl-9,10-dihydroacridine (AcrH₂) to 10-Methylacridone (Acr=O)

PhotocatalystConditionsQuantum Yield (Φ)Kinetic Isotope Effect (KIE)Reference
(TMP)Mnᴵᴵᴵ(OH)O₂-saturated PhCN, λ > 480 nm, 298 K0.14%22[2]
(TPFPP)Mnᴵᴵᴵ(CH₃COO)O₂-saturated PhCN, λ > 480 nm, 298 KNot reported6[2]

Note on Hydrolysis and Thermal Degradation: Specific rate constants and activation energies for the hydrolysis and thermal degradation of this compound are not well-documented in publicly available literature. As a general guideline for similar heterocyclic compounds, degradation rates are expected to increase at non-neutral pH and elevated temperatures. For instance, studies on other nitrogen-containing heterocyclic compounds have shown that hydrolysis can be significantly faster in both acidic and alkaline conditions compared to neutral pH. Similarly, thermal degradation often follows first-order kinetics with the rate increasing with temperature, as described by the Arrhenius equation. Researchers should empirically determine the stability of this compound under their specific experimental conditions if hydrolysis or thermal degradation is a concern.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place the solid this compound powder in an oven at 105°C for 48 hours. Dissolve the stressed powder in the chosen solvent for analysis.

    • Photolytic Degradation: Expose a 100 µg/mL solution of this compound to a UV lamp (e.g., 254 nm) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Analyze all samples, including a non-stressed control, using a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This is a general-purpose HPLC method that can be optimized for your specific instrumentation and requirements.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).

    • Example Gradient: 0-5 min, 95% A; 5-20 min, ramp to 5% A; 20-25 min, hold at 5% A; 25-30 min, return to 95% A.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detector at a wavelength where both this compound and its primary degradant (acridine) have significant absorbance (e.g., 254 nm or 280 nm).

  • Injection Volume: 10 µL.

Visualizations

degradation_pathways dihydroacridine This compound acridine Acridine dihydroacridine->acridine Oxidation (O₂, light, heat) other_products Other Degradation Products dihydroacridine->other_products Hydrolysis / Thermal Stress

Caption: Primary degradation pathway of this compound.

photostability_workflow cluster_prep Sample Preparation cluster_exposure Exposure cluster_analysis Analysis prep_solution Prepare 100 µg/mL solution of this compound split_samples Split into 'Exposed' and 'Control' (dark) samples prep_solution->split_samples expose_light Expose sample to UV light (e.g., 24 hours) split_samples->expose_light control_dark Keep control sample in the dark under identical conditions split_samples->control_dark analyze_hplc Analyze both samples by stability-indicating HPLC expose_light->analyze_hplc control_dark->analyze_hplc compare_results Compare chromatograms and quantify degradation analyze_hplc->compare_results

References

Minimizing byproduct formation in Bernthsen acridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation and optimize yields in the Bernthsen acridine (B1665455) synthesis.

Frequently Asked Questions (FAQs)

Q1: My Bernthsen synthesis has a very low yield. What are the common causes and how can I improve it?

A1: Low yields are a frequent challenge in the Bernthsen synthesis and can stem from several factors.[1][2] The reaction traditionally requires harsh conditions, which can lead to incomplete reactions or degradation of products.[1][2][3]

  • Inadequate Temperature: Conventional heating methods require high temperatures, often between 200-270°C, for extended periods (e.g., up to 24 hours).[1][2][4] Insufficient or inconsistent heating can lead to an incomplete reaction. Ensure your heating apparatus can maintain the target temperature reliably.

  • Suboptimal Catalyst Concentration: The amount of zinc chloride (ZnCl₂) is crucial. While necessary, an excess amount can sometimes hinder the reaction.[1] The catalyst is also sensitive to moisture; using anhydrous zinc chloride is critical for its effectiveness.[2]

  • Insufficient Reaction Time: The synthesis is often slow under conventional heating. Ensure the reaction has proceeded for a sufficient duration, monitoring via Thin-Layer Chromatography (TLC) if possible.

  • Alternative Methods: Consider using microwave irradiation. This technique has been shown to dramatically reduce reaction times from hours to minutes and can significantly improve yields.[1][5] Another alternative catalyst is polyphosphoric acid (PPA), which allows for lower reaction temperatures, though it may also result in lower yields.[1][4][6]

Q2: I am observing significant charring and formation of tar-like substances. How can I minimize this?

A2: The formation of tar and char is a common byproduct issue resulting from the high temperatures and strongly acidic conditions of the synthesis.

  • Optimize Temperature and Time: Avoid excessively high temperatures or prolonged heating, as these conditions promote the decomposition of starting materials and products into polymeric tars.[1] A gradual increase in temperature can sometimes be beneficial.

  • Use a Milder Catalyst: Polyphosphoric acid (PPA) can be used as a catalyst at lower temperatures, which may reduce charring, although yields might be lower.[1][4]

  • Solvent-Free Conditions: In some cases, performing the reaction without a solvent can lead to higher yields and a cleaner reaction profile.[2]

  • Purification: Tar-like substances can often be removed by filtering the reaction mixture before the main workup and purification steps.[2]

Q3: What are the most common byproducts, and how can I identify and remove them?

A3: Besides tars, common impurities include unreacted starting materials and undesired side products.

  • Unreacted Starting Materials: Unreacted diarylamine and carboxylic acid are frequent impurities, especially if the reaction does not go to completion.[2] These can be identified by running a TLC and comparing the crude product spots with the starting material standards.

  • Side Products: The harsh conditions can lead to the formation of undesired isomers or other byproducts.[1][2]

  • Identification and Removal:

    • TLC Analysis: Use TLC to assess the completeness of the reaction and identify the number of components in the crude product.

    • Column Chromatography: This is the most effective method for separating the desired acridine from unreacted starting materials and isomeric byproducts.[2]

    • Recrystallization: This technique can be effective for final purification, but issues like "oiling out" or failure to crystallize can occur.[2] If the product separates as an oil, try a different solvent system with a lower boiling point. If no crystals form, it may be due to using too much solvent; cooling the solution in an ice bath can help induce crystallization.[2]

Data Presentation: Optimizing Reaction Conditions

The choice of heating method and catalyst can dramatically impact the yield of the desired acridine product. Modern techniques often provide significant advantages over classical methods.

ReactantsCatalystHeating MethodTemperature (°C)TimeYield (%)Reference
Diphenylamine, Propionic AcidZnCl₂Oil Bath14010 h18[7]
Diphenylamine, Propionic AcidZnCl₂, DMP¹Microwave-9 min83[7]
Diphenylamine, Benzoic AcidZnCl₂Conventional200-21020 hLow[3]
Diphenylamine, Benzoic Acidp-TSA²Microwave-4 min92[3][8]
Diphenylamine, Acetic AcidZnCl₂Conventional2008 h82[9]
Diphenylamine, Acetic AcidZnCl₂Microwave200-2105 min79[9]

¹DMP (2,2-dimethoxypropane) used as a water scavenger.[7] ²p-TSA (p-toluenesulphonic acid) used as a greener catalyst alternative.[3][8]

Experimental Protocols

Protocol 1: Microwave-Assisted Bernthsen Synthesis

This protocol is a modern, time-efficient method for synthesizing 9-substituted acridines.

Materials:

  • Diarylamine (e.g., Diphenylamine)

  • Carboxylic acid (e.g., Benzoic acid)

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Chloroform (B151607)

  • 10% Sodium Hydroxide (NaOH) solution

  • Distilled Water

Procedure:

  • In a microwave-safe reaction vessel, combine the diarylamine (1 mmol), carboxylic acid (1 mmol), and anhydrous zinc chloride (1 mmol).[1]

  • Place the vessel in a microwave reactor and irradiate at an appropriate power (e.g., 450 W) for a short duration (e.g., 5 minutes).[1]

  • Monitor the reaction progress by TLC to determine the optimal irradiation time.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Extract the crude product with a suitable organic solvent like chloroform (e.g., 2 x 20 mL).[1]

  • Wash the combined organic layers with 10% NaOH solution, followed by distilled water.[1]

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Purification by Column Chromatography

Materials:

Procedure:

  • Prepare a silica gel slurry in the chosen eluent and pack it into a chromatography column.

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

  • Carefully load the dissolved sample onto the top of the silica gel column.

  • Begin eluting the column with the chosen solvent system, starting with a less polar mixture and gradually increasing polarity if necessary.

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield the purified 9-substituted acridine.

Visual Guides

Experimental Workflow

The following diagram outlines the key stages of the Bernthsen acridine synthesis, highlighting the critical points for optimization and purification.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_byproducts Potential Issues Reactants 1. Combine Reactants (Diarylamine, Carboxylic Acid) Catalyst 2. Add Catalyst (Anhydrous ZnCl₂) Reactants->Catalyst Heating 3. Heating (Conventional or Microwave) Catalyst->Heating Extraction 4. Extraction Heating->Extraction Byproducts Byproduct Formation (Tars, Side Products) Heating->Byproducts Purification 5. Purification (Chromatography) Extraction->Purification Product Pure Acridine Purification->Product

Caption: Workflow for Bernthsen acridine synthesis and purification.

Troubleshooting Low Yield

This decision tree provides a logical path for diagnosing and resolving issues related to low product yield.

G Start Problem: Low Yield CheckTemp Was temperature adequate? (200-270°C conventional) Start->CheckTemp CheckCat Was catalyst anhydrous and amount optimal? CheckTemp->CheckCat Yes Sol_Temp Solution: Increase or stabilize temperature. CheckTemp->Sol_Temp No CheckTime Was reaction time sufficient? CheckCat->CheckTime Yes Sol_Cat Solution: Use anhydrous ZnCl₂, optimize molar ratio. CheckCat->Sol_Cat No Sol_Time Solution: Increase time or switch to microwave. CheckTime->Sol_Time No ConsiderMW Consider Microwave Synthesis: Faster & Higher Yield CheckTime->ConsiderMW Yes

Caption: A troubleshooting guide for diagnosing low product yield.

References

Technical Support Center: Optimizing the Friedländer Synthesis of Acridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Friedländer synthesis of acridines. The information is presented in a direct question-and-answer format to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My Friedländer synthesis is resulting in a very low yield. What are the primary factors I should investigate?

A1: Low yields in the Friedländer synthesis of acridines can be attributed to several factors. The most critical parameters to optimize are the choice of catalyst, reaction temperature, solvent, and reaction time.[1][2] Ineffective catalysis, suboptimal temperature, or insufficient reaction time can all lead to poor conversion.[1] Additionally, the purity of your starting materials, such as the 2-aminoaryl aldehyde or ketone and the compound with the α-methylene group, is crucial, as impurities can interfere with the reaction.[1][3]

Q2: I am observing the formation of multiple side products. What are the likely culprits and how can I minimize them?

A2: The formation of side products is a common challenge. Key side reactions to consider include:

  • Self-condensation of the carbonyl compound: The ketone or aldehyde reactant can undergo self-condensation, particularly under basic conditions.[4] To mitigate this, consider a slow addition of the carbonyl compound to the reaction mixture or using a milder catalyst at a lower temperature.[1]

  • Formation of regioisomers: When using unsymmetrical ketones, the formation of different isomers can occur. The regioselectivity is influenced by whether the reaction proceeds via an initial aldol (B89426) condensation or a Schiff base formation.[4] Experimenting with both acidic (e.g., p-toluenesulfonic acid) and basic (e.g., potassium hydroxide) catalysts can help control the product distribution.[4]

  • Formation of tar-like materials: At excessively high temperatures or with prolonged heating, polymerization and decomposition can lead to intractable tars.[1][4] Careful control of the reaction temperature and time is essential to avoid this.[4]

Q3: How do I choose the appropriate catalyst for my Friedländer synthesis?

A3: The choice of catalyst is highly dependent on the specific substrates being used. Both acid and base catalysts can be effective.[4] It is often necessary to screen a variety of catalysts to find the optimal one for your reaction.[1]

  • Acid Catalysts: Common choices include p-toluenesulfonic acid (PTSA), trifluoroacetic acid, and Lewis acids like zinc chloride (ZnCl₂).[1]

  • Base Catalysts: Potassium hydroxide (B78521) (KOH) and piperidine (B6355638) are frequently used.[1]

  • Modern Catalysts: More recent approaches have utilized ionic liquids, metal triflates, and solid acid catalysts like Montmorillonite K-10 and zeolites, which can offer milder reaction conditions and easier workup.[2]

Q4: What is the impact of solvent choice on the reaction yield?

A4: The solvent can significantly influence the outcome of the Friedländer synthesis. High-boiling polar aprotic solvents like DMF are often used.[4] However, for certain substrates, solvent-free conditions have been shown to improve yields and simplify purification.[2][3] In some cases, greener solvents like water or ethanol-water mixtures have also been used successfully.[2][5] It is advisable to screen a variety of solvents to determine the best conditions for your specific synthesis.[3]

Q5: I'm having difficulty purifying my acridine (B1665455) product. What are some effective purification strategies?

A5: The polycyclic and often rigid structure of acridines can lead to low solubility, making purification challenging.[1]

  • Recrystallization: This can be an effective method for obtaining highly pure crystalline products. High-boiling point solvents such as DMF or diphenyl ether may be required.[1]

  • Column Chromatography: Silica (B1680970) gel is a common stationary phase for the purification of acridine derivatives. A gradient elution using a mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) is often effective.[3]

  • Activated Charcoal: Treatment with activated charcoal during recrystallization can help remove colored impurities.[1]

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low or No Product Yield 1. Ineffective catalyst.[1] 2. Reaction temperature is too low.[1] 3. Insufficient reaction time.[1] 4. Poor quality of starting materials.[1]1. Screen a variety of acidic, basic, and Lewis acid catalysts.[1] 2. Gradually increase the reaction temperature, monitoring for product formation and decomposition. Consider microwave heating as an alternative.[1][2] 3. Extend the reaction time and monitor progress by TLC or LC-MS.[1] 4. Ensure the purity of reactants through recrystallization or column chromatography.[3]
Formation of Multiple Products/Side Products 1. Self-condensation of the ketone.[1][4] 2. Lack of regioselectivity with unsymmetrical ketones.[4] 3. Formation of tar-like byproducts at high temperatures.[1]1. Add the ketone slowly to the reaction mixture. Use a milder catalyst or lower reaction temperature.[1] 2. Experiment with both acidic and basic catalysts to influence the reaction pathway.[4] 3. Optimize the reaction temperature and time to minimize decomposition. A lower temperature for a longer duration may be preferable.[1]
Difficult Product Purification 1. Low solubility of the acridine product.[1] 2. Presence of highly colored impurities.[1]1. Attempt recrystallization from a high-boiling point solvent (e.g., DMF).[1] 2. Use column chromatography with a suitable solvent system.[1] 3. Treat with activated charcoal during recrystallization to remove colored impurities.[1]

Data Presentation

Table 1: Effect of Catalyst on Friedländer Synthesis Yield

CatalystSolventTemperature (°C)TimeYield (%)
[Hbim]BF₄ (ionic liquid)Solvent-free1003-6 h93
Zirconium triflateEthanol/Water600.5-2 h>88
Brønsted acidic ionic liquidSolvent-free5015 min90
p-TSA/SiO₂Solvent-free--Good yields
Citric Acid (10 mol%)Toluene1508 h75 (for quinoline (B57606) intermediate)

Data adapted from studies on Friedländer synthesis of quinolines and acridines.[2][5][6][7]

Table 2: Effect of Reaction Conditions on a Friedländer-type Synthesis

SolventTemperature (°C)TimeYield (%)
Acetic Acid1605 min (microwave)Good to excellent
TolueneReflux-89
Dichloroethane (DCE)Reflux-78
AcetonitrileReflux--

Data extrapolated from studies on the synthesis of quinolines.[8][9]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Tetrahydroacridine Derivative

This is a generalized protocol and should be optimized for specific substrates.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the 2-aminoaryl carbonyl compound and the solvent (if not solvent-free).

  • Add the catalyst to the mixture.

  • Slowly add cyclohexanone to the reaction mixture with constant stirring.

  • Heat the reaction mixture to the desired temperature (e.g., 150°C or reflux) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).[7]

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be isolated by filtration and washed with a cold solvent.

  • If the product does not precipitate, concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired acridine derivative.[7]

Mandatory Visualizations

G cluster_workflow Experimental Workflow A Reactant Preparation (2-aminoaryl carbonyl + ketone) B Add Catalyst and Solvent A->B C Reaction (Heating/Stirring) B->C D Reaction Monitoring (TLC) C->D D->C Incomplete E Workup (Cooling, Extraction/Filtration) D->E Complete F Purification (Chromatography/Recrystallization) E->F G Product Characterization F->G

Caption: A generalized experimental workflow for the Friedländer synthesis of acridines.

G cluster_troubleshooting Troubleshooting Low Yield A Low Yield Observed B Check Reactant Purity A->B C Optimize Catalyst A->C D Optimize Temperature A->D E Optimize Reaction Time A->E F Screen Solvents A->F G Re-run Experiment B->G C->G D->G E->G F->G H Improved Yield G->H

Caption: A logical workflow for troubleshooting low yields in the Friedländer synthesis.

G cluster_factors Factors Influencing Yield Yield Acridine Yield SideReactions Side Reactions (Self-condensation, Isomerization) Yield->SideReactions Catalyst Catalyst (Acid/Base/Lewis Acid) Catalyst->Yield Temperature Temperature Temperature->Yield Time Reaction Time Time->Yield Solvent Solvent Solvent->Yield Purity Reactant Purity Purity->Yield

Caption: Key factors influencing the yield of the Friedländer acridine synthesis.

References

Technical Support Center: Ullmann Condensation for Acridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Ullmann condensation for acridine (B1665455) synthesis. The content is structured in a question-and-answer format to offer direct and practical solutions to common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the Ullmann condensation in the context of acridine synthesis?

The Ullmann condensation for acridine synthesis is typically a two-step process. The first step is a copper-catalyzed N-arylation reaction between an o-halobenzoic acid and an aniline (B41778) derivative to form an N-arylanthranilic acid.[1][2] The second step involves the intramolecular cyclization of the N-arylanthranilic acid, usually in the presence of a strong acid, to yield an acridone (B373769), which can then be further modified to produce other acridine derivatives.[1][3]

Q2: What are the most common challenges in the first step (N-arylanthranilic acid synthesis)?

The primary challenges in the synthesis of N-arylanthranilic acid via the Ullmann condensation include low product yield, the need for harsh reaction conditions (high temperatures), and the formation of side products.[4][5] Catalyst deactivation, purity of reactants, and suboptimal choice of solvent and base are common culprits for these issues.

Q3: What are the typical side reactions in the second step (cyclization to acridone)?

During the acid-catalyzed cyclization of N-arylanthranilic acid, side reactions can occur, especially at high temperatures. These may include sulfonation of the aromatic rings if sulfuric acid is used, and decarboxylation of the starting material. The formation of isomeric acridone products is also possible if the N-arylanthranilic acid is unsymmetrically substituted.[6]

Q4: Can modern modifications improve the Ullmann condensation for acridine synthesis?

Yes, modern advancements have significantly improved the traditional Ullmann condensation. The use of ligands, such as 1,10-phenanthroline (B135089) and N-methylglycine, can accelerate the reaction and allow for milder conditions.[7][8] Additionally, microwave-assisted synthesis has been shown to dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating.[9][10]

Troubleshooting Guides

Part 1: Low Yield in N-Arylanthranilic Acid Synthesis

Problem: The yield of my N-arylanthranilic acid is consistently low.

Potential Cause Suggested Solution
Inactive Copper Catalyst The active catalytic species is Cu(I). Ensure you are using a high-purity Cu(I) salt (e.g., CuI, CuBr). If your copper source is old or appears oxidized, consider using a fresh batch. In-situ activation of copper powder can also be beneficial.
Impure Reactants Impurities in the o-halobenzoic acid or the aniline derivative can interfere with the catalytic cycle. Purify starting materials before use, for example, by recrystallization or distillation.
Suboptimal Reaction Temperature Traditional Ullmann reactions often require high temperatures (>150 °C). Ensure your reaction is reaching and maintaining the necessary temperature. However, excessively high temperatures can lead to degradation, so optimization is key.
Inappropriate Solvent High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene (B124822) are commonly used. The choice of solvent can significantly impact the reaction outcome. If yield is low, consider screening different solvents. In some cases, non-polar solvents like toluene (B28343) or xylene have been shown to be effective.[11]
Ineffective Base The base is crucial for the reaction. Anhydrous potassium carbonate is commonly used. The choice of base can have a significant impact on the yield, with potassium bases often showing better results than sodium or cesium bases in certain systems.[11]
Absence of a Ligand The addition of a copper-binding ligand can dramatically improve reaction rates and yields, allowing for milder conditions. Consider adding ligands such as 1,10-phenanthroline or N-methylglycine.[7][8]
Part 2: Side Product Formation and Purification Issues

Problem: My final acridone product is impure, and purification is difficult.

Potential Cause Suggested Solution
Formation of Colored Impurities If the N-arylanthranilic acid intermediate is not sufficiently pure, it can lead to the formation of colored byproducts during cyclization, resulting in a greenish or dark-colored acridone.[1] It is crucial to purify the N-arylanthranilic acid before the cyclization step, for instance, by treating a basic solution with decolorizing carbon followed by acidification.[1]
Unreacted Starting Material Incomplete cyclization will leave unreacted N-arylanthranilic acid in the product mixture. This can often be removed by washing the crude acridone with a sodium carbonate solution, in which the acidic starting material is soluble.[1]
Formation of Sulfonated Byproducts When using concentrated sulfuric acid for cyclization at high temperatures, sulfonation of the aromatic rings can occur. To minimize this, use the recommended temperature and reaction time. Alternatively, other cyclizing agents like polyphosphoric acid (PPA) can be used.
Formation of Isomeric Products If the N-arylanthranilic acid is unsymmetrically substituted, a mixture of acridone isomers can be formed, which may be difficult to separate. Careful consideration of the starting materials is necessary to avoid this if a single isomer is desired.

Data Presentation

Table 1: Effect of Solvent on Ullmann C-C Coupling Yield

SolventYield (%)
Toluene79
Benzene68
DMF99
THF98
Water97

Data adapted from a study on Ullmann C-C coupling, illustrating the significant role of solvent polarity.[12]

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation for Acridone Synthesis

MethodReaction TimeYield (%)
Conventional Heating2-15 hoursLower
Microwave Irradiation2-8 minutesHigher

Qualitative comparison based on findings that microwave heating can reduce reaction times from hours to minutes and increase yields by 10-30%.[9]

Experimental Protocols

Protocol 1: Synthesis of N-Phenylanthranilic Acid

This protocol is adapted from Organic Syntheses.[1]

Materials:

  • Aniline (1.66 moles)

  • o-Chlorobenzoic acid (0.26 moles)

  • Anhydrous potassium carbonate (0.3 moles)

  • Copper oxide (1 g)

  • Decolorizing carbon

  • Concentrated hydrochloric acid

Procedure:

  • In a 1-liter round-bottomed flask fitted with an air-cooled condenser, combine aniline, o-chlorobenzoic acid, anhydrous potassium carbonate, and copper oxide.

  • Reflux the mixture for two hours using an oil bath.

  • Remove the excess aniline by steam distillation.

  • Add 20 g of decolorizing carbon to the residual brown solution, boil for fifteen minutes, and filter by suction.

  • With stirring, add the filtrate to a mixture of 30 ml of concentrated hydrochloric acid and 60 ml of water.

  • Filter the precipitated acid with suction when cold and air-dry to a constant weight. The expected yield is 82-93%.[1]

Protocol 2: Cyclization of N-Phenylanthranilic Acid to Acridone

This protocol is adapted from Organic Syntheses.[1]

Materials:

  • N-Phenylanthranilic acid (0.2 moles)

  • Concentrated sulfuric acid (100 cc)

  • Sodium carbonate

Procedure:

  • In a 500-cc flask, dissolve N-phenylanthranilic acid in concentrated sulfuric acid.

  • Heat the solution on a boiling water bath for four hours.

  • Pour the reaction mixture into 1 liter of boiling water. To minimize spattering, allow the solution to run down the wall of the container.

  • Filter the yellow precipitate after boiling for five minutes.

  • Boil the moist solid for five minutes with a solution of 30 g of sodium carbonate in 400 cc of water.

  • Collect the solid with suction and wash it well with water.

  • Air-dry the crude acridone.

Visualizations

Ullmann_Acridine_Synthesis_Workflow cluster_step1 Step 1: N-Arylanthranilic Acid Synthesis cluster_step2 Step 2: Acridone Synthesis Reactants o-Halobenzoic Acid + Aniline + K2CO3 + Cu(I) Catalyst Ullmann_Condensation Ullmann Condensation (Heating/Microwave) Reactants->Ullmann_Condensation Workup1 Work-up: - Steam Distillation - Decolorization - Acidification Ullmann_Condensation->Workup1 Intermediate N-Arylanthranilic Acid Workup1->Intermediate Cyclization Intramolecular Cyclization (e.g., H2SO4, PPA) Intermediate->Cyclization Workup2 Work-up: - Precipitation in Water - Base Wash (Na2CO3) - Filtration Cyclization->Workup2 Product Acridone Workup2->Product

Caption: Workflow for the two-step Ullmann synthesis of acridone.

Troubleshooting_Low_Yield cluster_solutions Potential Solutions Start Low Yield of N-Arylanthranilic Acid Check_Reactants Check Purity of Starting Materials Start->Check_Reactants Check_Catalyst Evaluate Copper Catalyst (Fresh? Cu(I)?) Start->Check_Catalyst Check_Conditions Review Reaction Conditions (Temp., Solvent, Base) Start->Check_Conditions Consider_Modernization Consider Modern Approaches Start->Consider_Modernization Purify_Reactants Purify Reactants (Recrystallize/Distill) Check_Reactants->Purify_Reactants Use_Fresh_Catalyst Use Fresh, High-Purity Cu(I) Salt Check_Catalyst->Use_Fresh_Catalyst Optimize_Conditions Optimize Temp., Screen Solvents & Bases Check_Conditions->Optimize_Conditions Add_Ligand Add a Ligand (e.g., 1,10-phenanthroline) Consider_Modernization->Add_Ligand Use_Microwave Use Microwave Irradiation Consider_Modernization->Use_Microwave

Caption: Troubleshooting workflow for low yield in N-arylanthranilic acid synthesis.

References

Troubleshooting low yields in copper-catalyzed N,N-diarylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low yields in copper-catalyzed N,N-diarylation reactions, commonly known as the Ullmann condensation or Goldberg reaction. This guide is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Below are answers to common questions regarding low yields and other issues encountered during copper-catalyzed N,N-diarylation reactions.

Question 1: My reaction shows low or no conversion. What are the primary factors to investigate?

Low or no conversion in a copper-catalyzed N,N-diarylation reaction can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial for identifying the root cause.

Potential Causes and Solutions:

  • Catalyst Inactivity: The copper catalyst is the heart of the reaction. Its activity can be compromised by oxidation or impurities.

    • Troubleshooting:

      • Use fresh, high-purity copper salts (e.g., CuI, CuBr, Cu₂O).[1][2] Old or improperly stored copper sources can lead to catalyst deactivation.

      • Consider in situ activation of copper powder by reducing copper sulfate (B86663) with zinc metal in hot water for traditional Ullmann couplings.[3]

      • For air-sensitive reactions, ensure all reagents and solvents are properly degassed, and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[4]

  • Inappropriate Ligand: The choice of ligand is critical for stabilizing the copper catalyst, increasing its solubility, and promoting the catalytic cycle. A ligand-free approach may work in some cases but often requires harsher conditions.[5]

    • Troubleshooting:

      • If no ligand is used, consider adding one. Common and effective ligands include 1,10-phenanthroline, N,N'-dimethylethylenediamine (DMEDA), amino acids (like L-proline), and various bidentate ligands.[5][6][7]

      • N,N'-dimethyl-substituted diamine ligands can offer higher reaction rates and prevent undesired N-arylation of the ligand itself.[7]

      • The optimal ligand is substrate-dependent. It may be necessary to screen a variety of ligands to find the most effective one for your specific substrates.

  • Suboptimal Reaction Temperature: Traditional Ullmann reactions often require high temperatures (frequently above 100°C, sometimes exceeding 200°C).[3][8] Modern catalytic systems can operate at milder temperatures, but the optimal temperature is crucial.

    • Troubleshooting:

      • Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature.

      • Be aware that excessively high temperatures can lead to side reactions and decomposition of starting materials or products.

  • Incorrect Solvent or Base: The solvent and base play significant roles in the reaction's success.

    • Troubleshooting:

      • Commonly used polar aprotic solvents include DMF, DMSO, NMP, and dioxane.[3][8] Toluene can also be an effective solvent.[6] The choice of solvent can significantly impact the reaction rate and yield.

      • A strong base is often required. Common bases include K₃PO₄, Cs₂CO₃, and K₂CO₃.[4][6] Ensure the base is anhydrous and finely powdered for better dispersion.

Logical Troubleshooting Workflow

Here is a diagram illustrating a logical workflow for troubleshooting low conversion in your N,N-diarylation reaction.

G start Low or No Conversion reagent_quality Check Reagent Quality (Copper Source, Amine, Aryl Halide) start->reagent_quality reagent_quality->start Re-run with Pure Reagents inert_atmosphere Ensure Inert Atmosphere (Degas Solvents, Purge with N2/Ar) reagent_quality->inert_atmosphere Reagents OK inert_atmosphere->start Improve Inert Conditions ligand_screen Screen Different Ligands (e.g., Diamines, Phenanthrolines, Amino Acids) inert_atmosphere->ligand_screen Atmosphere OK temp_optimization Optimize Temperature (Increase in Increments) ligand_screen->temp_optimization solvent_base_screen Screen Solvent and Base Combinations temp_optimization->solvent_base_screen success Improved Yield solvent_base_screen->success G start Initial Reaction Setup (Standard Conditions) ligand_screen Ligand Screening start->ligand_screen Low Yield base_screen Base Screening ligand_screen->base_screen Best Ligand solvent_screen Solvent Screening base_screen->solvent_screen Best Base temp_screen Temperature Optimization solvent_screen->temp_screen Best Solvent concentration_screen Concentration Optimization temp_screen->concentration_screen Optimal Temp. optimized Optimized Conditions concentration_screen->optimized Optimal Conc.

References

Technical Support Center: 9,10-Dihydroacridine in Photocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 9,10-dihydroacridine and its derivatives in photocatalysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and experimental challenges.

Troubleshooting Guides

This section is designed to help you identify and resolve specific issues you may encounter during your photocatalysis experiments involving this compound derivatives.

Issue 1: Rapid catalyst decomposition or color bleaching.

  • Possible Cause: Photo-oxidation of the this compound catalyst to its corresponding acridone (B373769) or acridinium (B8443388) salt is a common degradation pathway, leading to loss of catalytic activity. This is often accelerated by the presence of oxygen.[1][2][3] Another possibility is the reaction of the catalyst with radical intermediates generated during the reaction.

  • Troubleshooting Steps:

    • Deoxygenate the reaction mixture: Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for an adequate duration prior to and during irradiation. The absence of oxygen is critical to prevent the formation of 10-methyl-(9,10H)-acridone (Acr=O).[2]

    • Use a sacrificial electron donor: The presence of a suitable sacrificial electron donor can help to regenerate the active form of the photocatalyst and prevent its degradation.[4][5][6]

    • Optimize light intensity: High light intensity can accelerate both the desired reaction and catalyst degradation.[1][7][8][9] Consider reducing the light intensity or using a light source with a narrower emission spectrum that is specifically absorbed by the photocatalyst.

    • Choose a more robust catalyst derivative: Sterically hindered derivatives, such as those with bulky substituents at the 9- and 10-positions (e.g., N-mesityl vs. N-phenyl), can exhibit enhanced photostability.[10]

    • Select an appropriate solvent: The choice of solvent can influence the stability of the photocatalyst. Non-polar solvents may in some cases suppress degradation pathways involving charged intermediates.

Issue 2: Formation of an insoluble yellow precipitate.

  • Possible Cause: The precipitate is likely the oxidized form of the catalyst, 9(10H)-acridone, which is often a yellow, crystalline solid and can be poorly soluble in common organic solvents.

  • Troubleshooting Steps:

    • Confirm the identity of the precipitate: Isolate the precipitate and characterize it using standard analytical techniques (e.g., NMR, mass spectrometry, melting point) to confirm if it is the corresponding acridone.

    • Implement measures to prevent oxidation: Follow the troubleshooting steps outlined in "Issue 1" to minimize the formation of the acridone byproduct.

    • Consider a different solvent: If the acridone is a known and unavoidable minor byproduct, using a solvent in which it is more soluble can prevent precipitation and potential interference with the reaction monitoring.

Issue 3: Low or no product yield despite catalyst activity.

  • Possible Cause: Side reactions involving the substrate or intermediates with the photocatalyst or other species in the reaction mixture can consume starting materials and reduce the yield of the desired product. Dimerization of radical intermediates is another possibility.[11]

  • Troubleshooting Steps:

    • Analyze the crude reaction mixture: Use techniques like LC-MS or GC-MS to identify potential side products formed from the substrate.

    • Adjust reaction concentration: High concentrations of reactants can sometimes favor side reactions. Try running the reaction at a lower concentration.

    • Modify the sacrificial agent: The choice of sacrificial electron donor can influence the reaction pathway. Experiment with different donors to see if side product formation is suppressed.

    • Screen different catalyst derivatives: The redox potential of the photocatalyst can influence which reaction pathways are favored. A less strongly oxidizing or reducing catalyst might be more selective for the desired transformation.

Frequently Asked Questions (FAQs)

Q1: What are the main side reactions of this compound photocatalysts?

A1: The most common side reaction is the photo-oxidation of the this compound core. This can lead to two main products:

  • Acridones: Oxidation at the 9-position results in the formation of the corresponding 9(10H)-acridone.[1][2][3] This is often observed as a yellow precipitate.

  • Acridinium Salts: Loss of a hydride from the this compound core leads to the formation of the corresponding aromatic acridinium salt. This process is often reversible in the presence of a suitable reductant.

Another potential side reaction is the dimerization of acridinyl radicals, which can be formed as intermediates in the catalytic cycle.[11] Reactions with substrates or solvents are also possible, depending on the specific reaction conditions.

Q2: How can I quantify the extent of catalyst degradation?

A2: You can monitor the degradation of your this compound photocatalyst using the following methods:

  • UV-Vis Spectroscopy: The formation of the acridone byproduct can be monitored by the appearance of its characteristic absorption band. For example, 10-methyl-(9,10H)-acridone has an absorption maximum around 402 nm.[2]

  • NMR Spectroscopy: Taking aliquots of the reaction mixture at different time points and analyzing them by 1H NMR with an internal standard can allow for the quantification of the remaining catalyst and the formation of major byproducts.

  • LC-MS: Liquid chromatography-mass spectrometry can be used to separate and quantify the photocatalyst and its degradation products.

Q3: Is there a general protocol to improve the stability of this compound photocatalysts?

A3: Yes, a general protocol to enhance the stability of these photocatalysts would include:

  • Rigorous deoxygenation: Use freeze-pump-thaw cycles or sparge the reaction mixture with an inert gas for at least 30 minutes.

  • Use of a sacrificial electron donor: Amines like triethylamine (B128534) (TEA) or Hantzsch esters are commonly used.

  • Careful selection of the light source: Use a light source with an appropriate wavelength and intensity to minimize photodegradation.

  • Choice of a sterically hindered catalyst: If available, opt for derivatives with bulky groups that protect the reactive sites of the acridine (B1665455) core.[10]

  • Solvent selection: Test different solvents to find one that minimizes catalyst degradation while maintaining good reactivity.

Quantitative Data on Side Reactions

The following table summarizes available quantitative data on the side reactions of this compound derivatives in photocatalysis. Data in this area is still emerging, and the extent of side reactions is highly dependent on the specific reaction conditions.

PhotocatalystSide ReactionSide ProductQuantitative MeasureConditionsReference
10-Methyl-9,10-dihydroacridinePhoto-oxygenation10-Methyl-9-acridoneQuantum Yield: 0.14%O₂-saturated benzonitrile, visible light[2]
9-PhenylacridinePhotolysis in Toluene9-Benzyl-9-phenyl-9,10-dihydroacridineYield: 49%High-pressure mercury lamp[11]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Photo-oxidation of this compound Photocatalysts

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the this compound photocatalyst (typically 1-5 mol%), the substrate, and any other solid reagents.

  • Solvent Addition: Add the desired solvent (previously degassed by sparging with argon for 30 minutes).

  • Degassing: Seal the flask with a septum and perform three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen. Alternatively, sparge the solution with argon for 30-60 minutes.

  • Addition of Liquid Reagents: Add any liquid reagents, including a sacrificial electron donor (e.g., triethylamine, 1.5-2.0 equivalents), via syringe.

  • Irradiation: Place the reaction flask at a fixed distance from the light source (e.g., blue LEDs) and begin stirring. Maintain a positive pressure of inert gas throughout the reaction.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. If catalyst degradation is suspected, analyze an aliquot by UV-Vis or NMR spectroscopy.

Visualizations

Side_Reactions Potential Side Reaction Pathways of this compound Photocatalysts PC This compound (Photocatalyst) PC_excited Excited State [PC]* PC->PC_excited Light (hν) Acridone Acridone (Oxidation Product) PC->Acridone Oxygen, Light Acridinium Acridinium Ion (Oxidized PC) PC_excited->Acridinium SET (Oxidation) Substrate_Reaction Reaction with Substrate/Intermediate PC_excited->Substrate_Reaction Unwanted SET Dimer Dimerization Product Acridinium->Dimer Radical Coupling

Caption: Key side reaction pathways for this compound photocatalysts.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Photocatalysis Start Problem Observed (e.g., Low Yield, Catalyst Bleaching) Check_Oxygen Is the reaction rigorously deoxygenated? Start->Check_Oxygen Degas Improve degassing protocol (e.g., freeze-pump-thaw) Check_Oxygen->Degas No Check_Light Is the light intensity too high? Check_Oxygen->Check_Light Yes Degas->Check_Light Reduce_Light Reduce light intensity or use a filter Check_Light->Reduce_Light Yes Check_Catalyst Is a more stable catalyst derivative available? Check_Light->Check_Catalyst No Reduce_Light->Check_Catalyst Change_Catalyst Switch to a sterically hindered catalyst Check_Catalyst->Change_Catalyst Yes Check_Donor Is a sacrificial electron donor being used? Check_Catalyst->Check_Donor No Change_Catalyst->Check_Donor Add_Donor Add a suitable sacrificial donor Check_Donor->Add_Donor No End Problem Resolved Check_Donor->End Yes Add_Donor->End

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Enhancing the Performance of 9,10-Dihydroacridine-Based OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the performance of 9,10-Dihydroacridine-based Organic Light-Emitting Diodes (OLEDs).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound-based OLED is exhibiting low external quantum efficiency (EQE). What are the potential causes and solutions?

A1: Low external quantum efficiency (EQE) in this compound-based OLEDs can stem from several factors related to molecular design, device architecture, and material purity.

  • Molecular Design: The molecular structure of the this compound derivative plays a crucial role. Donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) structures are commonly employed to achieve Thermally Activated Delayed Fluorescence (TADF), which enhances efficiency by harvesting triplet excitons.[1][2][3] Ensure your molecular design facilitates a small singlet-triplet energy splitting (ΔEST) to promote efficient reverse intersystem crossing (RISC).[2][3] The spatial orientation of the donor and acceptor moieties also impacts performance; for instance, a vertical configuration of the donor can improve intramolecular charge transfer (ICT) and the RISC process in exciplex-based systems.[4]

  • Host Material Selection: The choice of host material is critical, especially for blue TADF emitters which have high exciton (B1674681) energies.[5] An appropriate host should have high triplet energy to confine the excitons on the guest emitter. Mismatched energy levels between the host and the this compound guest can lead to inefficient energy transfer and exciton quenching.

  • Doping Concentration: The concentration of the this compound emitter within the host material needs to be optimized. High concentrations can lead to aggregation-induced quenching, while low concentrations may result in inefficient energy transfer from the host. For example, a device with TRZ-DDPAc as an emitter showed excellent performance at a 30% doping concentration in a DBFPO host.[2][3]

  • Device Architecture: The overall device structure, including the thickness of each layer, influences charge balance and recombination within the emissive layer.[6][7] Optimizing the thickness of the hole transport layer (HTL), emissive layer (EML), and electron transport layer (ETL) is essential for maximizing efficiency.[6][7]

  • Material Purity: Impurities in the synthesized this compound derivatives or other organic layers can act as charge traps or quenching sites, significantly reducing device efficiency.[1] Thorough purification of all materials is crucial.

Q2: I am observing a significant efficiency roll-off at high brightness levels. How can this be mitigated?

A2: Efficiency roll-off, the decrease in efficiency at higher current densities, is a common challenge. Several strategies can help alleviate this issue:

  • Host Material Engineering: Utilizing host materials with high thermal stability and appropriate charge transport properties can help reduce efficiency roll-off.[8] For instance, novel host materials combining acridine (B1665455) and pyrimidine (B1678525) moieties have been shown to achieve low efficiency roll-off even at high brightness.[5]

  • Exciplex-Based Hosts: Employing exciplex-forming co-hosts can lead to devices with low driving voltages and reduced efficiency roll-off.[9][10]

  • Device Architecture Optimization: A well-balanced charge injection and transport within the device is key. Adjusting the thicknesses of the charge transport and blocking layers can help confine the recombination zone within the emissive layer and reduce exciton annihilation at high currents.[6]

Q3: What are the key considerations for synthesizing high-purity this compound derivatives for OLED applications?

A3: The synthesis and purification of this compound derivatives are critical for achieving high-performance OLEDs.

  • Synthetic Route: The Buchwald-Hartwig cross-coupling reaction is a common and effective method for synthesizing donor-acceptor type this compound derivatives.[1] Careful selection of the catalyst, ligand, and reaction conditions is necessary to achieve high yields and minimize side products.

  • Purification: Multi-step purification is often required to achieve the high purity needed for OLED materials. Common techniques include column chromatography and sublimation.[1] Thermogravimetric analysis (TGA) can be used to assess the thermal stability and purity of the final compound.[8]

Q4: How does the molecular conformation of this compound derivatives affect OLED performance?

A4: The three-dimensional shape of the molecule significantly influences its photophysical properties and, consequently, the device performance.

  • Torsional Angles: The dihedral angle between the donor and acceptor units in a D-A system affects the degree of electronic coupling and the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).[11] A nearly orthogonal arrangement can lead to a good separation of HOMO and LUMO, which is beneficial for achieving a small ΔEST and efficient TADF.[11]

  • Vertical vs. Planar Conformation: In exciplex-based systems, a vertical molecular conformation of the donor can lead to better performance compared to a near-planar conformation.[4] This is attributed to a more favorable separation of HOMO and LUMO, which facilitates ICT and RISC processes.[4]

Performance Data of Selected this compound-Based OLEDs

Emitter/Host SystemMax. EQE (%)Turn-on Voltage (V)Color (CIE coordinates)Reference
Pra-2DMAC (exciplex)15.02.4Nearly constant[4]
TRZ-DDPAc in DBFPO (30%)27.3-Green[2][3]
Sky-blue emitter in 1MPA host13.6-Sky-blue
Deep blue emitter in 1MPA host--Blue (0.16, 0.18)[5]
PIO-α-DMAc & PIO-β-DMAc (non-doped)3.5-Green
TPA-2ACR as HTL21.59-Yellow[12]
PrFPhAc as host22.0-Red[13]

Experimental Protocols

General Synthesis of a D-A-D type this compound Derivative via Buchwald-Hartwig Coupling

This protocol is a generalized procedure based on the synthesis of similar compounds.[1]

Materials:

  • Brominated acceptor core (e.g., brominated pyridazine)

  • 9,9-dimethyl-9,10-dihydroacridine (donor)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (catalyst)

  • X-Phos (ligand)

  • Sodium tert-butoxide (base)

  • Anhydrous toluene (B28343) (solvent)

Procedure:

  • In a Schlenk flask, combine the brominated acceptor, 9,9-dimethyl-9,10-dihydroacridine, sodium tert-butoxide, Pd2(dba)3, and X-Phos under an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous toluene to the flask.

  • Degas the reaction mixture by three freeze-pump-thaw cycles.

  • Heat the mixture to reflux and stir for the required reaction time (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with brine, and dry it over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

  • Further, purify the product by sublimation if necessary to achieve the high purity required for OLED fabrication.

General Protocol for OLED Device Fabrication

This is a general procedure for the fabrication of a multilayer OLED via thermal evaporation.

Materials:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Hole Injection Layer (HIL) material (e.g., HATCN)

  • Hole Transport Layer (HTL) material (e.g., TAPC)

  • Emissive Layer (EML): this compound derivative doped in a host material

  • Electron Transport Layer (ETL) material (e.g., TmPyPB)

  • Electron Injection Layer (EIL) material (e.g., Liq)

  • Metal for cathode (e.g., Aluminum)

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat them with UV-ozone immediately before use.

  • Layer Deposition: In a high-vacuum thermal evaporation system (pressure < 10^-6 Torr), deposit the organic layers and the metal cathode sequentially onto the ITO substrate.

    • Deposit the HIL (e.g., 7 nm HATCN).[12]

    • Deposit the HTL (e.g., 43 nm TAPC).[12]

    • Co-evaporate the host and the this compound emitter to form the EML (e.g., 20 nm) with a specific doping concentration.

    • Deposit the ETL (e.g., 35 nm TmPyPB).[12]

    • Deposit the EIL (e.g., 1.5 nm Liq).[12]

    • Deposit the metal cathode (e.g., 100 nm Al).[12]

  • Encapsulation: Encapsulate the device in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy resin to protect it from atmospheric moisture and oxygen.

  • Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and calculate the external quantum efficiency (EQE) of the fabricated device.

Visualizations

TADF_Mechanism cluster_ground Ground State S0 S0 S1 S1 (Singlet) S0->S1 Absorption S1->S0 Fluorescence (Prompt) S1->S0 Fluorescence (Delayed) T1 T1 (Triplet) S1->T1 T1->S0 Phosphorescence (Slow) T1->S1

Caption: The Jablonski diagram illustrating the Thermally Activated Delayed Fluorescence (TADF) mechanism.

OLED_Structure cluster_device OLED Device Layers Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL) ETL Electron Transport Layer (ETL) EML Emissive Layer (EML) (Host:Guest) HTL Hole Transport Layer (HTL) light Light EML->light Recombination HIL Hole Injection Layer (HIL) Anode Anode (e.g., ITO) Substrate Substrate (Glass) electron e- electron->EML Injection hole h+ hole->EML Injection

Caption: A schematic diagram of a typical multilayer OLED device structure.

OLED_Optimization_Workflow cluster_workflow OLED Performance Optimization Workflow A Define Performance Target (e.g., High EQE, Low Roll-off) B Molecular Design of This compound Derivative A->B C Synthesis and Purification B->C D Material Characterization (Photophysical, Thermal) C->D E Device Fabrication D->E F Device Characterization (J-V-L, EQE, Spectrum) E->F G Analyze Performance Data F->G H Identify Performance Bottlenecks G->H J Achieved Target? H->J I Refine Molecular Design or Device Architecture I->B J->I No K Project Complete J->K Yes

Caption: A workflow diagram for the optimization of this compound-based OLEDs.

References

Validation & Comparative

A Comparative Guide to 9,10-Dihydroacridine and Hantzsch Ester as Reducing Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, the demand for mild, selective, and efficient reducing agents is perpetual. Among the array of available reagents, 9,10-Dihydroacridine and Hantzsch esters have emerged as powerful tools, particularly valued for their role as mimics of the biological reducing agent NADH (Nicotinamide Adenine Dinucleotide). This guide provides a detailed, data-supported comparison of their performance, mechanisms, and applications to assist researchers in selecting the optimal reagent for their specific synthetic challenges.

Overview and Physicochemical Properties

Both this compound and Hantzsch esters are part of the dihydropyridine (B1217469) family, acting as effective hydride donors in a variety of chemical transformations. Their utility spans from classic transfer hydrogenations to modern photoredox catalysis.

Table 1: Physicochemical Properties of this compound and Hantzsch Ester

PropertyThis compoundDiethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (Hantzsch Ester)
Structure this compound StructureHantzsch Ester Structure
Molar Mass 181.24 g/mol 253.31 g/mol
Appearance Yellowish to greenish crystalline powderYellow crystalline solid
Oxidized Byproduct AcridineDiethyl 2,6-dimethyl-3,5-pyridinedicarboxylate
Key Feature Becomes a significantly stronger reductant upon photoexcitation.Widely used in organocatalytic asymmetric reductions.
Solubility Soluble in many organic solvents like THF, DCM, Toluene.Soluble in organic solvents like Chloroform, Toluene, Ethyl Acetate.

Mechanism of Reduction

The primary mode of action for both reagents is the transfer of a hydride ion (H⁻) to an electrophilic substrate. The thermodynamic driving force for this process is the formation of a stable, aromatic system in the oxidized byproduct.

Hantzsch Ester: The Hantzsch ester reduces substrates by donating the hydrogen from its 4-position as a hydride. The resulting pyridinium (B92312) cation then loses a proton from the nitrogen atom to form the stable, aromatic pyridine (B92270) byproduct. This process is often facilitated by a Brønsted or Lewis acid catalyst, which activates the substrate.[1][2]

This compound: Similarly, this compound donates a hydride from its 9-position. The driving force is the formation of the aromatic acridinium (B8443388) cation. N-substituted dihydroacridines, such as 10-methyl-9,10-dihydroacridine (AcrH₂), are common analogs.

G cluster_HE Hantzsch Ester Mechanism cluster_DA This compound Mechanism HE Hantzsch Ester (Dihydropyridine) Prod Reduced Product (HX-YH) HE->Prod H⁻ Transfer HP Pyridine Byproduct (Aromatic) HE->HP Oxidation Sub Substrate (X=Y) Sub->Prod Cat Catalyst (e.g., Brønsted Acid) Cat->Sub Activation DA This compound Prod2 Reduced Product (HX-YH) DA->Prod2 H⁻ Transfer Acr Acridinium Cation (Aromatic) DA->Acr Oxidation Sub2 Substrate (X=Y) Sub2->Prod2

General hydride transfer mechanisms.
Role in Photoredox Catalysis

In recent years, both molecules have been extensively used in visible-light photoredox catalysis. Upon photoexcitation, their reducing power is dramatically enhanced.[3] They can participate in reactions via single-electron transfer (SET) to a photocatalyst or directly to a substrate, generating radical intermediates. Hantzsch esters are frequently employed as sacrificial reductants, donating an electron and a proton sequentially.[2][4] Thermodynamic studies have shown that photoexcited 10-methyl-9,10-dihydroacridine (AcrH) is a more potent electron, hydride, and hydrogen atom donor than the photoexcited Hantzsch ester (HEH).[3]

G PC Photocatalyst (PC) PC_star Excited State (PC*) PC->PC_star hv (Visible Light) Sub_red Substrate•⁻ PC->Sub_red PC_star->PC SET Donor_ox Donor•⁺ Sub Substrate Donor Donor (Hantzsch Ester or Dihydroacridine) Donor->PC_star Donor->Donor_ox SET Prod Product Donor_ox->Prod H⁺ Sub->Sub_red SET Sub_red->Prod

General photoredox cycle with a sacrificial donor.

Performance Comparison and Applications

The choice between this compound and a Hantzsch ester often depends on the specific substrate and desired reaction pathway (thermal vs. photochemical, symmetric vs. asymmetric).

Substrate Scope and Chemoselectivity
  • Hantzsch Ester: It is a mild reducing agent primarily used for the transfer hydrogenation of activated C=C, C=O, and C=N bonds.[1] It exhibits excellent chemoselectivity, reducing activated double bonds (e.g., α,β-unsaturated ketones) while leaving isolated olefins untouched.[5] In organocatalytic systems, it preferentially reduces C=C double bonds over C=O bonds.[2]

  • This compound: Its application is prominent in photoredox and acid-catalyzed reductions. For instance, 10-methyl-9,10-dihydroacridine, promoted by scandium ions, can efficiently reduce s-tetrazine.[6] Its enhanced reducing power in the excited state makes it suitable for reducing substrates with higher reduction potentials.

Quantitative Data from Experimental Studies

Direct head-to-head comparisons in the literature are limited, as the two reagents are often used in different catalytic systems. The following table presents representative examples of their applications.

Table 2: Representative Reduction Reactions and Yields

SubstrateReducing AgentCatalyst / ConditionsTimeYield (%)Ref.
β,β-disubstituted nitroolefinHantzsch EsterJacobsen-type thiourea (B124793) catalyst, Toluene, RT24 h98[1]
2-PhenylquinolineHantzsch EsterChiral Phosphoric Acid (5 mol%), Toluene, 35 °C12 h99[2]
Acetophenone (Reductive Amination with Benzylamine)Hantzsch EsterChiral Phosphoric Acid (1 mol%), Toluene, 50 °C5 d96[7]
α,β-Unsaturated AldehydeHantzsch EsterImidazolidinone catalyst (20 mol%), CHCl₃, -30 °C18 h86[8]
3,6-Diphenyl-s-tetrazine10-Methyl-9,10-dihydroacridineSc(OTf)₃, CH₃CN, RT-High[6]
Aromatic α-haloketonesHantzsch EsterVisible light (Blue LED), DMSO, RT1-4 h>95[1]

Experimental Protocols

Protocol 1: Asymmetric Reductive Amination of a Ketone using Hantzsch Ester

This protocol is adapted from the Brønsted acid-catalyzed reductive amination of acetophenone.[7]

Workflow:

G A 1. Mix Ketone, Benzylamine (B48309), Hantzsch Ester, and Catalyst in Toluene. B 2. Stir at 50 °C for 5 days. A->B C 3. Quench reaction and perform acid/base workup. B->C D 4. Extract with Ethyl Acetate. C->D E 5. Purify to isolate the chiral amine product. D->E

Reductive amination workflow.

Procedure:

  • To a reaction vessel, add the ketone (e.g., acetophenone, 3.0 equiv.), benzylamine (1.0 equiv.), Hantzsch ester (1.4 equiv.), and a chiral phosphoric acid catalyst (e.g., TRIP, 1-5 mol%).

  • Add the solvent (e.g., toluene) and stir the mixture at the specified temperature (e.g., 50 °C).

  • Monitor the reaction progress using TLC or GC-MS.

  • Upon completion (typically several days), cool the reaction mixture.

  • Perform an acid/base workup to separate the amine product from the Hantzsch pyridine byproduct. This often involves hydrolysis of the byproduct.[7]

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography if necessary.

Protocol 2: Acid-Promoted Reduction of s-Tetrazine using 10-Methyl-9,10-dihydroacridine

This protocol is based on the reduction of 3,6-diphenyl-s-tetrazine.[6]

Procedure:

  • In a reaction flask, dissolve the substrate (3,6-diphenyl-s-tetrazine, 1.0 equiv.) in acetonitrile.

  • Add the reducing agent, 10-methyl-9,10-dihydroacridine (AcrH₂, 1.0 equiv.).

  • Add the Lewis acid promoter, scandium(III) triflate (Sc(OTf)₃).

  • Stir the reaction mixture at room temperature.

  • The reaction proceeds efficiently to yield the reduced dihydrotetrazine and the 10-methylacridinium (B81027) ion byproduct.

  • Monitor the reaction by UV-vis spectroscopy or other suitable methods.

  • Upon completion, the product can be isolated using standard workup and purification techniques.

Advantages and Disadvantages

Table 3: Comparison of Advantages and Disadvantages

FeatureThis compoundHantzsch Ester
Advantages - Highly potent reductant upon photoexcitation.[3]- Simple aromatic byproduct.- Mild and highly chemoselective.[2][5]- Extensively studied in asymmetric catalysis.[1][2]- Stable, crystalline, and easy to handle.
Disadvantages - Less explored in non-photochemical, organocatalytic reductions.- Synthesis can be multi-step.[9]- Byproduct (pyridine) can be difficult to separate from some products.[7]- Often requires a catalyst (acid or metal) for activation.[1]- Slower reaction times for less activated substrates.

Conclusion

Both this compound and Hantzsch esters are valuable NADH mimics that function as effective hydride donors.

Choose Hantzsch Ester for:

  • Mild, chemoselective reductions of activated C=C, C=O, and C=N bonds.

  • Organocatalytic asymmetric transfer hydrogenations where high enantioselectivity is desired.

  • Reactions where a stable, easy-to-handle, solid reducing agent is preferred.

Choose this compound for:

  • Photoredox reactions requiring a highly potent electron or hydrogen atom donor in its excited state.

  • Reductions of substrates that are challenging to reduce with milder agents, particularly when promoted by a Lewis acid.

Ultimately, the selection depends on the specific substrate, the desired selectivity (chemo- and stereo-), and the reaction conditions (thermal vs. photochemical). This guide provides the foundational data and protocols to aid researchers in making an informed decision for their synthetic endeavors.

References

A Comparative Study on the Biological Activities of 9,10-Dihydroacridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 9,10-dihydroacridine derivatives, focusing on their anticancer, antibacterial, neuroprotective, and antiviral properties. The information is compiled from various scientific studies to offer an objective overview supported by experimental data.

Anticancer Activity

This compound derivatives have demonstrated notable potential as anticancer agents, primarily through mechanisms involving DNA intercalation and the inhibition of topoisomerase enzymes. This interference with DNA replication and repair processes can lead to cell cycle arrest and apoptosis in cancer cells. Some derivatives have also been shown to affect critical signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway.

Comparative Anticancer Activity of Acridine (B1665455) Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various acridine derivatives against different human cancer cell lines. It is important to note that while the core structure is acridine, some of these studies provide valuable insights into the potential of the broader acridine scaffold, including this compound analogues.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Acridine-benzohydrazide 3cA549 (Lung Carcinoma)73 (24h), 37-62 (48h)
Acridine-benzohydrazide 3bA549 (Lung Carcinoma)>75 (24h), 37-62 (48h)
Acridinyl ligand 8MCF7 (Breast Cancer)2.7
Acridinyl ligand 8DU-145 (Prostate Cancer)26.1
Acridinyl ligand 9MCF7 (Breast Cancer)-
Acridinyl ligand 9DU-145 (Prostate Cancer)-
Doxorubicin (Reference)MCF7 (Breast Cancer)2.0
Doxorubicin (Reference)DU-145 (Prostate Cancer)14.2

Note: The data for acridine-benzohydrazides 3b and 3c after 48h are presented as a range in the source material.

Signaling Pathway in Cancer: PI3K/Akt/mTOR Inhibition

A key mechanism through which some anticancer compounds exert their effect is the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell proliferation, survival, and growth. Its dysregulation is a common feature in many cancers.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor This compound Derivative (Inhibitor) Inhibitor->PI3K Inhibits

PI3K/Akt/mTOR signaling pathway inhibition.

Antibacterial Activity

Certain this compound derivatives have shown potent antibacterial activity, particularly against Gram-positive bacteria, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). A primary mechanism of action is the inhibition of the bacterial cell division protein FtsZ. By disrupting the formation of the Z-ring, which is essential for bacterial cytokinesis, these compounds prevent bacterial replication and lead to cell death.

Comparative Antibacterial Activity of this compound Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected this compound and related derivatives against various bacterial strains.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Biphenyl-benzamide 30Bacillus subtilis0.008 - 0.063
Fascaplysin derivative B8MRSA0.049
Fascaplysin derivative B3MRSA0.098
Fascaplysin derivative B6MRSA0.098
Fascaplysin derivative B16MRSA0.098
Quinolinium derivativeMRSA0.75 - 6
Quinolinium derivativeVancomycin-resistant Enterococcus0.75 - 6
Quinolinium derivativeNDM-1 Escherichia coli0.75 - 6
Exemplified CompoundAcinetobacter baumannii64
Exemplified CompoundEscherichia coli>256
Exemplified CompoundMSSA4
Exemplified CompoundMRSA2
Mechanism of Action: FtsZ Polymerization Inhibition

The process of bacterial cell division is critically dependent on the polymerization of the FtsZ protein to form the Z-ring at the division site. Inhibition of this process is a key antibacterial strategy.

FtsZ_Inhibition FtsZ_Monomers FtsZ Monomers FtsZ_Polymerization FtsZ Polymerization FtsZ_Monomers->FtsZ_Polymerization GTP GTP GTP->FtsZ_Polymerization Z_Ring Z-Ring Formation FtsZ_Polymerization->Z_Ring No_Division Inhibition of Cell Division Cell_Division Bacterial Cell Division Z_Ring->Cell_Division Inhibitor This compound Derivative Inhibitor->FtsZ_Polymerization Inhibits

Inhibition of FtsZ polymerization workflow.

Neuroprotective Activity

Derivatives of this compound are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's. One of the key mechanisms is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132). By inhibiting AChE, these compounds can increase acetylcholine levels in the brain, which is beneficial for cognitive function. Some derivatives also exhibit antioxidant properties and the ability to inhibit the aggregation of β-amyloid plaques, another hallmark of Alzheimer's disease.

Comparative Neuroprotective Activity of this compound Derivatives

Quantitative data for the neuroprotective effects of this compound derivatives, such as EC50 values, are not as widely reported as for other activities. However, some studies have evaluated their inhibitory effects on cholinesterases.

Compound/DerivativeTargetIC50 (µM)Reference
9-phosphoryl-9,10-dihydroacridine 1dButyrylcholinesterase (BChE)2.90 ± 0.23
9-phosphoryl-9,10-dihydroacridine 1eButyrylcholinesterase (BChE)3.22 ± 0.25
9-phosphorylacridine 2dButyrylcholinesterase (BChE)6.90 ± 0.55
Mechanism of Action: Acetylcholinesterase Inhibition

The inhibition of acetylcholinesterase is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. By preventing the breakdown of acetylcholine, neuronal communication is enhanced.

AChE_Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Binds to Increased_ACh Increased ACh in Synaptic Cleft Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes Inhibitor This compound Derivative Inhibitor->AChE Inhibits

Mechanism of Acetylcholinesterase inhibition.

Antiviral Activity

The antiviral activity of this compound derivatives is a less explored area compared to their other biological functions. While the broader class of acridine derivatives has shown some antiviral potential, specific and comprehensive data for this compound analogues are limited in the current scientific literature. Some 9-aminoacridine (B1665356) derivatives, which are structurally related, have been evaluated for their activity against SARS-CoV-2.

Antiviral Activity of 9-Aminoacridine Derivatives against SARS-CoV-2

The following table shows the antiviral activity of quinacrine (B1676205) and pyronaridine, which are 9-aminoacridine derivatives, against SARS-CoV-2.

CompoundVirusCell LineIC50 (µM)CC50 (µM)Reference
QuinacrineSARS-CoV-2A549 + ACE20.199.24
PyronaridineSARS-CoV-2A549 + ACE20.2311.53
PyronaridineSARS-CoV-2 PLpro(in vitro)1.8-
Derivative 9cSARS-CoV-2U2-OS ACE2 GFP≤ 0.42≥ 4.41
Derivative 7gSARS-CoV-2U2-OS ACE2 GFP< 1.0> 4.0
Derivative 7eSARS-CoV-2U2-OS ACE2 GFP< 1.0> 4.0

Note: Further research is required to specifically investigate and quantify the antiviral potential of a broader range of this compound derivatives against various viruses.

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Workflow for MTT Assay:

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in a 96-well plate Start->Cell_Seeding Incubation1 Incubate for 24h to allow attachment Cell_Seeding->Incubation1 Add_Compound Add this compound derivatives at various concentrations Incubation1->Add_Compound Incubation2 Incubate for a defined period (e.g., 24-72h) Add_Compound->Incubation2 Add_MTT Add MTT solution to each well Incubation2->Add_MTT Incubation3 Incubate for 2-4h (Formazan formation) Add_MTT->Incubation3 Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubation3->Add_Solubilizer Measure_Absorbance Measure absorbance (e.g., at 570 nm) Add_Solubilizer->Measure_Absorbance Data_Analysis Analyze data and calculate IC50 values Measure_Absorbance->Data_Analysis End End Data_Analysis->End

General workflow for an MTT assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Addition: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control.

  • Incubation: Incubate the plates for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.

Workflow for MIC Determination:

MIC_Workflow Start Start Prepare_Dilutions Prepare serial dilutions of This compound derivatives in a 96-well plate Start->Prepare_Dilutions Prepare_Inoculum Prepare a standardized bacterial inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate the wells with the bacterial suspension Prepare_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate_Plate Incubate the plate at 37°C for 18-24 hours Inoculate_Plate->Incubate_Plate Observe_Growth Visually inspect for bacterial growth (turbidity) Incubate_Plate->Observe_Growth Determine_MIC Determine the lowest concentration with no visible growth (MIC) Observe_Growth->Determine_MIC End End Determine_MIC->End

A Comparative Guide to Hydride Transfer Mechanisms: Validating the Efficacy of AcrH₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hydride transfer capabilities of 10-methyl-9,10-dihydroacridine (AcrH₂) against other common hydride donors. By presenting key performance data, detailed experimental protocols, and mechanistic diagrams, we aim to offer a comprehensive resource for validating the mechanism of hydride transfer in various chemical contexts.

Quantitative Comparison of Hydride Donor Abilities

The efficacy of a hydride donor can be quantified by its thermodynamic and kinetic hydricity. Thermodynamic hydricity (ΔG°H⁻) represents the Gibbs free energy of releasing a hydride ion, with lower values indicating a stronger thermodynamic driving force for hydride donation. Kinetic parameters, such as activation free energy (ΔG‡), provide insight into the rate of hydride transfer.

The following tables summarize key quantitative data for AcrH₂ and a selection of alternative hydride donors.

Hydride DonorSolventThermodynamic Hydricity (ΔG°H⁻) (kcal/mol)Method
AcrH₂ Acetonitrile48.7 - 55.4Calculated (DFT), Experimental
DMSO46.9Calculated (DFT)
Hantzsch Ester (HEH) Acetonitrile64.6Calculated (DFT)
1-Benzyl-1,4-dihydronicotinamide (BNAH) Acetonitrile66.2Calculated (DFT)
NADH Water~65Experimental
NADPH Water~64Experimental
Benzimidazoline derivatives (e.g., C4H) DMSO35.8Calculated (DFT)
[Ru(bpy)₂(pbnHH)]²⁺ Acetonitrile59Experimental

Table 1: Thermodynamic Hydricity of Selected Hydride Donors. Data sourced from computational and experimental studies.[1][2][3][4] AcrH₂ exhibits a favorable thermodynamic hydricity compared to common NADH models like Hantzsch ester and BNAH.

Hydride DonorReactionSolventActivation Free Energy (ΔG‡) (kcal/mol)Rate Constant (k)
Benzimidazole-based hydrides (C1H-C8H) Hydride transfer to CO₂DMSO15 - 212x10⁻⁶ - 2x10⁻⁴ M⁻¹s⁻¹
[Ru(bpy)₂(iso-pbnHH)]²⁺ Hydride transfer to trityl cationAcetonitrileNot specified~25 times faster than [Ru(bpy)₂(pbnHH)]²⁺

Table 2: Kinetic Data for Hydride Transfer Reactions. This table presents kinetic parameters for hydride transfer from selected donors to specific acceptors.[5][6][7]

Mechanistic Pathways of Hydride Transfer

Hydride transfer can proceed through several mechanisms. In the context of photocatalysis with AcrH₂, the process is initiated by photoexcitation. Upon absorption of light, AcrH₂ is promoted to an excited state (AcrH₂*), which is a much stronger reductant.[8] The excited state can then transfer a hydride ion to a suitable substrate.

Hydride_Transfer_Mechanism cluster_ground_state Ground State cluster_products Products AcrH2 AcrH₂ AcrH2_star AcrH₂* AcrH2->AcrH2_star hν (Light) S Substrate (S) SH_minus Reduced Substrate (SH⁻) AcrH_plus AcrH⁺ AcrH2_star->AcrH_plus Hydride Transfer

Figure 1: Photocatalytic hydride transfer from AcrH₂.

The photocatalytic cycle involves the photoexcitation of AcrH₂ to its excited state, AcrH₂*, which then transfers a hydride to the substrate, resulting in the oxidized acridinium (B8443388) cation (AcrH⁺) and the reduced substrate.

Experimental Protocols

Accurate validation of hydride transfer mechanisms relies on robust experimental methodologies. Below are detailed protocols for key experiments.

Protocol 1: Determination of Hydride Transfer Kinetics using ¹H NMR Spectroscopy

This method allows for the real-time monitoring of reactant and product concentrations to determine reaction rates.[5][9]

1. Sample Preparation:

  • Prepare a stock solution of the hydride donor (e.g., AcrH₂) of known concentration in a deuterated solvent (e.g., DMSO-d₆).

  • Prepare a stock solution of the hydride acceptor (substrate) of known concentration in the same deuterated solvent.

  • Add a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene) to the reaction mixture for accurate quantification.

2. NMR Data Acquisition:

  • Mix the hydride donor and acceptor solutions in an NMR tube at a controlled temperature.

  • Acquire ¹H NMR spectra at regular time intervals.

  • Integrate the signals corresponding to the reactants and products relative to the internal standard.

3. Data Analysis:

  • Plot the concentrations of reactants and products as a function of time.

  • Fit the concentration-time profiles to an appropriate kinetic model (e.g., second-order rate law) using numerical methods to solve the differential equations.

  • The fitting procedure will yield the rate constant (k) for the hydride transfer reaction.

NMR_Kinetics_Workflow prep Sample Preparation (Donor, Acceptor, Standard in DMSO-d₆) mix Mix Reactants in NMR Tube prep->mix nmr Acquire ¹H NMR Spectra (Time-course) mix->nmr integrate Integrate Signals nmr->integrate plot Plot [Conc] vs. Time integrate->plot fit Fit Data to Kinetic Model plot->fit rate Determine Rate Constant (k) fit->rate

Figure 2: Workflow for kinetic analysis via ¹H NMR.

Protocol 2: Determination of Thermodynamic Hydricity

Thermodynamic hydricity can be determined experimentally using methods such as the potential-pKa method or by measuring the equilibrium of a hydride transfer reaction.[10]

1. Potential-pKa Method:

  • This method involves the determination of the one-electron reduction potentials of the corresponding cation (e.g., AcrH⁺) and the pKa of the hydride donor (AcrH₂).

  • Cyclic voltammetry is typically used to measure the reduction potentials.

  • Spectrophotometric or potentiometric titration can be used to determine the pKa.

  • The thermodynamic hydricity is then calculated using a thermodynamic cycle that relates these experimental values.

2. Hydride Transfer Equilibrium Method:

  • This method involves reacting the hydride donor of interest with a hydride acceptor whose hydricity is already known.

  • The reaction is allowed to reach equilibrium.

  • The equilibrium constant (K_eq) is determined by measuring the concentrations of all species at equilibrium, often using spectroscopic methods like UV-Vis or NMR.

  • The hydricity of the unknown donor can then be calculated from the known hydricity of the reference compound and the measured K_eq.

Hydricity_Determination cluster_potential_pka Potential-pKa Method cluster_equilibrium Equilibrium Method cv Cyclic Voltammetry (E°red) thermo_cycle Thermodynamic Cycle Calculation cv->thermo_cycle titration Titration (pKa) titration->thermo_cycle hydricity1 ΔG°H⁻ thermo_cycle->hydricity1 equilibrium React with Known Hydride Acceptor spectroscopy Measure Equilibrium Concentrations (UV-Vis, NMR) equilibrium->spectroscopy keq Calculate Keq spectroscopy->keq hydricity2 ΔG°H⁻ keq->hydricity2

Figure 3: Methods for determining thermodynamic hydricity.

Conclusion

The data presented in this guide demonstrate that AcrH₂ is a potent hydride donor, both thermodynamically and, in its photoexcited state, kinetically. Its performance is comparable or superior to many commonly used organic hydride donors. The provided experimental protocols offer a clear framework for researchers to validate the mechanism of hydride transfer in their specific systems. By combining quantitative data analysis with detailed mechanistic studies, a comprehensive understanding of the role of AcrH₂ and other hydride donors in chemical transformations can be achieved.

References

A Comparative Guide to the Quantitative Analysis of 9,10-Dihydroacridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 9,10-Dihydroacridine is crucial for various applications, including reaction monitoring, purity assessment, and formulation analysis. This guide provides a comparative overview of the primary analytical methods employed for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), with insights into potential electroanalytical techniques.

This document outlines detailed experimental protocols, presents quantitative performance data in comparative tables, and includes visualizations to clarify workflows and methodologies.

High-Performance Liquid Chromatography (HPLC)

HPLC stands as a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like this compound. The method's versatility allows for various detection techniques, with UV detection being the most common for this analyte due to its chromophoric nature.

Experimental Protocol: Reverse-Phase HPLC with UV Detection

A typical reverse-phase HPLC method for the quantification of this compound can be established as follows:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or a variable wavelength UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water or a buffer solution (e.g., phosphate (B84403) buffer) is typically used. The exact ratio should be optimized to achieve good separation and peak shape.

  • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

  • Column Temperature: Maintaining a constant column temperature, for instance, at 30°C, ensures reproducibility.

  • Detection: UV detection at a wavelength corresponding to the maximum absorbance of this compound is optimal for sensitivity.

  • Injection Volume: A standard injection volume of 10-20 µL is generally used.

  • Standard Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol) and serially diluted to create a series of calibration standards.

  • Sample Preparation: The sample containing this compound is dissolved in the mobile phase or a compatible solvent, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is another powerful technique for the quantification of volatile and thermally stable compounds. This compound, with a boiling point of approximately 348°C, is amenable to GC analysis.

Experimental Protocol: GC-MS

A general GC-MS method for the analysis of this compound would involve the following:

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) and an autosampler.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.

  • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

  • Inlet Temperature: The injector temperature is usually set high enough to ensure rapid volatilization of the sample without degradation, for example, at 250°C.

  • Oven Temperature Program: A temperature gradient is often employed to ensure good separation of the analyte from other components in the sample matrix. A typical program might start at a lower temperature, hold for a few minutes, and then ramp up to a higher temperature.

  • MS Parameters: The mass spectrometer is operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis. The transfer line temperature should be maintained to prevent condensation of the analyte.

  • Sample Preparation: The sample is dissolved in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) before injection.

Electroanalytical Methods

Electroanalytical techniques offer a cost-effective and often highly sensitive alternative for the quantification of electroactive compounds.[1][2] While specific validated methods for this compound are less commonly reported in the literature compared to chromatographic methods, techniques like voltammetry could potentially be developed. The feasibility of these methods hinges on the electrochemical activity of the this compound molecule.

Quantitative Method Comparison

The performance of analytical methods is evaluated based on several key parameters. The following tables summarize typical performance characteristics for HPLC and GC methods, based on literature values for similar aromatic and heterocyclic compounds, as direct comparative studies on this compound are limited.

Table 1: Comparison of Quantitative Performance Parameters

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Limit of Detection (LOD) Typically in the low ng/mL rangeCan reach pg/mL levels in SIM mode
Limit of Quantification (LOQ) Typically in the mid to high ng/mL rangeCan reach low ng/mL levels in SIM mode
Linearity Range Generally wide, often spanning 2-3 orders of magnitudeCan be linear over several orders of magnitude
Precision (%RSD) Typically < 2% for intra-day and inter-day precisionGenerally < 5% for intra-day and inter-day precision
Accuracy (% Recovery) Commonly in the range of 98-102%Typically in the range of 95-105%

Visualizing the Workflow

To provide a clearer understanding of the analytical process, the following diagrams illustrate a general workflow for sample analysis using HPLC or GC.

Analytical Workflow for Quantification of this compound cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_processing Data Processing and Quantification Sample Sample Dissolution Dissolution Sample->Dissolution Dissolve in appropriate solvent Filtration Filtration Dissolution->Filtration Filter through 0.45 µm filter HPLC_GC HPLC or GC Analysis Filtration->HPLC_GC Inject into instrument Peak_Integration Peak Integration HPLC_GC->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of this compound Calibration_Curve->Quantification

Caption: General experimental workflow for the quantification of this compound.

Conclusion

Both HPLC and GC are powerful and reliable techniques for the quantitative analysis of this compound. The choice between the two often depends on the specific requirements of the analysis, such as the nature of the sample matrix, the required sensitivity, and the available instrumentation. HPLC is generally preferred for its robustness and applicability to a wider range of sample types without the need for derivatization. GC-MS, on the other hand, offers exceptional sensitivity and selectivity, particularly when operated in SIM mode. While less documented for this specific analyte, electroanalytical methods present a promising area for the development of rapid and cost-effective quantitative assays. For any chosen method, proper validation according to regulatory guidelines is essential to ensure the accuracy and reliability of the results.

References

A Comparative Guide to Catalysts in 9,10-Dihydroacridine Synthesis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of the 9,10-dihydroacridine scaffold is a critical step in the development of novel therapeutics and functional materials. This guide provides an objective comparison of various catalytic systems for the synthesis of this compound, supported by experimental data and detailed methodologies.

The selection of an appropriate catalyst is paramount in optimizing the synthesis of this compound, a core structural motif in many biologically active compounds and organic electronic materials. Key performance indicators for a successful synthesis include high yield, short reaction time, mild reaction conditions, and catalyst reusability. This guide explores several prominent catalytic strategies, including modern acid-catalyzed cyclizations and traditional methods, to inform catalyst selection for specific research and development needs.

Performance Comparison of Catalytic Systems

The efficacy of different catalysts in the synthesis of this compound and its derivatives varies significantly. The following table summarizes the performance of representative catalytic systems.

Catalyst SystemPrecursorsSolventTemperature (°C)Time (h)Yield (%)Reference
Triflimide (Tf₂NH) Diarylamine, ArylalkyneHexafluoroisopropanol (HFIP)801273-98[1]
Zinc Chloride (ZnCl₂) Diphenylamine (B1679370), Carboxylic AcidNone (neat)200-27024Low (for acridine)[2]
Palladium Acetate/dppf 2-Aminobiphenyl, Aryl HalideToluene10012-24Moderate to High[3]
Copper(I) Iodide/Ligand Aryl Halide, Aniline (Ullmann)High-boiling polar solvents>21024Variable[4][5]
Manganese Porphyrins 10-Methyl-9,10-dihydroacridine (Oxidation)BenzonitrileRoom Temp (Visible Light)5N/A (Oxidation)[6]

Note: The Bernthsen synthesis using ZnCl₂ primarily yields the oxidized acridine (B1665455), which then requires a subsequent reduction step to obtain this compound. The yields for the initial condensation are often low.[2][7] The palladium and copper-catalyzed reactions represent methods to form the diarylamine precursor, which would then undergo a separate cyclization step.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic results. The following are representative experimental protocols for key catalytic systems.

Triflimide-Catalyzed One-Pot Synthesis

This modern approach offers a modular and efficient route to substituted 9,10-dihydroacridines.[1]

  • To a solution of the diarylamine (0.5 mmol) in hexafluoroisopropanol (HFIP, 2.0 mL) in a sealed tube, add the arylalkyne (0.6 mmol) and triflimide (Tf₂NH, 10 mol%).

  • Seal the tube and heat the reaction mixture at 80 °C for 12 hours.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the mixture with dichloromethane (B109758) (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired this compound.

Bernthsen Acridine Synthesis (followed by reduction)

A traditional method for synthesizing the acridine core, which can be subsequently reduced.[2][8]

  • Acridine Synthesis: In a microwave vial, combine diphenylamine (4.73 mmol), a carboxylic acid (e.g., propionic acid, 46.9 mmol), and zinc chloride (14.18 mmol).

  • Seal the vial and heat in a microwave reactor at 260 °C for 25 minutes.[8]

  • Cool the reaction mixture and pour it into an aqueous ammonia (B1221849) solution.

  • Extract the product with an appropriate organic solvent, wash, dry, and purify to obtain the 9-substituted acridine.

  • Reduction to this compound: The resulting acridine can be reduced to this compound using a reducing agent such as zinc dust in hydrochloric acid.[7]

Visualization of Reaction Pathways

Understanding the underlying mechanisms of these catalytic syntheses is key to their optimization.

General Workflow for Catalyst Comparison

experimental_workflow General Experimental Workflow for Catalyst Comparison cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_comparison Comparison Reactants Select Precursors (e.g., Diarylamine, Alkyne) Reaction_Setup Set Up Reaction (Solvent, Temperature, Time) Reactants->Reaction_Setup Catalyst_Selection Choose Catalyst (e.g., Tf2NH, Pd(OAc)2, ZnCl2) Catalyst_Selection->Reaction_Setup Monitoring Monitor Progress (TLC, GC-MS) Reaction_Setup->Monitoring Workup Work-up and Isolation Monitoring->Workup Purification Purification (Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization Yield_Calc Calculate Yield Characterization->Yield_Calc Data_Comparison Compare Data (Yield, Time, Conditions) Yield_Calc->Data_Comparison

Experimental workflow for catalyst comparison.
Proposed Mechanism for Triflimide-Catalyzed Synthesis

The triflimide-catalyzed synthesis of 9,10-dihydroacridines is proposed to proceed through a sequential ortho-C-alkenylation and intramolecular hydroarylation.

triflimide_mechanism Proposed Mechanism for Triflimide-Catalyzed Synthesis Diarylamine Diarylamine Vinyl_Cation Vinyl Cation Intermediate Diarylamine->Vinyl_Cation Alkyne Arylalkyne Activated_Alkyne Activated Alkyne [Coordinated with H+] Alkyne->Activated_Alkyne + H+ (from Tf2NH) Tf2NH Tf2NH (Catalyst) Tf2NH->Activated_Alkyne Activated_Alkyne->Vinyl_Cation Nucleophilic Attack Ortho_Alkenylation ortho-C-Alkenylation Intermediate Vinyl_Cation->Ortho_Alkenylation Rearomatization Dihydroacridine This compound Product Ortho_Alkenylation->Dihydroacridine Intramolecular Hydroarylation Intramolecular_Hydroarylation Intramolecular Hydroarylation Regenerated_Tf2NH Tf2NH (Regenerated) Dihydroacridine->Regenerated_Tf2NH - H+ Regenerated_Tf2NH->Tf2NH

Proposed mechanism for triflimide catalysis.

References

A DFT-Driven Comparison of Phenoxazine and DMAC Donors for Advanced Emitter Design

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis using Density Functional Theory (DFT) reveals the nuanced electronic and photophysical distinctions between phenoxazine (B87303) (PXZ) and 9,9-dimethyl-9,10-dihydroacridine (B1200822) (DMAC) as electron-donating units in molecular emitters. This guide provides researchers, scientists, and drug development professionals with a quantitative comparison and the underlying experimental and computational methodologies to inform the rational design of next-generation organic electronics.

Phenoxazine and 9,9-dimethyl-9,10-dihydroacridine are two of the most widely employed donor moieties in the construction of high-performance organic emitters, particularly for applications in Thermally Activated Delayed Fluorescence (TADF) based Organic Light-Emitting Diodes (OLEDs). Their rigid, nitrogen-containing tricyclic structures provide a robust framework for charge separation and transport. However, subtle differences in their electronic properties, dictated by the nature of the heteroatom opposite the nitrogen, lead to significant variations in the performance of the final emitter.

Molecular Structures and Donor Strength

The fundamental structural difference lies in the bridging atom at the 10-position: an oxygen atom in phenoxazine and a dimethyl-substituted carbon atom in DMAC. This seemingly minor alteration has a profound impact on the electron-donating capacity of the molecule.

G Molecular Structures cluster_PXZ Phenoxazine (PXZ) cluster_DMAC 9,9-dimethyl-9,10-dihydroacridine (DMAC) PXZ_node DMAC_node G start Define Target Emitter Properties stronger_donor Need for Stronger Donor & Lower Oxidation Potential? start->stronger_donor pxz Select Phenoxazine (PXZ) stronger_donor->pxz Yes thermal_stability Higher Thermal Stability Critical? stronger_donor->thermal_stability No end Synthesize and Characterize Emitter pxz->end dmac Select DMAC dmac->end thermal_stability->dmac Yes emission_color Target Emission Wavelength? thermal_stability->emission_color No red_shift Desire for Red-shifted Emission? emission_color->red_shift pxz2 Consider PXZ red_shift->pxz2 Yes dmac2 Consider DMAC red_shift->dmac2 No pxz2->end dmac2->end

Electrochemical analysis of 9,10-Dihydroacridine derivatives by cyclic voltammetry

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of 9,10-Dihydroacridine Derivatives via Cyclic Voltammetry

This guide provides a comparative electrochemical analysis of various this compound derivatives, focusing on data obtained through cyclic voltammetry (CV). For researchers, scientists, and professionals in drug development, understanding the redox properties of these compounds is crucial for applications ranging from designing novel therapeutics to developing advanced organic electronic materials. This compound derivatives are known for their strong electron-donating capabilities and are integral to the development of antibacterial agents and materials for Organic Light-Emitting Diodes (OLEDs).[1][2][3]

Comparative Electrochemical Data

The electrochemical behavior of this compound derivatives is characterized by their oxidation and reduction potentials, which provide insight into their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These parameters are critical for predicting molecular reactivity, stability, and electronic properties. The following table summarizes key quantitative data from cyclic voltammetry experiments on selected derivatives.

DerivativeOxidation Potential (E_ox vs. Fc/Fc⁺) [V]Ionization Potential (IP_CV) [eV]HOMO Level [eV]LUMO Level [eV]Solvent/Electrolyte
2AC-PYD 0.815.42-5.23-2.55Dichloromethane (B109758) / 0.1 M TBAPF₆
DMAC-TRZ 0.82Not Reported-5.33-2.28Dichloromethane / 0.1 M TBAPF₆
Unsubstituted this compound Not specifiedNot ReportedNot ReportedNot ReportedNot specified

Note: Data for 2AC-PYD (a pyridazine (B1198779) derivative with 9,9-dimethyl-9,10-dihydroacridine (B1200822) donors) and DMAC-TRZ were extracted from studies on materials for thermally activated delayed fluorescence (TADF).[4] The HOMO and LUMO levels are often calculated from the onset of the oxidation and reduction potentials, respectively, calibrated against the ferrocene (B1249389)/ferrocenium (Fc/Fc⁺) redox couple.[5] The ionization potential (IP_CV) for 2AC-PYD was determined by cyclic voltammetry.[4]

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for the electrochemical analysis of this compound derivatives using cyclic voltammetry.

G cluster_prep Preparation Phase cluster_measurement Measurement Phase cluster_analysis Analysis Phase cluster_end Conclusion start Start prep_solution Prepare Analyte Solution (1 mM derivative in electrolyte) start->prep_solution prep_cell Assemble & Clean 3-Electrode Cell (Working, Reference, Counter) prep_solution->prep_cell purge Purge Solution with Inert Gas (e.g., N₂ or Ar for 10-15 min) prep_cell->purge run_cv Perform Cyclic Voltammetry Scan (Set potential range and scan rate) purge->run_cv acquire_data Record Current vs. Potential Data (Generate Voltammogram) run_cv->acquire_data analyze Analyze Voltammogram (Determine peak potentials Epa, Epc) acquire_data->analyze calculate Calculate Parameters (E½, HOMO/LUMO levels) analyze->calculate report Report & Compare Results calculate->report end End report->end

Caption: Experimental workflow for cyclic voltammetry analysis.

Detailed Experimental Protocol

This section provides a generalized, detailed protocol for conducting cyclic voltammetry on this compound derivatives.

1. Materials and Reagents:

  • Analyte: this compound derivative (1.00 mM solution).[5]

  • Solvent: Anhydrous dichloromethane (CH₂Cl₂) or acetonitrile (B52724) (CH₃CN).

  • Supporting Electrolyte: 0.1 M tetra-n-butylammonium hexafluorophosphate (B91526) (TBAPF₆).[5]

  • Reference Compound: Ferrocene (for internal calibration).

  • Gases: High-purity nitrogen or argon.

2. Electrochemical Setup:

  • Potentiostat: An instrument capable of performing cyclic voltammetry.

  • Electrochemical Cell: A three-electrode cell.

  • Working Electrode (WE): Glassy carbon electrode.[5]

  • Reference Electrode (RE): Silver/silver chloride (Ag/AgCl) or a silver wire pseudo-reference electrode.[5]

  • Counter Electrode (CE): Platinum wire.

3. Electrode Preparation:

  • Polish the glassy carbon working electrode with alumina (B75360) slurry on a polishing pad to a mirror finish.

  • Rinse the electrode thoroughly with deionized water, followed by the solvent to be used in the experiment (e.g., dichloromethane).

  • Dry the electrode completely before use.

4. Solution Preparation:

  • Prepare a 0.1 M stock solution of the supporting electrolyte (TBAPF₆) in the chosen anhydrous solvent.

  • Prepare a 1.0 mM solution of the this compound derivative by dissolving the compound in the electrolyte solution.[5]

  • Transfer the solution to the electrochemical cell.

5. Electrochemical Measurement:

  • Assemble the three-electrode cell, ensuring the electrodes are properly immersed in the solution without touching each other.

  • Purge the solution with high-purity nitrogen or argon for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.

  • Connect the electrodes to the potentiostat.

  • Set the experimental parameters on the potentiostat software. A typical experiment involves scanning the potential from an initial value (e.g., 0 V) to a vertex potential in the anodic direction, then reversing the scan to a cathodic vertex potential, and finally returning to the initial potential.

  • Set the scan rate, typically starting at 50 mV/s.

  • Run the cyclic voltammetry experiment to record the voltammogram.

  • After the measurement, add a small amount of ferrocene to the solution and record its voltammogram. The known redox potential of the ferrocene/ferrocenium (Fc/Fc⁺) couple is used to calibrate the measured potentials.[5]

6. Data Analysis:

  • From the voltammogram of the derivative, determine the anodic peak potential (E_pa) and cathodic peak potential (E_pc).

  • Calculate the half-wave potential (E_½) as (E_pa + E_pc) / 2 for reversible or quasi-reversible processes.

  • Determine the onset oxidation potential (E_ox) from the intersection of the tangent drawn at the rising current and the background current.[5]

  • Calculate the HOMO and LUMO energy levels using the following empirical formulas, referencing against the Fc/Fc⁺ couple (often assumed to be -5.1 eV below the vacuum level):[5]

    • E_HOMO (eV) = -[E_ox(onset) vs Fc/Fc⁺ + 5.1]

    • E_LUMO (eV) = -[E_red(onset) vs Fc/Fc⁺ + 5.1]

References

Navigating the Selectivity Landscape of 9,10-Dihydroacridine-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the cross-reactivity profiles of 9,10-Dihydroacridine-based inhibitors targeting mitotic and developmental kinases, supported by key experimental data and detailed protocols.

The this compound scaffold has emerged as a privileged structure in the development of potent kinase inhibitors. Initially identified as potent inhibitors of the mitotic kinase Haspin, subsequent structure-activity relationship (SAR) studies have revealed significant cross-reactivity, particularly with the DYRK family of kinases. This guide provides a comparative analysis of key inhibitors from this class, summarizing their selectivity profiles and providing the detailed experimental methodologies used to characterize them.

Comparative Inhibitory Activity

The cross-reactivity of this compound-based inhibitors has been explored through extensive SAR studies. These efforts have led to the development of compounds with varying selectivity profiles, from dual-target inhibitors to highly selective agents for either Haspin or DYRK2. The following tables summarize the inhibitory potency (IC50) of key compounds against their primary targets and a panel of common off-target kinases.

Table 1: Selectivity Profile of Lead Compound LDN-192960

The initial lead compound, LDN-192960, demonstrated potent inhibition of both Haspin and DYRK family kinases.[1][2] A broader screening against 270 kinases at a concentration of 10 µM revealed a relatively selective profile, with potent inhibition (IC50 < 1 µM) observed for only five kinases.[1][2][3]

Kinase TargetIC50 (nM)
Haspin 10
DYRK2 2 - 48 *
DYRK319
DYRK1A100
CLK1210
PIM1720

Note: IC50 values for DYRK2 have been reported as 2 nM and 48 nM in different studies.[1][2]

Table 2: Comparison of Optimized Haspin- and DYRK2-Selective Inhibitors

Subsequent optimization of the acridine (B1665455) scaffold led to the development of inhibitors with significantly improved selectivity for either Haspin or DYRK2.[4]

CompoundPrimary TargetIC50 (nM) vs Primary TargetKey Off-TargetSelectivity Fold (vs Key Off-Target)
LDN-209929 Haspin55DYRK2180-fold
LDN-211848 DYRK2<400Haspin5.4-fold

Table 3: Cross-Reactivity Profile of Highly Selective DYRK2 Inhibitors

Further development, using LDN-192960 as a scaffold, has produced next-generation inhibitors like C17 and YK-2-69 with outstanding selectivity for DYRK2 across large kinase panels.[4][5][6][7]

CompoundDYRK2 IC50 (nM)Kinase Panel SizeSelectivity Highlights
C17 9468Highly selective; IC50s for DYRK1A (>10,000 nM), DYRK1B (1,150 nM), DYRK3 (68 nM), and Haspin (1,240 nM).[8]
YK-2-69 9370>100-fold selective over DYRK1A, DYRK3, DYRK4; 60-fold selective over DYRK1B.[6]

Key Signaling Pathways

To understand the biological consequences of on- and off-target inhibition, it is crucial to visualize the signaling pathways in which these kinases operate.

Haspin_Pathway cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Anaphase Anaphase Haspin Haspin HistoneH3 Histone H3 Haspin->HistoneH3 phosphorylates H3T3ph p-Histone H3 (Thr3) HistoneH3->H3T3ph CPC Chromosome Passenger Complex (CPC) H3T3ph->CPC recruits AuroraB Aurora B Kinase CPC->AuroraB contains Chrom_Align Proper Chromosome Alignment & Segregation AuroraB->Chrom_Align promotes Inhibitor This compound Inhibitors (e.g., LDN-209929) Inhibitor->Haspin inhibits DYRK2_Pathways cluster_proteasome Proteasome Regulation cluster_apoptosis DNA Damage Response cluster_translation Protein Synthesis Regulation DYRK2 DYRK2 Rpt3 Rpt3 DYRK2->Rpt3 phosphorylates p53 p53 DYRK2->p53 phosphorylates (Ser46) 4EBP1 4E-BP1 DYRK2->4EBP1 phosphorylates Inhibitor This compound Inhibitors (e.g., C17) Inhibitor->DYRK2 inhibits Proteasome 26S Proteasome Proteasome_Activity Increased Proteasome Activity Rpt3->Proteasome_Activity DNA_Damage DNA Damage DNA_Damage->DYRK2 Apoptosis Apoptosis p53->Apoptosis eIF4E eIF4E 4EBP1->eIF4E inhibits Translation Cap-Dependent Translation eIF4E->Translation Experimental_Workflow start Start: Purified Kinase & Inhibitor Compound assay_prep Assay Preparation: - Dilute inhibitor to various concentrations - Prepare kinase/substrate mix in buffer start->assay_prep incubation Kinase Reaction: - Mix inhibitor with kinase/substrate - Initiate reaction with ATP (e.g., γ-³³P-ATP) - Incubate at defined temp (e.g., RT or 30°C) assay_prep->incubation termination Reaction Termination: - Stop reaction (e.g., add EDTA or spot on filter) incubation->termination detection Signal Detection termination->detection radiometric Radiometric: - Wash phosphocellulose filters - Quantify ³³P incorporation (Scintillation Counting) detection->radiometric e.g., DYRK2 Assay tr_fret TR-FRET: - Add detection reagents (Eu-Ab, SA-APC) - Read plate (Time-Resolved Fluorescence) detection->tr_fret e.g., Haspin Assay data_analysis Data Analysis: - Normalize to controls - Plot dose-response curve - Calculate IC50 value radiometric->data_analysis tr_fret->data_analysis end End: Determine Inhibitor Potency data_analysis->end

References

A Comparative Guide to the Synthesis of 9,10-Dihydroacridine: Classical vs. Modern Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of core heterocyclic structures is paramount. The 9,10-dihydroacridine scaffold is a privileged motif in medicinal chemistry and materials science, making the choice of synthetic route a critical decision. This guide provides an objective comparison between classical and modern methods for the synthesis of 9,10-dihydroacridines, supported by experimental data and detailed protocols to aid in methodological selection.

Executive Summary

Traditional methods for synthesizing 9,10-dihydroacridines, such as the Bernthsen and Ullmann reactions, have been foundational in heterocyclic chemistry. While often reliable, they can be hampered by harsh reaction conditions, long reaction times, and sometimes moderate yields. In recent years, modern synthetic strategies, including microwave-assisted reactions and transition-metal-catalyzed cross-couplings, have emerged as powerful alternatives, offering significant improvements in efficiency, yield, and substrate scope. This guide presents a quantitative and qualitative comparison of these approaches to inform laboratory practice.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key quantitative data for representative classical and modern synthetic methods for 9,10-dihydroacridines and their precursors.

Table 1: Classical Synthesis Methods

MethodSubstrate(s)Reagents & ConditionsProductYield (%)Reaction TimeRef.
Bernthsen Reaction (Microwave) Diphenylamine (B1679370), Propionic acidZnCl₂, 260 °C, Microwave9-Ethylacridine (B14139479)64%25 min[1]
Bernthsen Reaction (Conventional) Diphenylamine, Carboxylic AcidZnCl₂, High Temperature9-Substituted Acridine (B1665455)18-20%48 h[2]
Bernthsen Reaction (Microwave, Improved) Diphenylamine, Carboxylic AcidZnCl₂, 2,2-dimethoxypropane, Microwave9-Substituted AcridineGood to quantitative< 10 min[2]
Ullmann Acridine Synthesis 2-[(4-ethylphenyl)amino]isophthalic acidPolyphosphoric acid7-Ethylacridine-4-carboxylic acid82%Not Specified[3]

Table 2: Modern Synthesis Methods

MethodSubstrate(s)Reagents & ConditionsProductYield (%)Reaction TimeRef.
Two-Step from Acridine (Classical Intermediate) 9-Ethylacridine, Methyl iodide, Ethylmagnesium bromide1. Acetone (B3395972), 120 °C, MW (30 min) 2. Diethyl ether, rt (overnight)9,9-Diethyl-10-methyl-9,10-dihydroacridine44% (from 9-ethylacridine)~24 h[1]
Buchwald-Hartwig Cross-Coupling 4,4'-Dibromobenzil, 9,9-dimethyl-9,10-dihydroacridine[Pd(OAc)₂]₃, [(tBu)₃PH]BF₄, NaOtBuDMAC-substituted benzilGoodNot Specified[4]
Site-Selective C-H Alkylation Acridinium (B8443388) salt, OrganotrifluoroborateVisible light, TEMPO, Electrolysis3,6-Dialkylated acridinium salt51% (two-step)Not Specified[2]

Experimental Protocols

Classical Method: Microwave-Assisted Bernthsen Synthesis of 9-Ethylacridine[1]
  • Reaction Setup: In a microwave vial equipped with a magnetic stir bar, combine diphenylamine (800 mg, 4.73 mmol), propionic acid (3.5 mL, 46.9 mmol), and zinc chloride (1.933 g, 14.18 mmol).

  • Microwave Irradiation: Seal the vial with a crimped-on cap and place it in a microwave reactor. Heat the reaction mixture at 260 °C for 25 minutes.

  • Work-up: After cooling, pour the crude mixture into aqueous ammonia (B1221849) (~20 mL). Use a small amount of water (5-10 mL) to aid the transfer. Agitate the mixture with a glass stirring rod to solidify the product.

  • Purification: Filter the solid and wash with water. Dissolve the filtered solids in dichloromethane (B109758) (~20 mL) and wash sequentially with saturated aqueous NaHCO₃ (3 x 10 mL) and water (2 x 10 mL). Dry the organic phase over sodium sulfate, filter, and remove the solvent under vacuum. Recrystallize the crude solid from a toluene/petroleum ether mixture to yield 9-ethylacridine as pale yellow crystals (628 mg, 64% yield).

Modern Method: Two-Step Synthesis of 9,9-Diethyl-10-methyl-9,10-dihydroacridine from 9-Ethylacridine[1]

Step 1: N-Methylation of 9-Ethylacridine

  • Reaction Setup: In a microwave vial, dissolve 9-ethylacridine (350 mg, 1.69 mmol) and methyl iodide (0.63 mL, 10.12 mmol) in acetone (3 mL).

  • Microwave Irradiation: Seal the vial and heat in a microwave reactor at 120 °C for 30 minutes.

  • Isolation: Remove the solvent and residual methyl iodide under a gentle stream of nitrogen. Wash the crude solid with diethyl ether to obtain the N-methyl-9-ethylacridinium iodide.

Step 2: Grignard Addition

  • Reaction Setup: Suspend the N-methyl-9-ethylacridinium iodide in dry diethyl ether (10 mL) under an argon atmosphere in a Schlenk flask.

  • Grignard Reaction: Cool the suspension to 0 °C in an ice bath. Add ethylmagnesium bromide (1.0 M in THF, 18 mL, 18 mmol) dropwise. After the addition, remove the ice bath and stir the reaction mixture overnight at room temperature.

  • Work-up: Cool the mixture in an ice bath and quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the mixture with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 25 mL), dry over sodium sulfate, and filter. Remove the solvent under vacuum and recrystallize the crude solid from hot ethanol (B145695) to yield 9,9-diethyl-10-methyl-9,10-dihydroacridine as pale yellow crystals (188 mg, 44% yield from 9-ethylacridine).

Visualizing the Synthetic Pathways

The following diagrams illustrate the general workflows for the classical Bernthsen reaction and a modern multi-step synthesis.

classical_synthesis Start Diphenylamine + Carboxylic Acid Reaction Bernthsen Reaction Start->Reaction ZnCl₂, Heat (Conventional or MW) Intermediate 9-Substituted Acridine Reaction->Intermediate Product This compound (via reduction) Intermediate->Product Reduction Step (e.g., NaBH₄)

Caption: Classical Bernthsen route to 9,10-dihydroacridines.

modern_synthesis Start_Acridine 9-Substituted Acridine Step1 N-Alkylation Start_Acridine->Step1 Alkyl Halide, MW Acridinium N-Alkyl Acridinium Salt Step1->Acridinium Step2 Grignard Addition Acridinium->Step2 R-MgX Product_DHA 9,9-Disubstituted This compound Step2->Product_DHA

Caption: Modern multi-step synthesis of 9,9-disubstituted 9,10-dihydroacridines.

Conclusion

The choice between classical and modern synthetic methods for 9,10-dihydroacridines depends on the specific research goals, available equipment, and desired substitution patterns. Classical methods, particularly with modern enhancements like microwave irradiation, can still offer efficient and high-yielding routes to certain acridine derivatives. However, for accessing more complex, and specifically 9,9-disubstituted dihydroacridines, modern multi-step approaches, often starting from a classically prepared acridine core, provide a more reliable and versatile strategy, avoiding issues like the formation of elimination byproducts that can plague some traditional cyclization reactions. Researchers are encouraged to consider the trade-offs between reaction time, yield, and synthetic complexity when selecting a method for their specific application.

References

Safety Operating Guide

Proper Disposal of 9,10-Dihydroacridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of 9,10-Dihydroacridine, ensuring laboratory safety and environmental compliance.

Immediate Safety and Hazard Summary

This compound is classified as a hazardous substance, causing skin and eye irritation.[1] Inhalation may also cause respiratory irritation. Therefore, adherence to strict safety protocols during handling and disposal is essential to mitigate risks to personnel and the environment. All disposal procedures must comply with local, state, and federal regulations.

Before commencing any procedure that generates this compound waste, a comprehensive disposal plan must be in place. This includes having the necessary personal protective equipment (PPE), appropriate waste containers, and knowledge of emergency procedures.

Personal Protective Equipment (PPE)

When handling this compound in its solid form or in solution, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is necessary.

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic approach to waste collection, segregation, and labeling, culminating in removal by a certified hazardous waste management service.

Waste Segregation and Collection

Solid Waste:

  • Collection: Collect unused this compound powder, contaminated gloves, weighing paper, and other disposable labware in a designated hazardous waste container.

  • Container: Use a clearly labeled, leak-proof container made of a compatible material such as glass, high-density polyethylene (B3416737) (HDPE), or metal. The container must be in good condition with a secure screw-top lid.

  • Avoid Dust: When transferring solid material, use a scoop or spatula and avoid creating dust.

Liquid Waste:

  • Collection: Solutions containing this compound and solvent rinsates from cleaning contaminated glassware must be collected as liquid hazardous waste.

  • Container: Use a separate, compatible, and clearly labeled container for liquid waste. Ensure the container has a secure, leak-proof cap.

  • Segregation: Do not mix this compound waste with other incompatible chemical waste streams. Based on information for similar compounds, this compound may be alkaline and should be kept separate from acids and oxidizing agents.[1][2]

Waste Labeling and Storage

Proper labeling is critical for safe handling and disposal. Each waste container must be clearly labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The physical state of the waste (solid or liquid)

  • The approximate quantity of waste

  • The date of waste generation

  • The name and contact information of the principal investigator or laboratory supervisor.

Store waste containers in a designated, well-ventilated satellite accumulation area away from general laboratory traffic. Ensure that incompatible wastes are segregated to prevent accidental reactions.

Final Disposal
  • Contact EHS: Once the waste container is full, or before it has been in storage for the maximum allowed time per institutional guidelines, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and the disposal vendor.

Quantitative Data Summary

For the safe and compliant disposal of this compound, the following quantitative data should be considered:

PropertyValueSource
Molecular Weight 181.23 g/mol [3]
Physical State SolidSigma-Aldrich
Hazard Classification Skin Irritant, Eye Irritant[1]
Incompatibilities Oxidizing agents, Strong acids (inferred)[1][2]
Workplace Exposure Limit (for Acridine) 0.1 mg/m³ (Time-Weighted Average)[4]
Waste Container Specifications Compatible materials (glass, HDPE, metal), secure lid, properly labeledGeneral EHS Guidelines

Experimental Protocol: Decontamination of Empty Containers

Empty containers that once held this compound must be properly decontaminated before they can be disposed of as non-hazardous waste.

  • Initial Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone (B3395972) or ethanol).

  • Collect Rinsate: The first rinsate must be collected and disposed of as hazardous liquid waste. Subsequent rinsates may also need to be collected depending on local regulations.

  • Final Rinse: After the solvent rinse, wash the container with soap and water.

  • Drying: Allow the container to air dry completely.

  • Defacing: Before disposal, remove or completely deface the original manufacturer's label.

  • Disposal: Dispose of the decontaminated container in accordance with institutional guidelines for non-hazardous laboratory glassware or plastic.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Waste Generation & Collection cluster_1 Waste Segregation & Packaging cluster_2 Temporary Storage cluster_3 Final Disposal A Solid Waste (Unused chemical, contaminated PPE) C Package in Compatible, Labeled Container (Solid) A->C B Liquid Waste (Solutions, rinsates) D Package in Compatible, Labeled Container (Liquid) B->D E Store in Designated Satellite Accumulation Area C->E D->E F Contact EHS for Pickup E->F G Complete Waste Disposal Documentation F->G H Professional Disposal G->H

Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 9,10-Dihydroacridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper use and disposal of 9,10-Dihydroacridine (CAS No. 92-81-9), ensuring the well-being of laboratory personnel and adherence to safety protocols.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 92-81-9

  • Molecular Formula: C₁₃H₁₁N

  • Molecular Weight: 181.23 g/mol

Hazard Identification and Classification

This compound is classified as a hazardous substance that can cause significant irritation.[1] All personnel handling this compound must be fully aware of its potential risks.

GHS Classification:

  • Skin Irritation: Category 2[1]

  • Eye Irritation: Category 2[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)

Signal Word: Warning[1]

Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure risk. The following table outlines the required PPE for handling this compound.

PPE CategorySpecification
Eye/Face Protection Wear tightly fitting safety goggles or a face shield. Standard safety glasses are not sufficient.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat are mandatory. For tasks with a higher risk of splashing, consider a chemical-resistant apron or coveralls.[1][3]
Respiratory Protection If handling the powder outside of a fume hood or in case of dust formation, a NIOSH-approved respirator (e.g., N95) is required.[2][4]
Body Protection A long-sleeved laboratory coat is required. For extensive handling, consider "bunny suit" coveralls for full-body protection.[5]

Operational Plan for Safe Handling

Adherence to a strict operational protocol is essential for minimizing the risk of exposure and contamination.

1. Preparation and Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[6]

  • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[6]

  • Before beginning work, ensure all necessary PPE is available and in good condition.

2. Handling and Use:

  • Avoid direct contact with the skin, eyes, and clothing.[1]

  • Avoid the formation of dust when handling the solid form.[2]

  • Use dedicated spatulas and weighing papers.

  • After handling, wash hands and face thoroughly.[1]

3. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from incompatible materials and sources of ignition.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • Solid Waste: Collect excess or unwanted this compound powder in a dedicated, clearly labeled hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weighing papers, and pipette tips, must be considered contaminated and placed in the same hazardous waste container.[3]

  • Solutions: If the compound is in a solvent, collect the solution in a separate, compatible, and clearly labeled hazardous waste container for liquid chemical waste.[3]

2. Labeling and Storage of Waste:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound."

  • Store waste containers in a designated, secure area away from general laboratory traffic.

3. Final Disposal:

  • Do not dispose of this compound down the drain or in regular trash.[3]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[3]

Experimental Workflow and Safety Protocol

The following diagram illustrates the logical flow of operations for safely handling this compound, from preparation to disposal.

prep Preparation - Verify fume hood function - Assemble all necessary PPE - Locate safety shower and eyewash handling Handling - Don appropriate PPE - Weigh and handle compound in fume hood - Avoid dust generation prep->handling experiment Experimental Use - Perform experiment within fume hood - Maintain situational awareness handling->experiment decontamination Decontamination - Clean work surfaces - Decontaminate reusable equipment experiment->decontamination disposal Waste Disposal - Segregate solid and liquid waste - Place in labeled hazardous waste containers - Store in designated area decontamination->disposal cleanup Final Cleanup - Remove and dispose of PPE - Wash hands thoroughly disposal->cleanup

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9,10-Dihydroacridine
Reactant of Route 2
9,10-Dihydroacridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.